Product packaging for Schisantherin C(Cat. No.:CAS No. 77881-08-4)

Schisantherin C

Cat. No.: B3394064
CAS No.: 77881-08-4
M. Wt: 514.6 g/mol
InChI Key: BKGUPIVDQHHVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate has been reported in Schisandra sphenanthera with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H34O9 B3394064 Schisantherin C CAS No. 77881-08-4

Properties

IUPAC Name

(9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGUPIVDQHHVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77881-08-4, 58546-55-7, 1181216-84-1, 69176-51-8
Record name Angeloylgomisin P
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77881-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Schisantherin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58546-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5S,6R,7S,13aS)-5,6,7,8-Tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-yl (2E)-2-methyl-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181216-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tigloylgomisin P
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69176-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Discovery and Isolation of Schisantherin C from Schisandra chinensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis (Turcz.) Baill., has garnered significant scientific interest due to its diverse pharmacological activities, including hepatoprotective, anti-tumor, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound. It details various extraction and chromatographic techniques, presents quantitative data on lignan content, and illustrates key experimental workflows and associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Introduction

Schisandra chinensis, a woody vine native to East Asia, has a long history of use in traditional medicine.[3] Its fruits are rich in bioactive compounds, with lignans being one of the most prominent groups.[2][4] Among these, this compound has emerged as a compound of particular interest. The complex structure of dibenzocyclooctadiene lignans, including this compound, presents unique challenges and opportunities for isolation and therapeutic development.[3][5] This guide will provide a detailed exploration of the methodologies employed to isolate and purify this compound, along with data to inform further research and development efforts.

Extraction of Lignans from Schisandra chinensis

The initial step in isolating this compound is the efficient extraction of total lignans from the plant material, typically the dried fruits.[3] The choice of extraction method significantly impacts the yield and purity of the target compounds.

Conventional Extraction Methods

Traditional methods such as heat reflux, Soxhlet, and maceration have been widely used for lignan extraction.[6][7] These methods often involve the use of organic solvents like methanol or ethanol.

Table 1: Comparison of Conventional Lignan Extraction Methods

MethodSolventTemperatureDurationKey Findings
Heat Reflux Methanol or Ethanol (70-100%)[7]Boiling point of solventSeveral hoursCommonly used but can be time and energy-consuming.[6]
Soxhlet Extraction Methanol[6]Boiling point of solvent~4 hours[6]An optimized method for exhaustive extraction.[6]
Maceration Ethanol (70-100%)[7]Room Temperature or gentle heat (e.g., 50°C)[7]DaysSimple but may result in lower extraction efficiency compared to other methods.
Modern Extraction Techniques

To improve efficiency and reduce solvent consumption, several modern techniques have been developed.

Table 2: Overview of Modern Lignan Extraction Techniques

MethodKey ParametersAdvantages
Ultrasonic-Assisted Extraction (UAE) Sonication frequency, time, temperatureReduced extraction time and solvent volume.
Microwave-Assisted Extraction (MAE) Microwave power, time, temperatureRapid heating, shorter extraction time, and higher efficiency.
Supercritical Fluid Extraction (SFE) Supercritical CO2, pressure, temperature, co-solvent (e.g., ethanol)[8]Environmentally friendly, high selectivity, and yields solvent-free extracts.[8]
Smashing Tissue Extraction (STE) Voltage, time, solid-liquid ratio, particle sizeReported to have the highest extraction efficiency in the shortest time.[4][6]
Supramolecular Solvent (SUPRAS)-Based Extraction Solvent composition, solid-to-liquid ratio, vortex timeSimple, rapid, and sensitive sample preparation.[9]

Isolation and Purification of this compound

Following the initial extraction, a multi-step chromatographic process is typically required to isolate this compound from the complex mixture of lignans and other phytochemicals.

Experimental Protocol: Column Chromatography and HSCCC

A combination of silica gel column chromatography and high-speed counter-current chromatography (HSCCC) has been successfully used to purify this compound.[10]

Step 1: Preliminary Fractionation by Silica Gel Column Chromatography

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of petroleum ether and ethyl acetate.

  • Procedure: The crude extract is loaded onto the silica gel column. Elution with a step-wise gradient of increasing polarity separates the lignans into several fractions based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

  • Two-Phase Solvent System: A biphasic solvent system, such as petroleum ether-ethyl acetate-methanol-water (10:8:10:8, v/v), is selected.[10]

  • Procedure: The pre-purified fraction containing this compound is dissolved in the solvent system and injected into the HSCCC instrument. The separation is based on the differential partitioning of the compound between the two liquid phases. The fractions containing pure this compound are collected, combined, and the solvent is evaporated.

Step 3: Purity Analysis

  • The purity of the isolated this compound is determined by HPLC.[10] The structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[10]

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Schisandra chinensis Fruits extraction Solvent Extraction (e.g., Ethanol) start->extraction crude_extract Crude Lignan Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Fractions Containing This compound silica_gel->fractions hsccc HSCCC fractions->hsccc pure_schisantherin_c Pure this compound hsccc->pure_schisantherin_c hplc HPLC Analysis (Purity) pure_schisantherin_c->hplc spectroscopy Spectroscopic Analysis (MS, NMR for Structure) pure_schisantherin_c->spectroscopy

Caption: Workflow for the isolation and purification of this compound.

Quantitative Analysis

The content of this compound and other lignans can vary depending on the plant source, processing method, and analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the quantitative analysis of this compound.[11][12]

Table 3: Representative HPLC Method for Lignan Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[11][12]
Mobile Phase Gradient elution with acetonitrile and water[11][12]
Detection UV detector (wavelength typically around 216-254 nm)[13] or Mass Spectrometer (MS)
Column Temperature ~30 °C[14]
Flow Rate ~1 mL/min[13][14]
Lignan Content in Schisandra chinensis

The following table summarizes the content of this compound and other major lignans found in S. chinensis.

Table 4: Content of Major Lignans in Schisandra chinensis Fruit

LignanContent Range (mg/100g DW)Reference
Schisandrin166.8[2]
γ-Schisandrin96.2[2]
Gomisin A72.4[2]
Angeloylgomisin H71.6[2]
Schisantherin B56.8[2]
This compound 4.56-27.36 (µg/mL in working solutions)[12]

Note: Direct content of this compound in mg/100g DW was not explicitly found in a single source, the provided range is from a calibration curve in an analytical method.

Biological Activity and Signaling Pathways

This compound has been shown to modulate several signaling pathways, contributing to its pharmacological effects.

Anti-Atherosclerosis and Autophagy

Research suggests that this compound may have a protective effect against atherosclerosis by modulating the PI3K/AKT/mTOR signaling pathway, which is crucial for the regulation of autophagy.[15]

signaling_pathway schisantherin_c This compound pi3k PI3K schisantherin_c->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor autophagy Autophagy mtor->autophagy atherosclerosis Atherosclerosis (Inhibition) autophagy->atherosclerosis

Caption: Proposed signaling pathway of this compound in atherosclerosis.

Anti-Obesity Effects

Schisandrin C, a closely related lignan, has been shown to inhibit lipid accumulation by regulating adipogenesis and lipolysis through the activation of the AMPK signaling pathway in 3T3-L1 adipocytes.[16] This suggests a potential mechanism for the anti-obesity effects of Schisandra lignans.

Conclusion

The isolation and purification of this compound from Schisandra chinensis is a multi-step process that relies on a combination of efficient extraction techniques and advanced chromatographic methods. This guide has provided a comprehensive overview of the key methodologies, from initial extraction to final purity analysis. The quantitative data and insights into the biological activities and signaling pathways of this compound underscore its potential as a therapeutic agent. Further research is warranted to fully elucidate its pharmacological mechanisms and to optimize its production for potential clinical applications.

References

A Comprehensive Review for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacological Properties of Schisantherin C

Introduction

This compound is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis (Turcz.) Baill. and Schisandra sphenanthera.[1][2] These plants have a long history of use in traditional medicine, particularly in Asia, for treating a wide array of ailments, including liver disease, coughs, and metabolic disorders.[3][4] this compound, as one of the key active constituents, has garnered significant scientific interest for its diverse and potent pharmacological activities. This document provides a comprehensive technical overview of the pharmacological properties of this compound, focusing on its mechanisms of action, summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential for research and development.

PropertyValueSource
Molecular Formula C₂₂H₂₄O₆PubChem CID 443027[5]
Molecular Weight 384.4 g/mol PubChem CID 443027[5]
CAS Number 61301-33-5PubChem CID 443027[5]
IUPAC Name (12R,13S)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.0²,¹⁰.0⁴,⁸.0¹⁷,²¹]docosa-1(22),2,4(8),9,15,17(21)-hexaenePubChem CID 443027[5]
Synonyms Wuweizisu C, Schizandrin CPubChem CID 443027,[6]

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological effects, mediated through its interaction with multiple cellular signaling pathways.

Cardiovascular Protective Effects

This compound has demonstrated significant potential in the treatment of atherosclerosis.[7] Its primary mechanism in this context involves the modulation of autophagy in vascular endothelial cells.

  • Mechanism: Studies have shown that this compound interferes with the PI3K/AKT/mTOR signaling pathway.[7] The PI3K/Akt pathway is a major negative regulator of autophagy, acting upstream of mTOR. By inhibiting the phosphorylation of PI3K, Akt, and mTOR proteins in a dose-dependent manner, this compound effectively promotes autophagy.[7] This enhanced autophagy helps clear oxidized lipids and reduces inflammatory responses, thereby protecting against the pathogenesis of atherosclerosis.[7]

  • Experimental Evidence: In a model using oxidized low-density lipoprotein (ox-LDL)-induced Human Umbilical Vein Endothelial Cells (HUVECs), this compound treatment led to a significant increase in the expression of autophagy markers like Beclin1, ATG5, and the LC3 II/LC3 I ratio, while downregulating the p62 protein.[7]

PI3K_AKT_mTOR_Pathway SchC This compound PI3K PI3K SchC->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy inhibits Atherosclerosis Atherosclerosis Protection Autophagy->Atherosclerosis promotes

Caption: this compound inhibits the PI3K/AKT/mTOR pathway to promote autophagy.
Antioxidant Activity

Oxidative stress is a key factor in numerous diseases. This compound demonstrates potent antioxidant properties, primarily by activating the Nrf2 signaling pathway.

  • Mechanism: this compound targets Keap1, a negative regulator of Nrf2.[8] By binding to Keap1, it disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE). This leads to the upregulation of various antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1), mitigating oxidative damage.[8][9]

  • Experimental Evidence: In angiotensin II (Ang II)-challenged vascular endothelium, this compound treatment was shown to prevent oxidative stress and improve aortic relaxation in mice.[8] While many studies focus on the similar compound Schisantherin A, the shared dibenzocyclooctadiene structure suggests a comparable mechanism for this compound in activating the Nrf2/Keap1 pathway.[9]

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SchC This compound Keap1 Keap1 SchC->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 degrades ARE ARE (Antioxidant Response Element) Nrf2->ARE activates AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes upregulates OxidativeStress Reduced Oxidative Stress AntioxidantEnzymes->OxidativeStress Nrf2_Keap1 Nrf2-Keap1 Complex

Caption: this compound targets Keap1 to activate the Nrf2 antioxidant pathway.
Anti-Hepatitis B Virus (HBV) Activity

This compound has been identified as an inhibitor of the Hepatitis B virus.

  • Mechanism: The precise mechanism is still under investigation, but it has been shown to inhibit the secretion of key viral antigens.

  • Experimental Evidence: In cell-based assays, this compound demonstrated potent activity against HBV. At a concentration of 50 μg/mL, it inhibited the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) by 59.7% and 34.7%, respectively.[10]

Antidiabetic Properties

Lignans from Schisandra chinensis, including this compound, show promise in managing type 2 diabetes.

  • Mechanism: this compound has been found to enhance insulin secretion from pancreatic β-cells in response to high glucose levels.[3] It also facilitates the uptake of glucose into skeletal muscle cells, contributing to improved glycemic control.[3]

  • Experimental Evidence: Studies on rat INS-1 pancreatic β-cells showed that this compound increased insulin secretion without causing toxicity.[3] Its effects were noted to be superior to those of gliclazide, a standard drug for type 2 diabetes management.[3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's bioactivities.

Table 1: In Vitro Pharmacological Activities of this compound

ActivityModel SystemConcentrationEffectCitation
Anti-HBV HepG2.2.15 cells50 μg/mL59.7% inhibition of HBsAg secretion[10]
Anti-HBV HepG2.2.15 cells50 μg/mL34.7% inhibition of HBeAg secretion[10]
Antidiabetic Rat INS-1 Pancreatic β-cellsNot specifiedEnhanced insulin secretion in response to high glucose[3]
Atheroprotective ox-LDL-induced HUVECsMedium/High DoseSignificantly increased Beclin1, ATG5, LC3-II/I; downregulated p62[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Cell Culture and Model Induction (Atherosclerosis)
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

  • Model Induction: To mimic atherosclerotic conditions, HUVECs are treated with oxidized low-density lipoprotein (ox-LDL) at a specified concentration (e.g., 50-100 µg/mL) for 24-48 hours.

  • Treatment: Following model induction, cells are treated with varying concentrations of this compound (e.g., low, medium, high doses) for a designated period before analysis.[7]

Western Blot Analysis
  • Purpose: To quantify the expression levels of specific proteins in signaling pathways (e.g., PI3K, p-AKT, p-mTOR, Beclin1, LC3).

  • Protocol:

    • Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

    • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated on a 10-12% sodium dodecyl-sulfate polyacrylamide gel.

    • Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking & Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour, followed by overnight incubation at 4°C with primary antibodies against target proteins (e.g., anti-PI3K, anti-LC3).

    • Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]

Experimental_Workflow Start HUVEC Cell Culture Induction Induce Atherosclerosis Model (with ox-LDL) Start->Induction Treatment Treat with this compound (Varying Doses) Induction->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification Separation Protein Separation (SDS-PAGE) Quantification->Separation Transfer Transfer to PVDF Membrane Separation->Transfer Probing Antibody Probing (Primary & Secondary) Transfer->Probing Detection Detection & Analysis (ECL System) Probing->Detection End Quantify Protein Expression Detection->End

Caption: Experimental workflow for Western Blot analysis in atherosclerosis studies.
Anti-HBV Activity Assay

  • Cell Line: The HepG2.2.15 cell line, which stably expresses and replicates HBV, is used.

  • Protocol:

    • Cells are seeded in 96-well plates and cultured until confluent.

    • The culture medium is replaced with fresh medium containing various concentrations of this compound.

    • After a set incubation period (e.g., 48-72 hours), the cell culture supernatant is collected.

    • The concentrations of HBsAg and HBeAg in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Inhibition rates are calculated by comparing the antigen levels in treated groups to an untreated virus control group.[10]

Pharmacokinetics and Toxicology

Like many lignans, this compound has poor water solubility, which can affect its oral bioavailability.[3] It likely undergoes extensive first-pass metabolism in the liver and intestines.[3][11] This is a critical consideration for drug development, and formulation strategies such as nanocrystals or liposomes may be required to enhance its systemic exposure.[12]

Regarding toxicology, this compound is classified under GHS (Globally Harmonized System) with the following hazard statements:

  • H302: Harmful if swallowed.[5]

  • H410: Very toxic to aquatic life with long-lasting effects.[5]

Conclusion and Future Prospects

This compound is a promising natural compound with a compelling profile of pharmacological activities, including cardiovascular protection, antioxidant, antiviral, and antidiabetic effects. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways like PI3K/AKT/mTOR and Nrf2/Keap1.

While the preclinical evidence is strong, several areas require further investigation. Future research should focus on:

  • Comprehensive Pharmacokinetic Profiling: Detailed in vivo studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Bioavailability Enhancement: Development of novel drug delivery systems to overcome its poor solubility and improve therapeutic efficacy.

  • In-depth Mechanistic Studies: Further elucidation of its molecular targets and signaling interactions.

  • Clinical Trials: Rigorous, well-designed clinical trials are necessary to validate its therapeutic potential and safety in humans.

The continued exploration of this compound holds significant promise for the development of novel therapeutics for a range of complex diseases.

References

Schisantherin C: A Multifaceted Modulator for Neurodegenerative Disease Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's Disease (AD) and Parkinson's Disease (PD), represent a significant and growing global health challenge. A key pathological feature shared across these disorders is chronic neuroinflammation, oxidative stress, and the accumulation of misfolded proteins, which collectively drive progressive neuronal dysfunction and loss. Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising neuroprotective agent. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its therapeutic effects, focusing on its potent anti-inflammatory and antioxidant properties. We will delve into the core signaling pathways it modulates, present quantitative data from key studies, and provide detailed experimental protocols for researchers.

Core Mechanism 1: Potent Attenuation of Neuroinflammation

Chronic activation of microglia, the resident immune cells of the central nervous system, is a hallmark of neurodegenerative disease. Activated microglia release a barrage of pro-inflammatory and neurotoxic mediators. This compound has been shown to robustly suppress this inflammatory cascade by inhibiting multiple key signaling pathways.

In lipoteichoic acid (LTA)-stimulated microglial cells, this compound effectively inhibits the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and MCP-1.[1][2] It also reduces the levels of other inflammatory mediators like prostaglandin E2 (PGE2), nitric oxide (NO), and reactive oxygen species (ROS).[1]

The underlying mechanism for this broad anti-inflammatory effect is the suppression of major pro-inflammatory transcription factors and their upstream signaling cascades. This compound has been demonstrated to inhibit the activation of:

  • Nuclear Factor-kappa B (NF-κB): It prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[1][3]

  • Mitogen-Activated Protein Kinases (MAPKs): It significantly reduces the phosphorylation of all three major MAPKs—p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1][3]

  • Activator protein-1 (AP-1): It downregulates the expression of the AP-1 components c-Jun and c-Fos.[1]

  • Janus kinase/signal transducer and activator of transcription (JAK/STATs): It inhibits the phosphorylation of STAT-1 and STAT-3.[1][4]

By simultaneously targeting these critical inflammatory hubs, this compound effectively shuts down the production of a wide array of neurotoxic molecules.

This compound Inhibition of Pro-inflammatory Pathways LTA LTA (Inflammatory Stimulus) MAPK MAPK (p38, ERK, JNK) LTA->MAPK NFKB NF-κB LTA->NFKB AP1 AP-1 LTA->AP1 JAK_STAT JAK/STATs LTA->JAK_STAT Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, NO, iNOS, COX-2) MAPK->Mediators NFKB->Mediators AP1->Mediators JAK_STAT->Mediators SchC This compound SchC->MAPK SchC->NFKB SchC->AP1 SchC->JAK_STAT

This compound blocks multiple inflammatory signaling pathways.

Core Mechanism 2: Mitigation of Oxidative Stress via Induction of Phase II Enzymes

A key discovery is that the anti-inflammatory effects of this compound are mechanistically linked to its ability to induce a powerful endogenous antioxidant response. It achieves this by upregulating phase II detoxifying/antioxidant enzymes, primarily Heme Oxygenase-1 (HO-1) and NADPH dehydrogenase quinone-1 (NQO-1).[1] This induction is driven by the activation of two distinct upstream signaling pathways.

A. Activation of the Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, it is sequestered in the cytoplasm by Kelch-like ECH-associated protein-1 (Keap1). This compound has been identified as targeting Keap1, which leads to the release and nuclear translocation of Nrf2.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II enzymes like HO-1, initiating their transcription.[1][5][6]

This compound Activation of the Nrf2/ARE Pathway SchC This compound Keap1 Keap1 SchC->Keap1 Nrf2_cyto Nrf2 (Cytoplasm) Keap1->Nrf2_cyto Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds PhaseII Phase II Enzymes (HO-1, NQO-1) ARE->PhaseII Induces Transcription

This compound targets Keap1 to activate Nrf2 signaling.
B. Activation of the cAMP/PKA/CREB Pathway

Independently of the Nrf2 pathway, this compound also stimulates the production of cyclic AMP (cAMP).[1] This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[1][7] Activated p-CREB then translocates to the nucleus and promotes the transcription of the same phase II antioxidant enzymes.[1][4] The induction of HO-1 and NQO-1 by this compound is significantly diminished by inhibitors of adenylyl cyclase (ddAdo) and PKA (H-89), confirming the critical role of this pathway.[1]

This compound Activation of the cAMP/PKA/CREB Pathway SchC This compound cAMP ↑ cAMP SchC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB (Nucleus) CREB->pCREB Translocation PhaseII Phase II Enzymes (HO-1, NQO-1) pCREB->PhaseII Induces Transcription

This compound induces antioxidant enzymes via cAMP/PKA/CREB.

Crucially, the suppression of NO and ROS by this compound is reversed when Nrf2 or HO-1 are silenced using siRNA, demonstrating that the antioxidant activity is the primary driver of its anti-neuroinflammatory effects.[1]

Core Mechanism 3: Neuroprotection in Alzheimer's Disease Models

In an in vivo mouse model of Alzheimer's disease induced by intracerebroventricular (ICV) injection of amyloid-beta (Aβ) 1-42, this compound demonstrated significant neuroprotective effects.[8] Daily administration following Aβ insult led to a remarkable improvement in cognitive function, as assessed by Y-maze, active avoidance, and Morris water maze tests.[8]

Mechanistically, this compound was shown to:

  • Inhibit Cholinesterase (ChE): It significantly inhibited total cholinesterase activity in the hippocampus and cerebral cortex, a key therapeutic strategy in AD to increase acetylcholine levels.[8]

  • Boost Antioxidant Defenses: It increased the activity of crucial antioxidant enzymes, superoxide dismutase (SOD) and glutathione peroxidase (GSH-px), as well as the levels of glutathione (GSH) in the brain.[8]

These actions collectively protect against Aβ-induced neurotoxicity and oxidative stress, thereby preserving cognitive function.[8]

Data Presentation: Summary of Quantitative Effects

The following tables summarize the quantitative effects of this compound from key in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on LTA-Stimulated BV-2 Microglia

Parameter Measured Concentration of this compound (μM) Result (Approx. % of LTA-only control) Citation
Nitric Oxide (NO) Production 5 ~75% [1]
10 ~40% [1]
20 ~15% [1]
Prostaglandin E2 (PGE2) 5 ~80% [1]
10 ~50% [1]
20 ~25% [1]
TNF-α Production 5 ~70% [1]
10 ~35% [1]
20 ~10% [1]
IL-1β Production 5 ~80% [1]
10 ~50% [1]
20 ~20% [1]
iNOS Protein Expression 20 Significant Inhibition [1]
COX-2 Protein Expression 20 Significant Inhibition [1]
p-p38 MAPK Expression 20 Significant Inhibition [1]
p-JNK Expression 20 Significant Inhibition [1]

Data are estimated from published graphical representations in Park et al., 2013.

Table 2: In Vivo Effects of this compound in Aβ1-42-Induced AD Mouse Model

Parameter Measured Treatment Group Result Citation
Y-Maze Spontaneous Alternation Aβ + Vehicle ~45% [8]
Aβ + SCH-C (0.1 mg/kg) ~65% (p < 0.01) [8]
Morris Water Maze Escape Latency (Day 5) Aβ + Vehicle ~35 seconds [8]
Aβ + SCH-C (0.1 mg/kg) ~15 seconds (p < 0.01) [8]
Total Cholinesterase Activity (Hippocampus) Aβ + Vehicle ~15 U/mgprot [8]
Aβ + SCH-C (0.1 mg/kg) ~10 U/mgprot (p < 0.01) [8]
SOD Activity (Hippocampus) Aβ + Vehicle ~110 U/mgprot [8]
Aβ + SCH-C (0.1 mg/kg) ~140 U/mgprot (p < 0.05) [8]
GSH-px Activity (Hippocampus) Aβ + Vehicle ~45 U/mgprot [8]
Aβ + SCH-C (0.1 mg/kg) ~65 U/mgprot (p < 0.05) [8]

SCH-C: Schisandrin C

Experimental Protocols

Protocol 1: In Vitro Microglial Anti-Inflammatory and Antioxidant Assay

(Based on methodologies from Park et al., Int Immunopharmacol, 2013)[1]

  • Cell Culture: BV-2 immortalized murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability, 24-well for ELISAs, 6-well for Western Blots). After reaching 80% confluency, they are pre-treated with various concentrations of this compound (e.g., 5, 10, 20 μM) or vehicle (DMSO) for 1 hour.

  • Inflammatory Stimulation: Cells are then stimulated with Lipoteichoic acid (LTA) from S. aureus (e.g., 10 μg/mL) for a specified duration (e.g., 30 min for MAPK phosphorylation, 16-24 hours for cytokine/NO production).

  • Nitric Oxide (NO) Measurement: NO production in the culture supernatant is measured using the Griess reagent assay, which detects the accumulation of nitrite, a stable metabolite of NO.

  • Cytokine and PGE2 Measurement: Levels of TNF-α, IL-1β, IL-6, and PGE2 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., p-p38, p-JNK, iNOS, COX-2, HO-1, Nrf2, p-CREB, and loading controls like β-actin or α-tubulin). Membranes are then incubated with HRP-conjugated secondary antibodies and visualized using an ECL detection system.

  • ROS Measurement: Intracellular ROS levels are determined by pre-loading cells with the fluorescent probe CM-H₂DCFDA. After treatment and stimulation, the fluorescence intensity is measured by flow cytometry.

Workflow: In Vitro Microglial Assay Start Start: Culture BV-2 Microglia Pretreat Pre-treat with this compound (1 hr) Start->Pretreat Stimulate Stimulate with LTA (30 min to 24 hr) Pretreat->Stimulate Harvest Harvest Supernatant & Cell Lysates Stimulate->Harvest Analysis Downstream Analysis Harvest->Analysis ELISA ELISA (Cytokines, PGE2) Analysis->ELISA Griess Griess Assay (Nitric Oxide) Analysis->Griess WB Western Blot (Signaling Proteins) Analysis->WB ROS Flow Cytometry (ROS Levels) Analysis->ROS End End: Quantify Results ELISA->End Griess->End WB->End ROS->End

Experimental workflow for assessing this compound in microglia.
Protocol 2: In Vivo Aβ-Induced Alzheimer's Disease Mouse Model

(Based on methodologies from Li et al., Phytother Res, 2015)[8]

  • Animals: Male ICR mice (or other appropriate strain) are used. Animals are housed under standard conditions with ad libitum access to food and water.

  • Stereotaxic Surgery: Mice are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted into the lateral cerebral ventricle. Animals are allowed to recover for several days.

  • Aβ1-42 Administration: Aggregated Aβ1-42 peptide (e.g., 3 μL of a 1 mg/mL solution) is injected intracerebroventricularly (ICV) through the implanted cannula to induce AD-like pathology. Sham-operated groups receive vehicle.

  • This compound Treatment: Starting immediately after Aβ1-42 injection, mice are administered this compound (e.g., 0.01 and 0.1 mg/kg) or vehicle daily for a predetermined period (e.g., 5-14 days).

  • Behavioral Testing: Cognitive function is assessed using a battery of tests:

    • Y-Maze Test: To evaluate short-term spatial working memory, based on the measurement of spontaneous alternation behavior.

    • Morris Water Maze: To assess spatial learning and reference memory. Mice are trained to find a hidden platform in a pool of water. Escape latency and time spent in the target quadrant are measured.

  • Tissue Collection and Analysis: Following behavioral tests, mice are euthanized. The hippocampus and cerebral cortex are dissected and homogenized.

  • Biochemical Assays: The brain homogenates are used to measure:

    • Total Cholinesterase (ChE) activity using a colorimetric assay kit.

    • Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-px) activity using specific assay kits.

    • Glutathione (GSH) levels.

    • Protein concentration using a BCA or Bradford assay for normalization.

Conclusion and Future Perspectives

This compound demonstrates a potent, multi-pronged mechanism of action that is highly relevant to the treatment of neurodegenerative diseases. Its ability to simultaneously suppress multiple pro-inflammatory signaling pathways (NF-κB, MAPKs, JAK/STATs) and activate robust, dual-pathway antioxidant defenses (Nrf2/ARE and cAMP/PKA/CREB) positions it as a compelling therapeutic candidate. These molecular actions translate to tangible neuroprotective effects in preclinical models of Alzheimer's disease, where it ameliorates cognitive deficits by inhibiting cholinesterase and reducing oxidative stress.

However, a significant knowledge gap remains concerning the direct effects of this compound on the core proteinopathies of major neurodegenerative diseases. Future research should focus on investigating whether this compound can directly modulate the aggregation or clearance of tau protein in tauopathies or α-synuclein in synucleinopathies. Elucidating these potential additional mechanisms will be crucial in fully defining the therapeutic scope of this promising natural compound and advancing its development for clinical use.

References

An In-depth Technical Guide to the Biosynthesis of Schisantherin C in Schisandra sphenanthera

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Schisantherin C, a dibenzocyclooctadiene lignan from Schisandra sphenanthera, exhibits significant pharmacological potential. Understanding its biosynthesis is pivotal for optimizing production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the key enzymatic steps from primary metabolism to the final complex lignan structure. It includes detailed experimental protocols for the characterization of key enzymes, quantitative data on lignan accumulation, and visualizations of the biosynthetic and regulatory pathways. This document is intended to serve as a foundational resource for researchers engaged in the study of lignan biosynthesis and the development of novel therapeutics derived from Schisandra sphenanthera.

Introduction

Schisandra sphenanthera is a medicinal plant renowned for its rich content of bioactive lignans, particularly those with a dibenzocyclooctadiene skeleton.[1][2] Among these, this compound has garnered interest for its potential therapeutic properties. The biosynthesis of these complex molecules is a multi-step process involving several enzyme families and is tightly regulated. A thorough understanding of this pathway is essential for harnessing the full potential of S. sphenanthera as a source of valuable pharmaceuticals. This guide synthesizes the current knowledge on the biosynthesis of this compound, providing a technical resource for the scientific community.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be broadly divided into three main stages:

  • The Phenylpropanoid Pathway: This well-characterized pathway provides the fundamental building blocks for lignan synthesis.

  • Monolignol Biosynthesis: The C6-C3 units derived from the phenylpropanoid pathway are converted into monolignols, primarily coniferyl alcohol.

  • Dimerization and Modification of Monolignols: Coniferyl alcohol units undergo oxidative coupling to form the basic lignan skeleton, which is then further modified to yield the diverse array of lignans found in S. sphenanthera, including this compound.

Stage 1 & 2: From Phenylalanine to Coniferyl Alcohol

The biosynthesis of the monolignol precursor, coniferyl alcohol, begins with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway. The key enzymatic steps are outlined below.

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[1]

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme (CYP73A) that hydroxylates cinnamic acid to produce p-coumaric acid.[1]

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • p-Coumarate 3-hydroxylase (C3H): Another cytochrome P450 enzyme (CYP98A) that hydroxylates p-coumaroyl-CoA to yield caffeoyl-CoA.

  • Caffeoyl-CoA O-methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

  • Cinnamoyl-CoA reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.

  • Cinnamyl alcohol dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.[1]

Stage 3: From Coniferyl Alcohol to this compound

The later stages of dibenzocyclooctadiene lignan biosynthesis are less definitively characterized. However, based on transcriptome data and studies in related species, a hypothetical pathway can be proposed.

  • Oxidative Dimerization: Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form pinoresinol. This reaction is mediated by a laccase or peroxidase and directed by a dirigent protein (DIR) , which controls the stereochemistry of the product.[1][3]

  • Reduction Steps: Pinoresinol is then sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to form lariciresinol and then secoisolariciresinol.[4]

  • Formation of the Dibenzocyclooctadiene Skeleton: The conversion of secoisolariciresinol to the characteristic dibenzocyclooctadiene skeleton of schisandra lignans is thought to be catalyzed by cytochrome P450 (CYP) enzymes .[5] While the exact intermediates and enzymes are still under investigation, this step is crucial for the formation of the core structure of this compound.

  • Further Modifications: The dibenzocyclooctadiene scaffold undergoes a series of further modifications, including hydroxylations, methylations, and the addition of other functional groups, catalyzed by enzymes such as O-methyltransferases (OMTs) and other CYPs, to yield the final diverse array of lignans, including Schisantherin A, B, and C.[5][6] The precise sequence of these final steps leading to this compound remains an active area of research.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

This compound Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway & Monolignol Synthesis cluster_lignan Lignan Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA C3H Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde CCR Coniferyl alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl alcohol CAD Pinoresinol Pinoresinol Coniferyl alcohol->Pinoresinol DIR/Laccase Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Dibenzocyclooctadiene\nScaffold Dibenzocyclooctadiene Scaffold Secoisolariciresinol->Dibenzocyclooctadiene\nScaffold CYPs This compound This compound Dibenzocyclooctadiene\nScaffold->this compound CYPs, OMTs, etc.

Caption: Proposed biosynthetic pathway of this compound in Schisandra sphenanthera.

Regulation of this compound Biosynthesis

The biosynthesis of lignans is transcriptionally regulated, with several families of transcription factors (TFs) implicated in controlling the expression of biosynthetic genes.

  • MYB and bHLH Transcription Factors: MYB and basic helix-loop-helix (bHLH) TFs are known to be key regulators of the phenylpropanoid pathway.[7][8][9] Transcriptome analysis of S. sphenanthera has identified several MYB and bHLH genes that are co-expressed with lignan biosynthetic genes, suggesting their role in regulating the production of precursors for this compound synthesis.[10] These TFs can act as activators or repressors of gene expression by binding to specific cis-regulatory elements in the promoters of their target genes.

Visualization of the Regulatory Network

The following diagram illustrates the transcriptional regulation of the early stages of lignan biosynthesis.

Regulatory Network cluster_signals Environmental/Developmental Signals cluster_tfs Transcription Factors cluster_genes Biosynthetic Genes Signals Signals MYB MYB Signals->MYB bHLH bHLH Signals->bHLH PAL PAL MYB->PAL C4H C4H MYB->C4H 4CL 4CL MYB->4CL ... ... MYB->... bHLH->PAL bHLH->C4H bHLH->4CL bHLH->...

Caption: Transcriptional regulation of early lignan biosynthetic genes.

Quantitative Data on Lignan Content

The accumulation of lignans, including this compound, varies significantly across different tissues of S. sphenanthera. Understanding this distribution is crucial for optimizing harvesting and extraction processes.

LignanFruit (Relative Content)Root (Relative Content)Stem (Relative Content)Leaf (Relative Content)Reference
AnwulignanHighModerateLowLow[1]
Schisandrin AHighModerateLowLow[1]
Schisandrin BHighHighHighHigh[1]
Schisandrin CHighModerateLowLow[1]
Schisandrol AHighModerateLowLow[1]
Schisandrol BHighModerateLowLow[1]
Schisantherin AHighModerateLowLow[1]
Schisantherin BHighModerateLowLow[1]

Note: "Relative Content" is based on transcriptome and metabolome analyses and indicates the general abundance in each tissue.

Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes in the this compound biosynthetic pathway. These protocols are based on established methods and can be adapted for use with S. sphenanthera tissues.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

Principle: PAL activity is determined by spectrophotometrically measuring the formation of trans-cinnamic acid from L-phenylalanine at 290 nm.[5]

Materials:

  • Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 15 mM β-mercaptoethanol, 5 mM EDTA, 5 mM ascorbic acid, 10% (v/v) glycerol.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.8).

  • Substrate: 40 mM L-phenylalanine in assay buffer.

  • Spectrophotometer.

Procedure:

  • Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge at 12,000 x g for 20 min at 4°C. The supernatant is the crude enzyme extract.

  • Assay Reaction: In a quartz cuvette, mix 500 µL of assay buffer, 200 µL of crude enzyme extract, and 300 µL of L-phenylalanine solution.

  • Measurement: Immediately measure the increase in absorbance at 290 nm for 10 minutes at 30°C. The rate of change in absorbance is proportional to PAL activity.

  • Calculation: Calculate enzyme activity using the molar extinction coefficient of trans-cinnamic acid (9630 M⁻¹ cm⁻¹).

Cinnamate-4-Hydroxylase (C4H) Enzyme Assay

Principle: C4H is a microsomal enzyme. Its activity is measured by quantifying the conversion of radiolabeled [¹⁴C]-cinnamic acid to [¹⁴C]-p-coumaric acid.[11]

Materials:

  • Homogenization Buffer: 100 mM potassium phosphate (pH 7.5), 500 mM sucrose, 10 mM EDTA, 20 mM β-mercaptoethanol.

  • Microsome Resuspension Buffer: 50 mM potassium phosphate (pH 7.5), 10% (v/v) glycerol.

  • Assay Mixture: 50 mM potassium phosphate (pH 7.5), 1 mM NADPH, 10 µM [¹⁴C]-cinnamic acid.

  • Scintillation counter.

Procedure:

  • Microsome Isolation: Homogenize plant tissue in homogenization buffer. Perform differential centrifugation to isolate the microsomal fraction. Resuspend the microsomal pellet in resuspension buffer.

  • Assay Reaction: Incubate the microsomal preparation with the assay mixture at 30°C for 30 minutes.

  • Extraction and Analysis: Stop the reaction by adding HCl. Extract the products with ethyl acetate. Separate cinnamic acid and p-coumaric acid using thin-layer chromatography (TLC).

  • Quantification: Scrape the spots corresponding to cinnamic acid and p-coumaric acid from the TLC plate and quantify the radioactivity using a scintillation counter.

Dirigent Protein (DIR) Assay

Principle: The dirigent activity is assayed by monitoring the stereospecific formation of pinoresinol from coniferyl alcohol in the presence of an oxidizing agent (laccase or peroxidase).[12]

Materials:

  • Assay Buffer: 100 mM MES buffer (pH 6.5).

  • Substrate: 1 mM coniferyl alcohol.

  • Oxidizing Agent: Laccase (from Trametes versicolor).

  • Recombinant dirigent protein.

  • HPLC with a chiral column.

Procedure:

  • Assay Reaction: In a microcentrifuge tube, combine the assay buffer, coniferyl alcohol, laccase, and the purified recombinant dirigent protein. Incubate at 30°C for 1 hour.

  • Extraction: Extract the reaction products with ethyl acetate. Evaporate the solvent and redissolve the residue in methanol.

  • Chiral HPLC Analysis: Analyze the products by HPLC using a chiral column to separate the (+)- and (-)-pinoresinol enantiomers. The ratio of the enantiomers indicates the stereoselectivity directed by the dirigent protein.

Pinoresinol-Lariciresinol Reductase (PLR) Enzyme Assay

Principle: PLR activity is determined by monitoring the NADPH-dependent reduction of pinoresinol to lariciresinol and subsequently to secoisolariciresinol.[13]

Materials:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.0).

  • Substrates: Pinoresinol, Lariciresinol.

  • Cofactor: 1 mM NADPH.

  • Crude or purified enzyme extract.

  • HPLC.

Procedure:

  • Enzyme Extraction: Prepare a protein extract from plant tissue as described for the PAL assay.

  • Assay Reaction: Incubate the enzyme extract with the assay buffer, substrate (pinoresinol or lariciresinol), and NADPH at 30°C for 1 hour.

  • Extraction and Analysis: Stop the reaction and extract the products with ethyl acetate. Analyze the formation of lariciresinol and secoisolariciresinol by HPLC.

Experimental Workflow Visualization

Experimental Workflow cluster_extraction Protein Extraction cluster_assay Enzyme Assays cluster_analysis Analysis Plant Tissue Plant Tissue Homogenization Homogenization Plant Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Crude Extract Crude Extract Centrifugation->Crude Extract Microsome Isolation Microsome Isolation Centrifugation->Microsome Isolation PAL Assay PAL Assay Crude Extract->PAL Assay DIR Assay DIR Assay Crude Extract->DIR Assay Recombinant DIR PLR Assay PLR Assay Crude Extract->PLR Assay C4H Assay C4H Assay Microsome Isolation->C4H Assay Spectrophotometry Spectrophotometry PAL Assay->Spectrophotometry TLC & Scintillation TLC & Scintillation C4H Assay->TLC & Scintillation Chiral HPLC Chiral HPLC DIR Assay->Chiral HPLC HPLC HPLC PLR Assay->HPLC

References

Preliminary Investigation into Schisantherin C's Hepatoprotective Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research into the hepatoprotective effects of Schisantherin C, a bioactive lignan isolated from Schisandra chinensis. This document outlines the key experimental findings, methodologies, and proposed mechanisms of action for researchers and professionals in the field of drug development.

Introduction

This compound is a dibenzocyclooctadiene lignan found in the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine for treating liver ailments.[1][2] Modern pharmacological studies have begun to elucidate the scientific basis for these traditional uses, with a growing body of evidence pointing to the hepatoprotective potential of this compound and other related lignans.[1][2][3] This guide focuses specifically on the preclinical evidence for this compound, detailing its effects in models of liver injury and the molecular pathways it modulates.

Core Mechanisms of Hepatoprotection

Preliminary research indicates that this compound exerts its hepatoprotective effects through a multi-pronged approach, primarily centered around the mitigation of oxidative stress and inflammation.

Antioxidant Activity

A key mechanism underlying this compound's protective effects is its ability to bolster the liver's antioxidant defenses.[1][4] This is achieved, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound has been shown to upregulate Nrf2 and its downstream targets, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC).[5][6] This leads to an increase in the levels of endogenous antioxidants such as glutathione (GSH) and superoxide dismutase (SOD).[6]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many liver diseases. This compound has demonstrated the ability to suppress inflammatory responses in the liver. Studies have shown that it can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6] This anti-inflammatory action is thought to be linked to the inhibition of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.[7][8]

Modulation of Drug-Metabolizing Enzymes

In models of drug-induced liver injury, such as that caused by acetaminophen (APAP) overdose, this compound has been shown to modulate the activity of cytochrome P450 (CYP) enzymes. Specifically, it can reduce the expression of CYP2E1, an enzyme responsible for metabolizing APAP into its toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[5][6] By inhibiting this bioactivation step, this compound helps to prevent the initial insult that leads to liver cell death.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound's hepatoprotective effects.

Table 1: Effects of this compound on Liver Function Markers in Acetaminophen (APAP)-Induced Liver Injury in Mice

ParameterControlAPAPAPAP + this compoundReference
Alanine Aminotransferase (ALT) (U/L)NormalSignificantly IncreasedSignificantly Reduced[6]
Aspartate Aminotransferase (AST) (U/L)NormalSignificantly IncreasedSignificantly Reduced[6]
Alkaline Phosphatase (ALP) (U/L)NormalSignificantly IncreasedSignificantly Reduced[6]
Total Bilirubin (TBIL) (μmol/L)NormalSignificantly IncreasedSignificantly Reduced[6]
Direct Bilirubin (DBIL) (μmol/L)NormalSignificantly IncreasedSignificantly Reduced[6]

Table 2: Effects of this compound on Markers of Oxidative Stress and Inflammation in Acetaminophen (APAP)-Induced Liver Injury in Mice

ParameterControlAPAPAPAP + this compoundReference
Glutathione (GSH)NormalSignificantly DepletedSignificantly Increased[6][9]
Superoxide Dismutase (SOD)NormalSignificantly ReducedSignificantly Increased[6]
Malondialdehyde (MDA)NormalSignificantly IncreasedSignificantly Decreased[6]
Interleukin-6 (IL-6)NormalSignificantly IncreasedSignificantly Decreased[6]
Tumor Necrosis Factor-α (TNF-α)NormalSignificantly IncreasedSignificantly Decreased[6]

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's hepatoprotective effects.

Acetaminophen (APAP)-Induced Acute Liver Injury Mouse Model
  • Animals: Male C57BL/6 mice are typically used.[7]

  • Acclimatization: Animals are acclimatized for at least one week with free access to food and water.

  • Grouping: Mice are randomly divided into control, APAP model, and this compound treatment groups.

  • Drug Administration:

    • The this compound group receives the compound, typically via oral gavage, for a predetermined period (e.g., several consecutive days).

    • The control and APAP model groups receive a vehicle (e.g., saline or corn oil).

  • Induction of Liver Injury: A single intraperitoneal injection of APAP (e.g., 400 mg/kg) is administered to the APAP and this compound groups.[6]

  • Sample Collection: At a specified time point after APAP administration (e.g., 24 hours), blood and liver tissues are collected for analysis.

  • Biochemical Analysis: Serum levels of ALT, AST, ALP, TBIL, and DBIL are measured using commercial assay kits.

  • Histopathological Examination: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of liver damage.

  • Oxidative Stress and Inflammatory Marker Analysis: Liver tissue homogenates are used to measure levels of GSH, SOD, MDA, IL-6, and TNF-α using specific assay kits.

  • Western Blot Analysis: Protein expression of key signaling molecules (e.g., Nrf2, HO-1, CYP2E1) in liver tissue is determined by Western blotting.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of this compound and a typical experimental workflow.

Schisantherin_C_Hepatoprotective_Mechanism cluster_stress Hepatocellular Stress (e.g., Acetaminophen) cluster_SchC This compound Intervention cluster_pathways Cellular Pathways cluster_outcome Cellular Outcome APAP APAP CYP2E1 CYP2E1 APAP->CYP2E1 SchC This compound SchC->CYP2E1 Inhibits Nrf2 Nrf2 Activation SchC->Nrf2 Activates MAPK MAPK Pathway SchC->MAPK Inhibits NAPQI NAPQI (Toxic Metabolite) CYP2E1->NAPQI Oxidative_Stress Oxidative Stress (ROS, MDA) NAPQI->Oxidative_Stress Hepatocyte_Injury Hepatocyte Injury & Apoptosis Oxidative_Stress->Hepatocyte_Injury Inflammation Inflammation (TNF-α, IL-6) Inflammation->Hepatocyte_Injury Antioxidant_Response Antioxidant Response (GSH, SOD) Nrf2->Antioxidant_Response Antioxidant_Response->Oxidative_Stress Reduces Hepatoprotection Hepatoprotection Antioxidant_Response->Hepatoprotection MAPK->Inflammation

Caption: Proposed mechanism of this compound's hepatoprotective action.

Experimental_Workflow cluster_analysis Data Analysis Start Start Acclimatization Animal Acclimatization (e.g., 1 week) Start->Acclimatization Grouping Random Grouping (Control, Model, Treatment) Acclimatization->Grouping Pretreatment Pre-treatment (this compound or Vehicle) Grouping->Pretreatment Induction Induction of Liver Injury (e.g., APAP injection) Pretreatment->Induction Sample_Collection Sample Collection (Blood, Liver Tissue) Induction->Sample_Collection Biochemical Serum Biochemical Analysis (ALT, AST, etc.) Sample_Collection->Biochemical Histopathology Histopathological Examination (H&E Staining) Sample_Collection->Histopathology Molecular Molecular Analysis (Western Blot, qPCR) Sample_Collection->Molecular End End Molecular->End

Caption: General experimental workflow for in vivo hepatoprotection studies.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound is a promising candidate for the development of new hepatoprotective therapies. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and modulatory effects on drug metabolism, makes it an attractive molecule for further investigation.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound and to establish a clear dose-response relationship.

  • Long-term Toxicity Studies: To assess the safety profile of this compound with chronic administration.

  • Efficacy in Other Models of Liver Disease: To explore its therapeutic potential in other liver conditions such as non-alcoholic fatty liver disease (NAFLD) and liver fibrosis.

  • Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for patients with liver diseases.

This technical guide provides a snapshot of the current understanding of this compound's hepatoprotective effects. As research in this area continues to evolve, a more comprehensive picture of its therapeutic potential will emerge.

References

Initial Studies on Schisantherin C for Alzheimer's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal loss. The complex pathology of AD necessitates the exploration of multi-target therapeutic agents. Lignans isolated from the fruit of Schisandra chinensis, a plant used in traditional medicine, have garnered scientific interest for their neuroprotective properties. Among these, Schisantherin C is emerging as a compound of interest. This technical guide provides an in-depth overview of the initial studies on this compound and its potential role in Alzheimer's disease research, focusing on its mechanisms of action related to neuroinflammation, apoptosis, and the core pathologies of Aβ and tau. While direct research on this compound is still in its early stages, this guide also incorporates data from closely related compounds, such as Schisandrin C and Schisantherin A, to provide a broader context for its potential therapeutic avenues.

Quantitative Data on the Bioactivity of Schisandra Lignans

The following tables summarize the available quantitative data for this compound and related lignans from Schisandra chinensis in preclinical models relevant to Alzheimer's disease. It is important to note that specific IC50 and EC50 values for this compound in AD-related assays are not yet widely published, reflecting the nascent stage of its investigation.

CompoundAssayCell Line/ModelConcentration/DosageObserved EffectCitation
Schisandrin C Aβ₂₅₋₃₅-induced neurotoxicityPC12 cellsPretreatmentMarkedly reversed cell death, reduced apoptotic cells, and attenuated ROS production.[1]
Schisandrin C Lipoteichoic acid (LTA)-induced inflammationBV-2 microglia1-20 µMSignificantly inhibited the production of pro-inflammatory cytokines (TNF-α, IL-6), chemokines, PGE₂, NO, and ROS.
Schisantherin A Aβ₁₋₄₂-induced cognitive deficitsMouse model (ICV injection)0.01 and 0.1 mg/kg for 5 daysNotably improved cognitive deficits in Y-maze, shuttle-box, and Morris water maze tests.[2]
Schisantherin A Oxidative stress in Aβ₁₋₄₂-induced mouse modelHippocampus and cerebral cortex0.1 mg/kgRestored activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px); reduced malondialdehyde (MDA) levels.[2]
Schisantherin B Aβ₂₅₋₃₅-induced neurotoxicityPC12 cellsPretreatmentMarkedly reversed cell death, reduced apoptotic cells, and attenuated ROS production.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols employed in the initial studies of Schisandra lignans.

Cell Culture and Aβ-Induced Neurotoxicity Assay
  • Cell Line: PC12 cells, a rat pheochromocytoma cell line commonly used as a neuronal model.

  • Culture Conditions: Cells are maintained in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and horse serum, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Aβ Peptide Preparation: Aβ₂₅₋₃₅ peptide is dissolved in sterile, deionized water to a stock concentration and incubated at 37°C for 3-4 days to induce aggregation.

  • Treatment Protocol:

    • PC12 cells are seeded in 96-well plates.

    • After 24 hours, cells are pre-treated with various concentrations of this compound or other test compounds for a specified duration (e.g., 1 hour).

    • Aggregated Aβ₂₅₋₃₅ is then added to the cell cultures to a final concentration (e.g., 0.5 µM) to induce neurotoxicity.

    • Cells are incubated for an additional 24-48 hours.

  • Assessment of Cell Viability: Cell viability is typically measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.

Western Blot Analysis for Protein Expression
  • Objective: To quantify the expression levels of specific proteins involved in apoptosis (Bax, Bcl-2, caspase-3), inflammation, or tau phosphorylation.

  • Protocol:

    • Protein Extraction: Cells or brain tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-phospho-tau).

    • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Animal Models of Alzheimer's Disease
  • Model: Intracerebroventricular (ICV) injection of aggregated Aβ peptide in mice or rats to mimic Aβ-induced cognitive deficits and neurodegeneration.

  • Procedure:

    • Aβ Preparation: Aβ₁₋₄₂ peptide is dissolved and aggregated as described for the in vitro assays.

    • Surgery: Animals are anesthetized, and a cannula is stereotaxically implanted into the lateral ventricle of the brain.

    • Aβ Injection: A specific volume of the aggregated Aβ peptide is infused into the ventricle.

    • Drug Administration: this compound or other compounds are administered, typically via intragastric gavage or intraperitoneal injection, for a specified period following the Aβ injection.

  • Behavioral Testing: Cognitive function is assessed using a battery of behavioral tests, including:

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Y-Maze: To assess short-term spatial working memory.

    • Passive Avoidance Test: To measure fear-motivated memory.

  • Histopathological and Biochemical Analysis: After the behavioral tests, brain tissues are collected for analysis of Aβ plaques, neuronal loss (e.g., Nissl staining), and protein expression levels (Western blot).

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and related lignans are attributed to their ability to modulate multiple signaling pathways implicated in the pathogenesis of Alzheimer's disease.

Anti-Neuroinflammatory Pathway of Schisandrin C

Schisandrin C has been shown to exert potent anti-neuroinflammatory effects in microglia, the primary immune cells of the brain. Overactivation of microglia contributes to the chronic neuroinflammation observed in AD. Schisandrin C mitigates this by upregulating phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), through the activation of the cAMP/PKA/CREB and Nrf2 signaling pathways. Furthermore, it suppresses the activation of pro-inflammatory transcription factors like NF-κB and AP-1, as well as the JAK-STAT and MAPK signaling cascades.[3]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LTA LTA TLR2 TLR2 LTA->TLR2 IKK IKK TLR2->IKK MAPKs MAPKs TLR2->MAPKs JAKs JAKs TLR2->JAKs NF-kB NF-kB IKK->NF-kB AP-1 AP-1 MAPKs->AP-1 STATs STATs JAKs->STATs AC AC PKA PKA AC->PKA activates CREB CREB PKA->CREB activates Nrf2 Nrf2 CREB->Nrf2 activates HO-1 HO-1 Nrf2->HO-1 NQO1 NQO1 Nrf2->NQO1 Antioxidant_Genes Antioxidant_Genes Nrf2->Antioxidant_Genes Pro-inflammatory_Genes Pro-inflammatory_Genes NF-kB->Pro-inflammatory_Genes AP-1->Pro-inflammatory_Genes STATs->Pro-inflammatory_Genes Schisandrin_C Schisandrin_C Schisandrin_C->IKK inhibits Schisandrin_C->MAPKs inhibits Schisandrin_C->JAKs inhibits Schisandrin_C->AC activates

Caption: Anti-neuroinflammatory signaling of Schisandrin C.

Modulation of Apoptosis by Schisandra Lignans

Neuronal apoptosis, or programmed cell death, is a key contributor to the neuronal loss seen in Alzheimer's disease. Studies on Schisandrin B and C have demonstrated their ability to protect neuronal cells from Aβ-induced apoptosis.[1] This is achieved by modulating the balance of pro-apoptotic and anti-apoptotic proteins. Specifically, these lignans have been shown to decrease the expression of the pro-apoptotic protein Bax and the executioner caspase, caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2.

G Abeta Abeta Bax Bax Abeta->Bax upregulates Bcl2 Bcl2 Abeta->Bcl2 downregulates Schisantherin_C Schisantherin_C Schisantherin_C->Bax inhibits Schisantherin_C->Bcl2 promotes Caspase3 Caspase3 Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's role in the apoptotic pathway.

Potential Impact on Tau Phosphorylation

While direct evidence for this compound's effect on tau is limited, a study on the closely related compound, Schisantherin A, has shown that it can improve learning and memory in an AD mouse model by reducing the phosphorylation of tau protein in the hippocampus.[4] Hyperphosphorylation of tau is a critical event in the formation of neurofibrillary tangles. The reduction of tau phosphorylation by Schisantherin A suggests a potential mechanism by which this compound might also exert its neuroprotective effects.

G Schisantherin_A Schisantherin_A Tau_Kinases Tau_Kinases Schisantherin_A->Tau_Kinases inhibits Cognitive_Improvement Cognitive_Improvement Schisantherin_A->Cognitive_Improvement Tau Tau Tau_Kinases->Tau phosphorylates pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles pTau->NFTs

Caption: Postulated effect of Schisantherin A on tau pathology.

Conclusion and Future Directions

The initial studies on this compound and its related lignans from Schisandra chinensis present a compelling case for their further investigation as potential therapeutic agents for Alzheimer's disease. The available evidence suggests that these compounds possess multifaceted neuroprotective properties, including potent anti-inflammatory and anti-apoptotic effects. The preliminary findings on Schisantherin A's ability to reduce tau hyperphosphorylation are particularly encouraging and warrant direct investigation for this compound.

However, it is crucial to acknowledge the existing gaps in the research. Future studies should focus on:

  • Quantitative analysis: Determining the specific IC50 and EC50 values of this compound in various AD-related assays is essential for understanding its potency and therapeutic window.

  • Direct effects on Aβ and tau: Elucidating the direct impact of this compound on amyloid-beta production, aggregation, and clearance, as well as its specific effects on the phosphorylation of different tau protein epitopes, is a critical next step.

  • In-depth mechanistic studies: Further investigation into the upstream and downstream targets of this compound within the identified signaling pathways will provide a more comprehensive understanding of its mechanism of action.

  • Pharmacokinetics and bioavailability: Assessing the ability of this compound to cross the blood-brain barrier and its metabolic stability are crucial for its development as a CNS drug.

References

Schisantherin C as a potential therapeutic agent for cardiovascular diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising natural compound with significant therapeutic potential for a range of cardiovascular diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological effects, with a focus on its molecular mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development in this area. While research on this compound is ongoing, this document synthesizes the available evidence for its cardioprotective effects, particularly in the context of atherosclerosis, myocardial infarction, and cardiac hypertrophy.

Molecular Mechanism of Action

The cardioprotective effects of this compound are attributed to its multifaceted molecular activities, primarily revolving around the modulation of autophagy, inflammation, and oxidative stress.

Regulation of Autophagy via the PI3K/AKT/mTOR Signaling Pathway

A key mechanism of this compound in cardiovascular disease, particularly atherosclerosis, is its ability to promote autophagy through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2]

  • Inhibition of PI3K/AKT/mTOR: In models of atherosclerosis using human umbilical vein endothelial cells (HUVECs) induced with oxidized low-density lipoprotein (ox-LDL), this compound has been shown to dose-dependently inhibit the phosphorylation of PI3K, AKT, and mTOR.[1] This inhibition relieves the suppressive effect of mTOR on autophagy.

  • Promotion of Autophagy: By inhibiting the PI3K/AKT/mTOR pathway, this compound enhances the formation of autophagosomes and promotes the degradation of cellular waste, including accumulated ox-LDL. This is evidenced by the increased expression of key autophagy-related proteins such as Beclin-1, ATG5, and the increased ratio of LC3-II/LC3-I, alongside a decrease in the p62 protein, which is a marker of autophagy flux.[1]

Below is a diagram illustrating the signaling pathway of this compound in promoting autophagy.

Schisantherin_C_Autophagy_Pathway cluster_cell Cardiomyocyte / Endothelial Cell SchC This compound PI3K PI3K SchC->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Degradation Degradation of ox-LDL & Damaged Organelles Autophagy->Degradation Cardioprotection Cardioprotection Degradation->Cardioprotection

Caption: this compound promotes autophagy and cardioprotection by inhibiting the PI3K/AKT/mTOR pathway.

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties, which are crucial for mitigating the chronic inflammatory processes underlying cardiovascular diseases like atherosclerosis.[3]

  • Inhibition of Pro-inflammatory Cytokines: In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, this compound significantly reduces the gene expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[3]

  • Suppression of NLRP3 Inflammasome: this compound has been shown to prevent the activation of the NLRP3 inflammasome complex, a key component of the innate immune system that, when dysregulated, contributes to chronic inflammation.[3] This is achieved by inhibiting the expression of NLRP3 and caspase-1.[3]

Antioxidant Properties

Oxidative stress is a major contributor to the pathophysiology of various cardiovascular diseases. This compound has demonstrated significant antioxidant effects.

  • Reduction of Reactive Oxygen Species (ROS): In various cell models, this compound has been shown to decrease the production of ROS.[4]

  • Enhancement of Antioxidant Enzymes: It increases the expression of key antioxidant enzymes such as superoxide dismutase (SOD) and heme oxygenase-1 (HO-1).[4] This is mediated through the activation of the Nrf2 signaling pathway.[4]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from in vitro and in vivo studies investigating the effects of this compound on markers of cardiovascular disease. Note: Data specifically for this compound in in vivo models of myocardial infarction and cardiac hypertrophy are limited. The tables below primarily reflect in vitro findings and data from related compounds where specified.

Table 1: In Vitro Effects of this compound on Atherosclerosis Model (ox-LDL-induced HUVECs)
ParameterTreatment GroupResultReference
Cell Viability This compound (>25 µM)Significant toxic effects[1]
PI3K Phosphorylation ox-LDL + this compound (Dose-dependent)Significantly inhibited[1]
AKT Phosphorylation ox-LDL + this compound (Dose-dependent)Significantly inhibited[1]
mTOR Phosphorylation ox-LDL + this compound (Dose-dependent)Significantly inhibited[1]
Beclin-1 Expression ox-LDL + this compoundSignificantly increased[1]
ATG5 Expression ox-LDL + this compound (Medium & High dose)Significantly increased[1]
LC3-II/LC3-I Ratio ox-LDL + this compound (Medium & High dose)Significantly elevated[1]
p62 Protein Expression ox-LDL + this compound (Medium & High dose)Significantly downregulated[1]
Table 2: In Vitro Effects of this compound on Inflammation (LPS-induced RAW 264.7 Macrophages)
ParameterTreatment Group (this compound)ResultReference
IL-1β Gene Expression 1, 10, 100 µMSignificantly reduced[3]
IL-6 Gene Expression 1, 10, 100 µMSignificantly reduced[3]
TNF-α Gene Expression 1, 10, 100 µMSignificantly reduced[3]
NLRP3 Protein Expression Dose-dependentSignificantly prevented activation[3]
Caspase-1 Protein Expression Dose-dependentSignificantly prevented activation[3]

Pharmacokinetics

While comprehensive pharmacokinetic data for this compound is still emerging, studies on related lignans from Schisandra chinensis provide some insights. In rats, after oral administration of a Schisandra chinensis extract, the Tmax for schizandrin, a related lignan, ranged from 22 to 200 minutes.[2] The oral bioavailability of schizandrin was found to be approximately 15.56 ± 10.47% in rats.[2] Further studies are required to determine the specific pharmacokinetic profile of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blot for PI3K/AKT/mTOR and Autophagy Markers

This protocol is adapted for the analysis of protein expression in cardiac tissue or cultured cardiomyocytes.

Western_Blot_Workflow cluster_workflow Western Blot Workflow SamplePrep 1. Sample Preparation (Lysis of cells/tissue) Quantification 2. Protein Quantification (BCA or Bradford assay) SamplePrep->Quantification Electrophoresis 3. SDS-PAGE (Protein separation by size) Quantification->Electrophoresis Transfer 4. Electrotransfer (Transfer to PVDF/nitrocellulose membrane) Electrophoresis->Transfer Blocking 5. Blocking (5% non-fat milk or BSA in TBST) Transfer->Blocking PrimaryAb 6. Primary Antibody Incubation (e.g., anti-p-PI3K, anti-LC3) Blocking->PrimaryAb SecondaryAb 7. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 8. Detection (Chemiluminescence) SecondaryAb->Detection Analysis 9. Data Analysis (Densitometry) Detection->Analysis

References

Foundational Research on the Chemical Structure of Schisantherin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera, represents a molecule of significant interest within the scientific community. Its foundational structural elucidation dates back to 1978, revealing a complex polycyclic architecture. This technical guide provides an in-depth review of the core foundational research concerning the chemical structure of this compound. It consolidates available spectroscopic data, outlines detailed experimental protocols for its isolation and characterization, and visualizes relevant biological pathways, offering a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Lignans derived from the Schisandra genus have long been a focal point of phytochemical research due to their diverse and potent biological activities. Among these, the dibenzocyclooctadiene class is particularly noteworthy. This compound belongs to this class and was first isolated and structurally characterized from the fruits of Schisandra sphenanthera Rehd. et Wils.[1]. Early studies also indicated its potential hepatoprotective effects[2]. More recent research has continued to identify this compound as a key chemical marker for distinguishing S. sphenanthera from other related species and as a contributor to its antioxidant properties[1]. This guide aims to synthesize the foundational knowledge of its chemical structure to facilitate further research and application.

Chemical Structure and Properties

The foundational structure of this compound was established through exhaustive spectral analysis and chemical degradations in 1978[1]. It is a dibenzocyclooctadiene lignan characterized by a rigid and stereochemically complex cyclooctane ring fused to two phenyl rings.

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₂₈H₃₄O₉[3]
Molecular Weight 514.57 g/mol [3]
CAS Number 64938-51-8[3]
Class Dibenzocyclooctadiene Lignan[1]
Natural Source Fruits of Schisandra sphenanthera[1]

Spectroscopic Data for Structural Elucidation

Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical tool for confirming the molecular formula and investigating the fragmentation patterns of this compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ionm/z (Observed)TechniqueSource
[M+H]⁺ 515.2277UPLC-Q-TOF-MS[4]
Fragment Ion 415MALDI-MS[5]
  • UPLC-Q-TOF-MS/MS Fragmentation: In positive ion mode, dibenzocyclooctadiene lignans like this compound exhibit characteristic fragmentation patterns. The protonated molecule [M+H]⁺ is readily observed. A common fragmentation pathway for related compounds involves the loss of substituent groups from the cyclooctadiene ring. For instance, Schisantherin A (a closely related analogue) shows losses of water (H₂O) and benzoic acid (C₆H₅COOH) from the parent ion[2]. It is noted that a fragment ion at m/z 415 is common for several schisantherins, including this compound, likely corresponding to the loss of a side chain[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are paramount for the definitive assignment of the stereochemistry and constitution of complex natural products like this compound. Although a specific data table for this compound is not available in the surveyed literature, the general features can be inferred from the spectra of analogous compounds isolated from Schisandra species. These spectra typically reveal signals corresponding to:

  • Aromatic protons and carbons from the two substituted phenyl rings.

  • Methine and methylene protons and carbons of the cyclooctadiene ring.

  • Multiple methoxy groups attached to the aromatic rings.

  • Methyl groups on the cyclooctadiene core.

  • Signals from the ester side chain.

Researchers are directed to foundational papers on related lignans for comparative spectral data[5][6][7][8].

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of dibenzocyclooctadiene lignans from Schisandra fruit, based on common practices in the field. This procedure should be optimized for the specific plant material and target compound.

Workflow: Isolation of Lignans from Schisandra sphenanthera

G start Dried Fruit Powder of S. sphenanthera extraction Ultrasonic-Assisted Extraction (e.g., 70% Ethanol) start->extraction filtration Filtration & Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Lignan Extract filtration->crude_extract silica_gel Silica Gel Column Chromatography (Gradient Elution: Petroleum Ether-Ethyl Acetate) crude_extract->silica_gel fractionation Collect Fractions (Monitor by TLC) silica_gel->fractionation hplc Preparative HPLC (Reversed-Phase C18 Column, Acetonitrile-Water Gradient) fractionation->hplc Pool Lignan-rich Fractions pure_compound Pure this compound hplc->pure_compound

Caption: Generalized workflow for isolating this compound.

Methodology Details:

  • Plant Material Preparation: Dried fruits of Schisandra sphenanthera are ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered material is subjected to extraction, often using ultrasonic-assisted extraction (UAE) with a solvent such as 70-80% ethanol. UAE is preferred for its efficiency at moderate temperatures, which minimizes thermal degradation of the lignans[9]. The extraction is typically repeated multiple times to ensure exhaustive recovery.

  • Concentration: The resulting ethanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Preliminary Fractionation (Silica Gel Chromatography): The crude extract is subjected to silica gel column chromatography. A gradient elution system, commonly starting with a non-polar solvent like petroleum ether or hexane and gradually increasing the polarity with ethyl acetate, is used to separate compounds based on polarity[10][11].

  • Monitoring: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing lignans, which can be visualized under UV light or with a staining agent.

  • Final Purification (Preparative HPLC): Fractions enriched with this compound are pooled, concentrated, and subjected to final purification using preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is commonly employed to achieve high purity[5][9].

  • Structure Verification: The purity and identity of the isolated this compound are confirmed using analytical HPLC, Mass Spectrometry, and NMR spectroscopy.

Analytical Characterization

UPLC-Q-TOF-MS/MS Analysis:

  • Chromatography: An ACQUITY BEH C18 column (e.g., 2.1 × 100 mm, 1.7 µm) is used.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Detection: Positive ion electrospray ionization (ESI+) is typically used as lignans show a good response in this mode[1].

  • Analysis: Data is acquired over a mass range of m/z 100-1500. The accurate mass of the [M+H]⁺ ion is used to confirm the elemental composition, and MS/MS fragmentation spectra are used for structural confirmation[12][13].

Associated Signaling Pathways

While direct and extensive research on the signaling pathways modulated specifically by This compound is limited, studies on closely related dibenzocyclooctadiene lignans offer valuable insights into potential mechanisms of action. Notably, Schisandrin C , a compound often studied alongside this compound, has been shown to modulate key cellular pathways.

Anti-Hepatitis B Virus (HBV) Activity

This compound has been identified as having potent anti-HBV activity, exhibiting the ability to diminish HBsAg and HBeAg secretion in infected cells[14]. The precise mechanism is not fully elucidated, but research on Schisandrin C has revealed a pathway involving the innate immune system. Schisandrin C enhances the activation of the cGAS-STING pathway , which promotes the production of type I interferons (IFNs) and interferon-stimulated genes (ISGs), crucial components of the antiviral response[6][15][16].

cGAS-STING Signaling Pathway

G cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (e.g., from HBV) cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates STING_act Activated STING STING->STING_act translocates TBK1 TBK1 STING_act->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer dimerizes & translocates ISGs Transcription of IFNs & ISGs IRF3_dimer->ISGs SchisandrinC Schisandrin C SchisandrinC->STING_act enhances interaction with TBK1

Caption: cGAS-STING pathway activation, enhanced by Schisandrin C.

Anti-Fibrotic Activity

Hepatic fibrosis is a condition involving the excessive accumulation of extracellular matrix. The Transforming Growth Factor-β (TGF-β) signaling pathway is a central regulator of this process. Studies on Schisandrin C have demonstrated its ability to inhibit the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition during liver fibrosis, by targeting the TGF-β/Smad signaling cascade[13].

TGF-β Signaling Pathway

G cluster_cytosol Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand ReceptorII TGFβRII TGFb->ReceptorII binds ReceptorI TGFβRI ReceptorII->ReceptorI recruits & phosphorylates Smad23 Smad2/3 ReceptorI->Smad23 phosphorylates pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex SmadComplex_nuc Smad2/3/4 Complex SmadComplex->SmadComplex_nuc translocates Gene Target Gene Transcription (e.g., Collagen) SmadComplex_nuc->Gene regulates SchisandrinC Schisandrin C SchisandrinC->ReceptorI inhibits activation

Caption: TGF-β/Smad pathway, a target for anti-fibrotic agents.

Conclusion

This compound is a structurally complex dibenzocyclooctadiene lignan whose foundational chemical identity was established decades ago. While detailed original spectroscopic data remains somewhat elusive in modern literature, recent analytical techniques have consistently confirmed its molecular formula and provided insights into its mass spectrometric behavior. The outlined protocols provide a robust framework for its isolation and analysis, enabling further investigation. The biological activities of closely related lignans suggest that this compound may modulate critical signaling pathways, such as those involved in antiviral and anti-fibrotic responses, marking it as a compelling candidate for future pharmacological research and drug development initiatives. This guide serves as a centralized resource to support these ongoing efforts.

References

discovery of Schisantherin C as a bioactive lignan from Schisandra berries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin C is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis (Turcz.) Baill., a plant with a long history of use in traditional medicine.[1][2] This technical guide provides a comprehensive overview of the discovery, physicochemical properties, and pharmacological activities of this compound. It includes detailed experimental protocols for its isolation and biological evaluation, quantitative data on its efficacy, and visual representations of its known signaling pathways to support further research and drug development efforts.

Physicochemical Properties of this compound

A foundational understanding of this compound begins with its basic chemical and physical characteristics, which are crucial for experimental design and formulation development.

PropertyValueReference
Molecular Formula C₂₈H₃₄O₉[3]
Molecular Weight 514.57 g/mol [3]
CAS Number 64938-51-8[3]
Appearance Crystalline solid[4]
Solubility Soluble in DMSO, DMF, and Ethanol[4]
Flash Point 206.5 °C[3]

Pharmacological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, including anticancer, antioxidant, and antiviral effects. The following tables summarize the key quantitative data from various in vitro studies.

Table 1: Anticancer Activity
Cell LineAssayConcentrationIncubation TimeResultReference
Bel-7402 (Human Hepatocellular Carcinoma)MTT81.58 ± 1.06 µM48 hIC₅₀ Value[2]
KB-3-1 (Human Nasopharyngeal Carcinoma)MTT108.00 ± 1.13 µM48 hIC₅₀ Value[2]
Bcap37 (Human Breast Cancer)MTT136.97 ± 1.53 µM48 hIC₅₀ Value[2]
U937 (Human Histiocytic Lymphoma)Apoptosis Assay25-100 µM48 hDose-dependent induction of apoptosis
Bel-7402 Flow Cytometry100 µM24 h40.61 ± 1.43% hypodiploid cells[1][2]
QSG-7701 (Human Liver Cells)MTT200 µM48 h73.2 ± 2.4% cell survival (low cytotoxicity)[1][2]
Table 2: Antiviral Activity (Anti-HBV)
Assay TargetConcentrationInhibitionReference
HBsAg Secretion 50 µg/mL59.7%
HBeAg Secretion 50 µg/mL34.7%
Table 3: Antioxidant Activity
AssayActivityReference
DPPH Radical Scavenging Weak activity
ABTS Radical Scavenging Key contributor to the antioxidant activity of S. chinensis[5][6]
Fenton Reaction Inhibition Low activity
Tyrosine-Nitration Inhibition Not significant

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Keap1-Nrf2 Antioxidant Pathway

This compound enhances the cellular antioxidant response by targeting Keap1, a negative regulator of the transcription factor Nrf2.[7] This interaction prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SchisantherinC This compound Keap1 Keap1 SchisantherinC->Keap1 Binds to & Inhibits Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-E3 Ligase Nrf2->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Cul3->Ub Ub->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Promotes Transcription Cytoprotection Oxidative Stress Attenuation AntioxidantGenes->Cytoprotection

Caption: this compound inhibits Keap1, leading to Nrf2 nuclear translocation and antioxidant gene expression.

PI3K/Akt/mTOR Autophagy Pathway

In the context of atherosclerosis, this compound has been shown to interfere with the PI3K/Akt/mTOR pathway. By inhibiting the phosphorylation of key proteins in this pathway, it promotes autophagy, which can play a protective role in lipid metabolism and reduce inflammation.

PI3K_Akt_mTOR_Pathway SchisantherinC This compound PI3K PI3K SchisantherinC->PI3K Inhibits Phosphorylation Akt Akt SchisantherinC->Akt Inhibits Phosphorylation mTOR mTOR SchisantherinC->mTOR Inhibits Phosphorylation PI3K->Akt Activates Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Atherosclerosis Atherosclerosis Protection Autophagy->Atherosclerosis Leads to Isolation_Workflow start 1. Preparation of Plant Material step2 2. Ethanolic Extraction start->step2 Powdered fruits (1 kg) step3 3. Solvent Partitioning step2->step3 Concentrated ethanol extract step4 4. Column Chromatography step3->step4 Petroleum ether fraction step5 5. Recrystallization step4->step5 Active fraction end Pure this compound step5->end

References

The Ethnobotanical and Pharmacological Landscape of Schisantherin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Traditional Uses, Bioactivities, and Molecular Mechanisms of a Promising Dibenzocyclooctadiene Lignan

Introduction

For centuries, plants of the Schisandra genus, particularly Schisandra chinensis and Schisandra sphenanthera, have held a significant place in Traditional Chinese Medicine (TCM). Known as "Wu Wei Zi," or the "five-flavor fruit," the berries of these plants are renowned for their complex taste profile, embodying sweet, sour, salty, bitter, and pungent flavors.[1] This unique characteristic is believed in TCM to signify their ability to influence all five yin organs of the body. Ethnobotanical records highlight the use of Schisandra for a wide array of ailments, most notably for enhancing liver function, combating fatigue, and as a general tonic to improve vitality and promote longevity.[1][2] Modern scientific inquiry has identified a class of bioactive compounds known as dibenzocyclooctadiene lignans as major contributors to the therapeutic effects of Schisandra. Among these, Schisantherin C has emerged as a compound of significant interest to researchers and drug development professionals. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, alongside a detailed examination of its pharmacological properties, supported by quantitative data, experimental protocols, and visualizations of its molecular mechanisms of action.

Ethnobotanical Uses of Schisandra Species

The traditional application of Schisandra is deeply rooted in its adaptogenic properties, helping the body resist various stressors. In TCM, it is used to treat liver conditions, stomach disorders, and as a tonic to improve overall vitality.[1] The fruit is traditionally used to address diseases of the gastrointestinal tract, respiratory failure, cardiovascular diseases, fatigue, weakness, excessive sweating, and insomnia.[3]

Traditional preparations of Schisandra berries include powders, capsules, tinctures, tonics, teas, and even wines.[2] For instance, a common method for preparing a medicinal tea involves simmering dried berries in water.[4] The seeds and dried leaves are also utilized for their therapeutic properties.[5]

Pharmacological Activities of this compound

This compound, a prominent lignan in Schisandra species, has been the subject of numerous pharmacological studies. Research has demonstrated its potent anti-inflammatory and antioxidant activities. These properties are central to its observed hepatoprotective and neuroprotective effects.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of this compound and related lignans from Schisandra species.

Compound/Extract Assay IC50 Value (µg/mL) Reference
S. chinensis extractDPPH radical scavenging49.67 ± 15.63[4]
S. sphenanthera extractDPPH radical scavenging37.94 ± 7.57[4]
S. chinensis extractABTS radical scavenging37.94 ± 7.57[4]
S. sphenanthera extractABTS radical scavenging11.83 ± 4.09[4]

Table 1: Antioxidant Activity of Schisandra Extracts

Compound Assay Effect Concentration Reference
Schisantherin AInhibition of NO production in LPS-stimulated RAW 264.7 cellsSignificant reductionNot specified[6]
Schisandrin, Deoxyschisandrin, Schisandrin B, Schisandrin CInhibition of NO production in LPS-stimulated RAW 264.7 cellsSignificant reductionNot specified[6]
Schisantherin AInhibition of COX-174% inhibition0.175 µg/mL[6]
SchisandrinInhibition of COX-162% inhibition1.75 µg/mL[6]

Table 2: Anti-inflammatory Activity of Schisandra Lignans

Experimental Protocols

Extraction and Isolation of this compound and other Lignans

Several methods have been developed for the extraction and isolation of lignans from Schisandra fruits. The choice of method often depends on the desired scale and purity of the final product.

1. Ethanol Percolation and Column Chromatography:

This method is suitable for laboratory-scale extraction and purification.

  • Step 1: Preparation of Plant Material: The dried fruits of Schisandra chinensis or Schisandra sphenanthera are ground into a medium powder.

  • Step 2: Ethanol Soaking and Percolation: The powdered material is soaked in 40-60% ethanol for 12-36 hours. Following this, the mixture is percolated, and the resulting percolate is concentrated under reduced pressure. The ratio of the concentrated solution volume (in mL) to the initial weight of the medicinal material (in g) should be between 1:1 and 3:1.

  • Step 3: Ethanol Concentration Adjustment: The ethanol concentration of the concentrated solution is adjusted to 80-95%, and the solution is then filtered.

  • Step 4: Column Chromatography and Decoloring: The filtrate is purified using an alumina column. The solution that passes through the column is collected and then decolorized with activated carbon (0.1-0.2% w/v) for 0.5 to 2 hours at room temperature, followed by filtration.

  • Step 5: Final Concentration and Drying: The filtrate is concentrated under reduced pressure and then dried in a vacuum to yield the total lignans as a yellow or brownish-yellow solid.[7]

2. Supercritical Fluid Extraction (SFE):

SFE is a "green" technology that utilizes supercritical CO2 as the solvent and is particularly effective for extracting lipophilic compounds like lignans.

  • Step 1: Sample Preparation: The seeds of Schisandra chinensis are ground and prepared for extraction.

  • Step 2: SFE Conditions: The extraction is performed using supercritical CO2. Optimal conditions can be explored by varying temperature (40-60°C) and pressure (20-35 MPa). The addition of a co-solvent like ethanol (0-10.8 wt%) can enhance the extraction yield.[8]

  • Step 3: Subsequent Separation: The extracted seed oil containing the lignans can be further purified using techniques like supercritical fluid simulated moving bed (SF-SMB) chromatography.[8]

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound and other lignans.

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) is commonly used.

  • Column: A C18 column is typically employed for separation.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often used.

  • Detection: The lignans are detected at a specific wavelength, typically around 254 nm.

  • Quantification: The concentration of each lignan is determined by comparing its peak area to that of a known standard.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the PI3K/AKT/mTOR and Nrf2/Keap1/ARE pathways.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders. This compound has been shown to interfere with this pathway, contributing to its therapeutic effects.[9]

PI3K_AKT_mTOR_Pathway Schisantherin_C This compound PI3K PI3K Schisantherin_C->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

This compound inhibits the PI3K/AKT/mTOR pathway.
Nrf2/Keap1/ARE Signaling Pathway

The Nrf2/Keap1/ARE pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress or certain bioactive compounds like this compound, this interaction is disrupted, leading to the activation of Nrf2 and the transcription of antioxidant genes. Schisandrin C has been identified as a direct target of Keap1, thereby activating the Nrf2 pathway.[10][11]

Nrf2_Keap1_ARE_Pathway Schisantherin_C This compound Keap1 Keap1 Schisantherin_C->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Targets for Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Proteasomal_Degradation Proteasomal Degradation Nrf2->Proteasomal_Degradation Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

This compound activates the Nrf2 antioxidant pathway by inhibiting Keap1.

Conclusion

This compound, a key bioactive lignan from the ethnobotanically significant Schisandra genus, presents a compelling profile for modern therapeutic development. Its traditional use as a hepatoprotective and anti-fatigue agent is substantiated by contemporary research demonstrating its potent anti-inflammatory and antioxidant activities. The elucidation of its molecular mechanisms, particularly its modulation of the PI3K/AKT/mTOR and Nrf2/Keap1/ARE signaling pathways, provides a solid foundation for targeted drug discovery and development. This technical guide offers a consolidated resource for researchers and scientists, providing essential data and methodologies to further explore the therapeutic potential of this remarkable natural product. The continued investigation into this compound and other Schisandra lignans holds promise for the development of novel treatments for a range of oxidative stress and inflammation-related diseases.

References

Preliminary Antiviral Screening of Schisantherin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra species, has garnered scientific interest for its diverse pharmacological activities. Preliminary research indicates its potential as an antiviral agent, particularly against the hepatitis B virus (HBV). This technical guide provides a comprehensive overview of the current data on the antiviral activity of this compound, detailed experimental protocols for its screening, and an exploration of its known mechanisms of action.

Antiviral Activity of this compound

The primary antiviral activity of this compound reported to date is against the hepatitis B virus. In vitro studies have demonstrated its ability to inhibit the secretion of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg), key markers of viral replication.

Quantitative Data

The following table summarizes the available quantitative data on the anti-HBV activity and cytotoxicity of this compound. The selectivity index (SI), a ratio of cytotoxicity to antiviral activity, is a critical parameter in evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a more favorable safety profile.

Virus Assay Cell Line Parameter Result Selectivity Index (SI)
Hepatitis B Virus (HBV)HBsAg Secretion InhibitionHepG2.2.15% Inhibition at 50 µg/mL59.7%[1][2]Not Reported
Hepatitis B Virus (HBV)HBeAg Secretion InhibitionHepG2.2.15% Inhibition at 50 µg/mL34.7%[1][2]Not Reported

Cytotoxicity Profile of this compound

Evaluating the cytotoxicity of a potential antiviral compound is crucial to determine its therapeutic window. The 50% cytotoxic concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability.

Cell Line Assay IC50 (µM)
Bel-7402 (Human Hepatocellular Carcinoma)MTT Assay81.58 ± 1.06[1]
KB-3-1 (Human Nasopharyngeal Carcinoma)MTT Assay108.00 ± 1.13[1]
Bcap37 (Human Breast Carcinoma)MTT Assay136.97 ± 1.53[1]
A549 (Human Lung Carcinoma)Not SpecifiedAntiproliferative effects observed at 3.75–60 µM[3]
HepG2 (Human Hepatocellular Carcinoma)Not Specified6.65[4]
Hep3B (Human Hepatocellular Carcinoma)Not Specified10.50[4]
Huh7 (Human Hepatocellular Carcinoma)Not Specified10.72[4]
BY-2 (Tobacco) & LoVo (Human Colon Carcinoma)MTT Reduction AssayCytotoxicity tested[5][6]

Note: Schisandrin C is an alternative name for this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the preliminary screening of this compound for antiviral activity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value using regression analysis.

HBV Replication Inhibition Assay (HepG2.2.15 Cell Line)

The HepG2.2.15 cell line is a human hepatoblastoma cell line that stably expresses the HBV genome and is a widely used model for screening anti-HBV drugs.

Principle: This assay measures the ability of a compound to inhibit HBV replication by quantifying the levels of secreted HBV antigens (HBsAg and HBeAg) or HBV DNA in the cell culture supernatant.

Protocol:

  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate and culture until they reach confluence.

  • Compound Treatment: Treat the cells with various concentrations of this compound in the culture medium. Include appropriate positive (e.g., a known HBV inhibitor like Lamivudine) and negative (vehicle) controls.

  • Incubation: Incubate the cells for a specified period (e.g., 6-8 days), replacing the medium with fresh compound-containing medium every 2-3 days.

  • Supernatant Collection: Collect the cell culture supernatant at different time points.

  • Quantification of HBsAg and HBeAg: Use commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentrations of HBsAg and HBeAg in the collected supernatants according to the manufacturer's instructions.

  • Quantification of HBV DNA:

    • Extract viral DNA from the supernatant.

    • Perform quantitative real-time PCR (qPCR) to determine the number of HBV DNA copies.

  • Data Analysis: Calculate the percentage inhibition of HBsAg, HBeAg, and HBV DNA levels compared to the vehicle control.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and the inhibitory effect of an antiviral compound.

Principle: A viral plaque is a visible clear zone that develops on a monolayer of cells as the virus infects and lyses the cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number or size of the plaques.

Protocol:

  • Cell Seeding: Seed a monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus-Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of this compound for 1-2 hours at 37°C.

  • Infection: Remove the culture medium from the cells and infect them with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus. The overlay medium should also contain the corresponding concentration of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of the compound compared to the virus-only control. Determine the EC50 value, which is the concentration of the compound that reduces the plaque number by 50%.

Mechanism of Action: Signaling Pathways

Preliminary studies have begun to elucidate the molecular mechanisms underlying the antiviral activity of this compound, with a primary focus on its immunomodulatory effects.

Activation of the cGAS-STING Pathway

A key identified mechanism of this compound's anti-HBV activity is its ability to enhance the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway.[7] This pathway is a critical component of the innate immune system's response to intracellular DNA, including viral DNA.

Upon activation, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates the transcription factor IRF3. Phosphorylated IRF3 translocates to the nucleus and induces the expression of type I interferons (IFNs), such as IFN-β, and other interferon-stimulated genes (ISGs) that establish an antiviral state in the cell.

This compound has been shown to facilitate the interaction between TBK1 and STING, thereby promoting the downstream signaling cascade and enhancing the production of IFN-β.[7] This leads to the inhibition of HBV replication.

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBV_DNA HBV DNA cGAS cGAS HBV_DNA->cGAS senses cGAMP cGAMP cGAS->cGAMP produces STING STING (ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits TBK1->STING IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3_n p-IRF3 p_IRF3->p_IRF3_n translocates Schisantherin_C This compound Schisantherin_C->STING enhances interaction IFN_beta_gene IFN-β Gene p_IRF3_n->IFN_beta_gene induces expression ISGs_gene ISGs p_IRF3_n->ISGs_gene induces expression IFN_beta IFN-β IFN_beta_gene->IFN_beta produces Antiviral_State Antiviral State ISGs_gene->Antiviral_State establishes HBV_Replication HBV Replication Antiviral_State->HBV_Replication inhibits

Caption: this compound enhances the cGAS-STING pathway.

Experimental Workflow for Antiviral Screening

The following diagram illustrates a typical workflow for the preliminary screening of a compound like this compound for antiviral activity.

Antiviral_Screening_Workflow start Start: Compound of Interest (this compound) cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity primary_screen Primary Antiviral Screen (e.g., Plaque Reduction Assay, ELISA) start->primary_screen ic50 Determine IC50 cytotoxicity->ic50 si Calculate Selectivity Index (SI) (IC50 / EC50) ic50->si ec50 Determine EC50 / % Inhibition primary_screen->ec50 ec50->si mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) si->mechanism If promising SI end Lead Candidate mechanism->end

Caption: General workflow for antiviral drug screening.

Conclusion and Future Directions

The preliminary data on this compound suggest it is a promising candidate for further antiviral drug development, particularly for the treatment of HBV infection. Its mechanism of action via the enhancement of the innate immune response through the cGAS-STING pathway is a compelling area of investigation.

Future research should focus on:

  • Broad-spectrum antiviral screening: Evaluating the efficacy of this compound against a wider range of viruses, including influenza viruses, coronaviruses, and other hepatitis viruses, to determine its antiviral spectrum.

  • Quantitative antiviral activity: Determining the EC50 values of this compound against various viruses to allow for a more precise assessment of its potency and the calculation of the selectivity index.

  • In vivo studies: Conducting animal studies to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound.

  • Mechanism of action: Further elucidating the detailed molecular interactions of this compound with components of the cGAS-STING pathway and investigating its potential effects on other antiviral signaling pathways, such as the NF-κB and MAPK pathways.

  • Structure-activity relationship (SAR) studies: Synthesizing and screening analogs of this compound to identify compounds with improved antiviral activity and a more favorable safety profile.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the exploration of this compound as a potential novel antiviral therapeutic.

References

The Pharmacokinetics of Schisantherin C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin C is a bioactive dibenzocyclooctadiene lignan found in the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine. As research into the therapeutic potential of individual lignans intensifies, a thorough understanding of their pharmacokinetic profiles is crucial for drug development. This technical guide provides a comprehensive overview of the current basic research on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME). Due to the limited number of studies focusing solely on this compound, this guide also incorporates data and methodologies from studies on closely related Schisandra lignans to provide a broader context and guide future research.

Pharmacokinetic Profile of Schisandra Lignans

While specific pharmacokinetic data for this compound is not extensively available in publicly accessible literature, studies on extracts of Schisandra chinensis and its other lignan constituents provide valuable insights into its likely behavior in vivo.

Data on this compound and Related Lignans

Pharmacokinetic studies often involve the simultaneous determination of multiple lignans from Schisandra extracts. One such study in rats identified nine lignans, including Schisandrin C, and applied this to a pharmacokinetic investigation, though specific parameters for Schisandrin C were not detailed in the abstract[1]. The following table summarizes representative pharmacokinetic data for other prominent Schisandra lignans to offer a comparative perspective.

LignanAnimal ModelDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Bioavailability (%)Reference
SchisandrinRat10 mg/kg, p.o.80 ± 70~0.37111.8 ± 75.2-15.56 ± 10.47[2]
Schisantherin ARat1.5 g/kg SC extract, p.o.~150 (in CCl4-treated)~1.5 (in CCl4-treated)~1200 (in CCl4-treated)--[3][4]
DeoxyschizandrinRat------[5]
γ-SchisandrinRat------[6]
This compound Data Not Available ------

Note: The data for Schisantherin A is from a study in carbon tetrachloride-intoxicated rats, which may alter pharmacokinetic parameters. "SC extract" refers to Schisandra chinensis extract.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of pharmacokinetic research. The following protocols are based on established methods for the analysis of Schisandra lignans and are adaptable for focused studies on this compound.

Animal Studies and Sample Collection

A standard experimental workflow for in vivo pharmacokinetic studies in rats is depicted below.

experimental_workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis dosing Oral or IV Administration of this compound or Schisandra Extract blood_sampling Serial Blood Sampling (e.g., via tail vein) dosing->blood_sampling Time Points urine_feces Urine and Feces Collection (Metabolic Cages) dosing->urine_feces centrifugation Centrifugation to Obtain Plasma blood_sampling->centrifugation extraction Liquid-Liquid or Solid-Phase Extraction urine_feces->extraction centrifugation->extraction lcms UPLC-MS/MS Analysis extraction->lcms pk_analysis Pharmacokinetic Parameter Calculation lcms->pk_analysis metabolic_pathway cluster_absorption Intestinal Absorption cluster_metabolism Hepatic Metabolism Schisantherin_C This compound (in gut lumen) Enterocyte Enterocyte Schisantherin_C->Enterocyte Absorption Pgp P-gp Enterocyte->Pgp Efflux Bloodstream Systemic Circulation Enterocyte->Bloodstream Hepatocyte Hepatocyte Phase_I Phase I Metabolism (Oxidation, Reduction, etc.) Hepatocyte->Phase_I Phase_II Phase II Metabolism (Conjugation) Hepatocyte->Phase_II Excretion Excretion (Bile, Urine) Hepatocyte->Excretion Phase_I->Phase_II Metabolites CYP450 CYP450 Enzymes Phase_I->CYP450 Catalyzed by Phase_II->Excretion Bloodstream->Hepatocyte

References

Methodological & Application

Application Note: Quantification of Schisantherin C in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Schisantherin C in plant extracts, particularly from species of the Schisandra genus. The described protocol provides a validated method for the accurate determination of this compound, a bioactive lignan with potential hepatoprotective properties. This document is intended for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a dibenzocyclooctadiene lignan found in the fruits of Schisandra sphenanthera and Schisandra chinensis. These plants have a long history of use in traditional medicine, and their constituent lignans are the subject of ongoing research for their pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. Accurate quantification of specific lignans like this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. The HPLC method outlined below provides a selective and sensitive means for this purpose.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1100 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended.

  • Software: Chromatographic data acquisition and processing software (e.g., Empower™ 3).

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (ultrapure, e.g., Milli-Q system).

    • Formic acid (optional, for improved peak shape).

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from approximately 0.5 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Plant Material: Dry the plant material (e.g., fruits of Schisandra) at a controlled temperature and grind it into a fine powder (e.g., 60 mesh).

  • Extraction:

    • Accurately weigh approximately 0.3 g of the powdered plant material into a centrifuge tube.

    • Add 25 mL of methanol.

    • Perform ultrasonic extraction for 20-30 minutes at room temperature.[1]

    • Centrifuge the extract at approximately 14,000 g for 10 minutes.[1]

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC Conditions

The following chromatographic conditions have been found suitable for the analysis of this compound and other related lignans.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm)
Mobile Phase A: AcetonitrileB: Water
Gradient Elution A time-programmed gradient is often used. A typical gradient might be: 0-10 min, 10-50% A; 10-60 min, 50-100% A.[2] Isocratic elution may also be suitable depending on the complexity of the sample matrix.
Flow Rate 1.0 mL/min[1][2]
Column Temperature 30°C[1][2]
Detection Wavelength 217 nm, 222 nm, or 254 nm are commonly used for lignans. A DAD can be used to monitor multiple wavelengths.[1][3][4][5]
Injection Volume 10 µL[1]

Method Validation Data

The following tables summarize typical validation parameters for the HPLC quantification of lignans, including compounds structurally similar to this compound. This data is compiled from multiple studies and serves as a reference for the expected performance of the method.

Table 1: Linearity, LOD, and LOQ
AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Schisantherin A3.79 - 22.74[6][7]≥ 0.9995[6][7]0.14 - 0.45 (representative)[3]0.70 - 1.35 (representative)[3]
Schisantherin B8.32 - 49.92[6][7]≥ 0.9995[6][7]0.43[8]2.07[8]
This compound 4.56 - 27.36 (as Schisandrin C) [9]≥ 0.9995 (as Schisandrin C) [9]0.04 (as Schisandrin C) [8]0.49 (as Schisandrin C) [8]

Note: Data for this compound is often reported as part of a multi-component analysis of lignans. The values for Schisandrin C, a closely related compound, are provided as a representative example where specific data for this compound was not available in the cited literature.

Table 2: Precision and Accuracy (Recovery)
AnalyteIntra-day Precision (RSD %)Inter-day Precision (RSD %)Accuracy (Recovery %)
Lignans (general)< 2.0< 3.097.74 - 102.71[6][7]
Schisantherin A< 2.74 (representative)[2]Not specified99.51 - 101.31 (representative)[10]
Schisantherin B< 2.74 (representative)[2]1.15[8]99.51 - 101.31 (representative)[10]
This compound < 2.74 (representative) [2]Not specified 99.51 - 101.31 (representative) [10]

Note: Precision is typically evaluated by the relative standard deviation (RSD) of replicate injections. Accuracy is assessed through recovery studies of spiked samples.

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Schisandra fruits) grinding Grinding to Fine Powder plant_material->grinding extraction Ultrasonic Extraction (Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis data_processing Data Processing (Peak Integration, Calibration) hplc_analysis->data_processing quantification Quantification of This compound data_processing->quantification

Caption: Workflow for the quantification of this compound.

Potential Signaling Pathway for Hepatoprotective Effects of Schisandra Lignans

The hepatoprotective effects of Schisandra lignans, including this compound, are thought to be mediated through the modulation of several key signaling pathways. These compounds can mitigate liver injury by reducing oxidative stress and inflammation.

signaling_pathway lignans Schisandra Lignans (e.g., this compound) keap1_nrf2 Keap1-Nrf2 Complex lignans->keap1_nrf2 inhibits Keap1 binding nfkb_pathway NF-κB Pathway lignans->nfkb_pathway inhibits nrf2 Nrf2 (dissociated) keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus translocation are ARE (Antioxidant Response Element) nrf2->are binds to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes upregulates oxidative_stress Reduced Oxidative Stress antioxidant_enzymes->oxidative_stress pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb_pathway->pro_inflammatory downregulates inflammation Reduced Inflammation pro_inflammatory->inflammation

Caption: Hepatoprotective signaling pathways of lignans.

Conclusion

The HPLC method described in this application note is a reliable and validated approach for the quantification of this compound in plant extracts. The protocol is straightforward and utilizes standard analytical instrumentation. The provided validation data demonstrates that the method is linear, sensitive, precise, and accurate, making it suitable for quality control and research applications in the field of natural products. The elucidation of the signaling pathways through which this compound exerts its effects, such as the Nrf2 and NF-κB pathways, underscores the importance of accurate quantification in understanding its therapeutic potential.

References

protocol for isolating Schisantherin C from Schisandra sphenanthera fruits

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Topic: Protocol for Isolating Schisantherin C from Schisandra sphenanthera Fruits

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schisandra sphenanthera, a well-known plant in traditional medicine, is a rich source of bioactive dibenzocyclooctadiene lignans.[1] Among these, this compound has garnered interest for its potential therapeutic properties. Lignans from Schisandra species are noted for a variety of pharmacological effects, including hepatoprotective, anti-inflammatory, and antioxidant activities.[2][3] This document provides a detailed protocol for the isolation and purification of this compound from the dried fruits of S. sphenanthera. The methodology is designed to yield a high-purity compound suitable for further research and drug development applications.

Data Summary

The following table summarizes the expected yield and purity of this compound at different stages of the isolation process. The data is compiled from typical results obtained from the extraction of dibenzocyclooctadiene lignans from Schisandra species.

ParameterCrude Ethanol ExtractPetroleum Ether FractionPurified this compound
Physical State Viscous, dark residueYellowish-brown powderWhite to off-white powder
Estimated Yield (from 1 kg dried fruit) 150 - 200 g100 - 130 g150 - 250 mg
Estimated Purity (by HPLC) < 1%1 - 5%> 98%

Experimental Protocols

This section details the step-by-step methodology for the extraction, separation, and purification of this compound.

Part 1: Extraction and Preliminary Fractionation
  • Preparation of Plant Material:

    • Obtain dried, ripe fruits of Schisandra sphenanthera.

    • Grind the fruits into a coarse powder (approximately 40 mesh).

    • Dry the powder in an oven at 50°C to a constant weight to remove residual moisture.

  • Ultrasonic-Assisted Ethanol Extraction:

    • Weigh 1 kg of the dried fruit powder and place it in a large-volume flask.

    • Add 80% ethanol at a solid-to-liquid ratio of 1:4 (w/v).[4]

    • Perform ultrasonic extraction for 30-40 minutes at a controlled temperature (e.g., 50°C).[4]

    • Filter the mixture through cheesecloth and then a coarse filter paper to separate the extract from the solid residue.

    • Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

    • Combine the filtrates from all three extractions.

  • Solvent Evaporation:

    • Concentrate the combined ethanol extract using a rotary evaporator under reduced pressure at a bath temperature of 50°C.

    • Continue evaporation until a viscous, dark-brown crude residue is obtained.

  • Liquid-Liquid Partitioning:

    • Redissolve the crude residue in water.

    • Transfer the aqueous suspension to a separatory funnel and perform liquid-liquid extraction with petroleum ether.[4]

    • Collect the petroleum ether fraction, which will contain the less polar lignans, including this compound.

    • Evaporate the petroleum ether fraction to dryness under reduced pressure to yield a yellowish-brown powder. This is the enriched lignan fraction.

Part 2: Chromatographic Purification
  • Silica Gel Column Chromatography (Initial Separation):

    • Pack a silica gel column (100-200 mesh) using petroleum ether as the slurry solvent.

    • Dissolve the enriched lignan fraction in a minimal amount of petroleum ether and load it onto the column.

    • Elute the column with a gradient of petroleum ether and ethyl acetate (EtOAc), starting from 100% petroleum ether and gradually increasing the polarity by adding EtOAc.[5]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

    • Combine the fractions that are rich in this compound and evaporate the solvent.

  • High-Speed Counter-Current Chromatography (HSCCC) (Final Purification):

    • Solvent System Selection: Based on the polarity of this compound, a two-phase solvent system is selected. A common system for separating similar lignans is a mixture of hexane-ethyl acetate-methanol-water. The optimal ratio should be determined experimentally to achieve a suitable partition coefficient (K) for this compound.

    • Sample Preparation: Dissolve the partially purified fraction from the silica gel column in a mixture of the upper and lower phases (1:1, v/v) of the selected HSCCC solvent system.[4]

    • HSCCC Operation:

      • Fill the HSCCC column with the stationary phase (typically the upper phase).

      • Rotate the column at an appropriate speed (e.g., 800-1000 rpm) and pump the mobile phase (typically the lower phase) through the column.

      • Once hydrodynamic equilibrium is reached, inject the sample solution.

      • Continue pumping the mobile phase and collect fractions.

    • Fraction Analysis: Analyze the collected fractions by HPLC to determine the purity of this compound.

    • Combine the fractions containing high-purity this compound (>98%) and evaporate the solvent to obtain the final product.

Part 3: Purity Analysis and Identification
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Gradient elution with methanol and water is typically effective.

    • Detection: UV detector set at 230 nm.[6]

    • Inject a solution of the purified compound to confirm its purity.

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR):

    • Confirm the identity of the isolated compound as this compound by comparing its mass spectral data and ¹H and ¹³C NMR spectra with published data.[7][8]

Visualizations

Experimental Workflow Diagram

Isolation_Workflow start Dried S. sphenanthera Fruits extraction Ultrasonic-Assisted Extraction (80% Ethanol) start->extraction filtration Filtration extraction->filtration evaporation1 Rotary Evaporation filtration->evaporation1 crude_extract Crude Extract evaporation1->crude_extract partitioning Liquid-Liquid Partitioning (Petroleum Ether/Water) crude_extract->partitioning pet_ether_fraction Petroleum Ether Fraction partitioning->pet_ether_fraction silica_gel Silica Gel Column Chromatography (Petroleum Ether-EtOAc Gradient) pet_ether_fraction->silica_gel semi_pure Semi-Pure this compound Fractions silica_gel->semi_pure hsccc High-Speed Counter-Current Chromatography (HSCCC) semi_pure->hsccc pure_compound Purified this compound (>98%) hsccc->pure_compound analysis Purity & Structural Analysis (HPLC, MS, NMR) pure_compound->analysis

Caption: Workflow for the isolation of this compound.

Representative Signaling Pathway

This compound and related lignans have been shown to exert anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the inhibition of the NF-κB and MAPK pathways, a mechanism of action reported for the closely related compound, Schisantherin A.[9]

Caption: Inhibition of NF-κB and MAPK pathways by Schisantherin lignans.

References

Unveiling the Pro-Apoptotic Potential of Schisantherin C in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for utilizing Schisantherin C, a bioactive lignan, in cell culture for the study of apoptosis. This compound has demonstrated a variable, cell-type-dependent capacity to induce programmed cell death in cancer cell lines, making it a compound of interest for oncological research and drug development.

Introduction

This compound is a natural compound isolated from the fruits of Schisandra chinensis. Recent studies have highlighted its potential as an anti-cancer agent, with evidence suggesting its involvement in the induction of apoptosis in specific cancer cell types. This document outlines the underlying mechanisms and provides standardized protocols for investigating the pro-apoptotic effects of this compound in a laboratory setting.

Mechanism of Action

This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway. This is characterized by the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, leading to a disruption of the mitochondrial membrane potential. In susceptible cancer cell lines, such as human leukemia U937 and human hepatoma Bel-7402 cells, this compound treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1] This shifts the balance in favor of pro-apoptotic proteins like Bax, increasing the Bax/Bcl-2 ratio, a key indicator of apoptotic commitment.[2][3]

The increased Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of the apoptosome. This complex recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3.[1][4] Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, which results in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Interestingly, the apoptotic effect of this compound is not universal across all cancer cells. For instance, in A549 lung cancer cells, it has been observed to primarily induce cell cycle arrest rather than apoptosis. This underscores the importance of empirical validation of its effects in the specific cell line of interest.

Data Presentation

The following tables summarize the quantitative data from studies on this compound-induced apoptosis.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Treatment Duration (hours)
Bel-7402Hepatocellular Carcinoma81.58 ± 1.0648
KB-3-1Nasopharyngeal Carcinoma108.00 ± 1.1348
Bcap37Breast Cancer136.97 ± 1.5348

Data sourced from a study on the cytotoxicity of Schisandrin C.[5]

Table 2: Apoptotic Effect of this compound on Human Cancer Cell Lines

Cell LineConcentration (µM)Treatment Duration (hours)Percentage of Apoptotic Cells (Hypodiploid)
Bel-74021002440.61 ± 1.43%
U9375048Data not available (dose-dependent increase observed)
U93710048Data not available (dose-dependent increase observed)

Data for Bel-7402 cells sourced from a study by Lu et al.[5] Data for U937 cells is qualitative, indicating a dose-dependent increase in the sub-G1 population, a marker of apoptosis.[6]

Mandatory Visualizations

SchisantherinC_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion SchisantherinC This compound Bcl2 Bcl-2 / Bcl-xL SchisantherinC->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits CytoC_mito Cytochrome c Bax->CytoC_mito Promotes release CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Release Apoptosome Apoptosome CytoC_cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome aCasp9 Caspase-9 (active) Apoptosome->aCasp9 Activates Casp9 Caspase-9 (pro) Casp9->aCasp9 aCasp3 Caspase-3 (active) aCasp9->aCasp3 Activates Casp3 Caspase-3 (pro) Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis Executes

Figure 1. Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_assays Apoptosis Assays cluster_analysis Data Analysis CellCulture 1. Cell Seeding & Culture Treatment 2. This compound Treatment (Varying concentrations and time points) CellCulture->Treatment Viability 3a. Cell Viability Assay (e.g., MTT) Treatment->Viability FlowCytometry 3b. Annexin V/PI Staining (Flow Cytometry) Treatment->FlowCytometry WesternBlot 3c. Western Blot Analysis (Bcl-2 family, Caspases) Treatment->WesternBlot IC50 4a. IC50 Determination Viability->IC50 ApoptosisQuant 4b. Quantification of Apoptotic Cells FlowCytometry->ApoptosisQuant ProteinExp 4c. Protein Expression Analysis WesternBlot->ProteinExp

Figure 2. General experimental workflow for apoptosis studies.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cancer cell line in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or T-25 flasks) at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 50-70% confluency).

  • Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2 in a suitable culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM). Store the stock solution at -20°C.

  • Treatment: On the day of the experiment, dilute the this compound stock solution in a fresh culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the culture medium is consistent across all treatments and controls and does not exceed a non-toxic level (typically <0.1%). Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO) in all experiments.

  • Incubation: Incubate the cells with this compound for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound as described in Protocol 1.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using a dose-response curve.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
  • Cell Preparation: Seed and treat cells in 6-well plates as described in Protocol 1.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.

  • Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Western Blot Analysis for Apoptosis-Related Proteins
  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

By following these detailed protocols and utilizing the provided information, researchers can effectively investigate the pro-apoptotic properties of this compound in various cancer cell models.

References

Application of Schisantherin C in Animal Models of Memory Deficits: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest for its neuroprotective and cognitive-enhancing properties. Preclinical studies using various in vivo animal models of memory impairment, including those mimicking Alzheimer's disease and age-related cognitive decline, have demonstrated its potential as a therapeutic agent.

The primary mechanisms underlying the beneficial effects of this compound on memory involve its potent antioxidant and anti-inflammatory activities. It has been shown to modulate key signaling pathways related to cellular defense and inflammation. For instance, this compound can activate the Nrf2/HO-1 pathway, a critical regulator of antioxidant responses, and inhibit the pro-inflammatory NF-κB signaling cascade.[1] Furthermore, it has been observed to reduce acetylcholinesterase activity, thereby increasing the availability of acetylcholine, a neurotransmitter crucial for learning and memory.[2]

In animal models of Alzheimer's disease induced by amyloid-beta (Aβ) peptides, this compound has been found to ameliorate learning and memory deficits.[1][3] It also shows protective effects in scopolamine-induced amnesia models, which are characterized by cholinergic dysfunction.[4][5][6] Moreover, studies on transgenic mouse models of Alzheimer's disease, such as APP/PS1 mice, suggest that related compounds from Schisandra chinensis can reduce Aβ deposition and improve cognitive function.[7][8] The collective evidence from these in vivo studies strongly supports the further investigation of this compound as a potential therapeutic candidate for neurodegenerative diseases associated with memory loss.

Data Presentation

Table 1: Effects of this compound on Behavioral Outcomes in Memory Deficit Models
Animal ModelTreatment GroupDosageDurationBehavioral TestKey FindingsReference
Aβ₁₋₄₂-induced miceThis compoundNot SpecifiedNot SpecifiedY-mazeSignificantly enhanced cognitive functions[1]
Aβ₁₋₄₂-induced miceThis compoundNot SpecifiedNot SpecifiedActive Avoidance TestSignificantly enhanced cognitive functions[1]
Aβ₁₋₄₂-induced miceThis compoundNot SpecifiedNot SpecifiedMorris Water MazeSignificantly enhanced cognitive functions[1][3]
Scopolamine-induced miceSchisanhenol10, 30, 100 mg/kgNot SpecifiedMorris Water MazeSignificantly attenuated cognitive impairment[4]
APP/PS1 transgenic miceSchisandrin2 mg/kg/day (i.p.)2 weeksMorris Water MazeAmeliorated cognitive impairment[7][8]
D-galactose-induced miceSchisantherin A1.25, 2.50, 5.00 mg/kg (p.o.)42 daysStep-through test, Morris Water MazeSignificantly improved learning and memory[9]
Table 2: Effects of this compound on Biochemical Markers in Memory Deficit Models
Animal ModelTreatment GroupDosageBiochemical MarkerEffectReference
Aβ₁₋₄₂-induced miceThis compoundNot SpecifiedTotal CholinesteraseSignificantly inhibited[1]
Aβ₁₋₄₂-induced miceThis compoundNot SpecifiedSOD, GSH-px, GSHSignificantly increased[1][3]
Scopolamine-induced miceSchisanhenol10, 30, 100 mg/kgSOD, GSH-pxIncreased activity[4]
Scopolamine-induced miceSchisanhenol10, 30, 100 mg/kgMDA, AChEDecreased content/activity[4]
APP/PS1 transgenic miceSchisandrin2 mg/kg/day (i.p.)Aβ depositionSignificantly decreased[7][8]
D-galactose-induced miceSchisantherin A1.25, 2.50, 5.00 mg/kg (p.o.)SODIncreased activity[9]
D-galactose-induced miceSchisantherin A1.25, 2.50, 5.00 mg/kg (p.o.)MDADecreased content[9]

Experimental Protocols

Scopolamine-Induced Amnesia Model in Mice

This model is used to investigate the effects of compounds on learning and memory deficits caused by cholinergic blockade.

Materials:

  • Male Kunming mice (or other suitable strain)

  • Scopolamine hydrobromide

  • This compound (or related compound like Schisanhenol)

  • Vehicle (e.g., normal saline, DMSO)

  • Behavioral testing apparatus (e.g., Morris Water Maze, Passive Avoidance box)

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12h light/dark cycle) for at least one week before the experiment, with ad libitum access to food and water.

  • Group Allocation: Randomly divide the mice into the following groups:

    • Vehicle Control

    • Scopolamine Model

    • This compound (different doses) + Scopolamine

    • Positive Control (e.g., Donepezil) + Scopolamine

  • Drug Administration:

    • Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) for a specified period (e.g., 7-14 days).

    • On the day of behavioral testing, administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the test to induce amnesia.

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water for 4-5 consecutive days. Record the escape latency and path length.

    • Probe Trial: On the day after the last training session, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant and the number of platform crossings.

  • Biochemical Analysis:

    • Following behavioral testing, euthanize the animals and collect brain tissue (hippocampus and cortex).

    • Homogenize the tissue and perform assays to measure levels of acetylcholinesterase (AChE), superoxide dismutase (SOD), malondialdehyde (MDA), and other relevant markers.

Aβ-Induced Alzheimer's Disease Model in Mice

This model mimics the neurotoxicity and cognitive deficits associated with amyloid-beta plaques in Alzheimer's disease.

Materials:

  • Male C57BL/6 mice (or other suitable strain)

  • Aggregated Aβ₁₋₄₂ peptide

  • This compound

  • Vehicle

  • Stereotaxic apparatus for intracerebroventricular (i.c.v.) injection

  • Behavioral testing apparatus

Procedure:

  • Aβ₁₋₄₂ Preparation: Incubate Aβ₁₋₄₂ peptide at 37°C for several days to induce aggregation.

  • Animal Surgery and Aβ Injection:

    • Anesthetize the mice and place them in a stereotaxic frame.

    • Perform a single intracerebroventricular (i.c.v.) injection of aggregated Aβ₁₋₄₂ into the lateral ventricles.

  • Drug Administration:

    • Administer this compound or vehicle daily for a specified period (e.g., 2-3 weeks) starting after the Aβ injection.

  • Behavioral Testing:

    • Conduct behavioral tests such as the Y-maze (to assess spatial working memory) and Morris Water Maze (to assess spatial learning and memory) after the treatment period.

  • Histological and Biochemical Analysis:

    • After behavioral testing, perfuse the animals and collect brain tissue.

    • Perform immunohistochemistry to visualize Aβ plaques and neuronal loss.

    • Conduct biochemical assays on brain homogenates to measure markers of oxidative stress, inflammation, and cholinergic function.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Assessment acclimatization Animal Acclimatization grouping Random Group Allocation acclimatization->grouping drug_admin This compound Administration grouping->drug_admin model_induction Induction of Memory Deficit (e.g., Scopolamine, Aβ) drug_admin->model_induction behavioral Behavioral Testing (MWM, Y-Maze) model_induction->behavioral biochemical Biochemical Analysis (AChE, SOD, MDA) behavioral->biochemical histological Histological Analysis biochemical->histological

Caption: Experimental workflow for in vivo studies of this compound.

nrf2_pathway schisandrin_c This compound keap1 Keap1 schisandrin_c->keap1 inhibits ros Oxidative Stress (e.g., from Aβ) ros->keap1 activates nrf2 Nrf2 keap1->nrf2 degradation are ARE (Antioxidant Response Element) nrf2->are binds to ho1 HO-1 are->ho1 activates transcription of antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, GSH-px) are->antioxidant_enzymes activates transcription of neuroprotection Neuroprotection ho1->neuroprotection antioxidant_enzymes->neuroprotection

Caption: this compound's role in the Nrf2/ARE antioxidant pathway.

cholinergic_pathway schisandrin_c This compound ache Acetylcholinesterase (AChE) schisandrin_c->ache inhibits ach Acetylcholine (ACh) ache->ach degrades ach_receptor Cholinergic Receptors ach->ach_receptor binds to neuronal_signaling Neuronal Signaling ach_receptor->neuronal_signaling activates memory_formation Learning & Memory neuronal_signaling->memory_formation

Caption: this compound's effect on the cholinergic system.

References

Application Notes & Protocols: Synthesis and Evaluation of Schisantherin C Derivatives for Anti-Hepatitis Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: The Rationale for Schisantherin C Derivatization

This compound is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera. It has garnered significant interest in drug discovery due to its notable biological activities, particularly its hepatoprotective effects. Preliminary studies have demonstrated that this compound can inhibit the secretion of Hepatitis B virus (HBV) antigens, making it a valuable starting point for the development of novel anti-hepatitis therapeutics[1][].

The primary goals for synthesizing this compound derivatives are:

  • Enhanced Potency: To improve the inhibitory activity against HBV replication and antigen secretion beyond that of the parent compound.

  • Structure-Activity Relationship (SAR) Studies: To understand which functional groups are essential for biological activity, thereby guiding the design of more effective analogues.

  • Improved Pharmacokinetics: To optimize absorption, distribution, metabolism, and excretion (ADME) properties, enhancing the compound's viability as a clinical candidate.

  • Reduced Toxicity: To modify the structure to minimize off-target effects and improve the overall safety profile.

The this compound scaffold possesses two primary handles for chemical modification: a secondary hydroxyl group at the C-8 position and an angeloyl ester at the C-7 position. These sites allow for a range of synthetic transformations to generate a library of derivatives for biological screening. This document provides detailed protocols for the synthesis of representative derivatives and their evaluation in a relevant anti-HBV biological assay.

Proposed Synthetic Schemes & Workflows

A focused library of this compound derivatives can be generated by targeting its key functional groups. The overall workflow involves synthesis, purification, characterization, and subsequent biological screening to establish a structure-activity relationship.

G cluster_synthesis Derivative Synthesis cluster_process Processing & Screening start This compound (Starting Material) int1 Intermediate 1 (C-7 Alcohol) start->int1 Ester Hydrolysis (Saponification) lib1 Library A (C-8 Ethers/Esters) start->lib1 Acylation / Etherification lib2 Library B (C-7 Esters) int1->lib2 Re-esterification (New Side Chains) purify Purification (Chromatography) lib1->purify lib2->purify char Characterization (NMR, MS) purify->char screen Biological Screening (Anti-HBV Assay) char->screen sar SAR Analysis & Lead Optimization screen->sar

Caption: Drug discovery workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of a C-8 Position Derivative (8-O-Acetyl-Schisantherin C)

This protocol describes a standard acetylation of the secondary alcohol on this compound. This reaction is representative of how a variety of esters can be introduced at this position.

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (Ac₂O, 1.5 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Dissolve this compound (e.g., 100 mg, 0.194 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (54 µL, 0.388 mmol), followed by DMAP (2.4 mg, 0.0194 mmol).

  • Add acetic anhydride (27 µL, 0.291 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 10% to 30% Ethyl Acetate in Hexane) to afford pure 8-O-Acetyl-Schisantherin C.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Anti-Hepatitis B Virus (HBV) Assay

This protocol details the screening of synthesized derivatives for their ability to inhibit the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg) from a stably transfected human hepatoma cell line.

Materials:

  • HepG2.2.15 cell line (stably expressing HBV)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized this compound derivatives dissolved in DMSO (stock solutions)

  • Positive control (e.g., Entecavir)

  • Commercial HBsAg and HBeAg ELISA kits

  • 96-well cell culture plates

  • CO₂ incubator (37 °C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10⁴ cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 50 µM) and the positive control in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plates for 72 hours at 37 °C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Antigen Quantification (ELISA): Quantify the levels of HBsAg and HBeAg in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions[3][4][5][6][7]. This typically involves adding the supernatant to antibody-coated plates, followed by incubation with a secondary conjugated antibody and a substrate for colorimetric detection.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage inhibition of HBsAg and HBeAg secretion for each compound concentration relative to the vehicle control.

  • (Optional) Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or CCK-8) on the treated cells to ensure that the observed reduction in viral antigens is not due to cell death.

Data Presentation: Biological Activity of Schisantherins

While extensive data for a synthetic library of this compound derivatives is not publicly available, the following table summarizes the known anti-HBV activity of the parent compound and the general hepatoprotective effects of related natural lignans. This provides a baseline for evaluating newly synthesized analogues.

CompoundTarget/AssayActivity MetricResultReference
This compound HBsAg Secretion% Inhibition @ 50 µg/mL59.7% [1]
This compound HBeAg Secretion% Inhibition @ 50 µg/mL34.7% [1]
Schisantherin A, B, C, DChronic Viral HepatitisSerum Glutamic-Pyruvic Transaminase (SGPT)Lowering effect[]
Bicyclol (Analogue)Chronic Hepatitis B/CClinical TreatmentUsed in China[8]

Plausible Mechanism of Action & Signaling

Schisantherin derivatives likely exert their anti-HBV effects by modulating host signaling pathways that the virus exploits for replication. The NF-κB pathway is a critical regulator of inflammatory responses and is often activated by HBV proteins (e.g., HBx) to promote viral gene expression and hepatocyte survival[9][10][11]. Inhibition of this pathway is a plausible mechanism for the observed reduction in viral antigen secretion.

G cluster_nuc Nucleus hbv HBV Infection hbx HBV Proteins (e.g., HBx) hbv->hbx produces ik_complex IKK Complex hbx->ik_complex activates nfkb_i p50/p65-IκBα (Inactive) ik_complex->nfkb_i phosphorylates IκBα nfkb_a p50/p65 (Active) nfkb_i->nfkb_a releases genes Pro-viral & Inflammatory Gene Transcription nfkb_a->genes translocates & activates nucleus Nucleus antigens HBV Antigen (HBsAg, HBeAg) Secretion genes->antigens leads to schis_c This compound Derivative schis_c->ik_complex Inhibits

Caption: Putative mechanism: Inhibition of NF-κB signaling by a this compound derivative.

References

Practical Guide to Using Schisantherin C in Neuroprotective Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin C is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis. Emerging research has highlighted its potential as a neuroprotective agent, demonstrating antioxidant, anti-inflammatory, and anti-apoptotic properties. This document provides a practical guide for utilizing this compound in various in vitro neuroprotective assays, offering detailed protocols and data presentation guidelines for researchers in neuroscience and drug development.

This compound's neuroprotective effects are attributed to its ability to modulate key signaling pathways involved in neuronal survival and inflammation. Notably, it has been shown to influence the Nuclear factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, which are critical regulators of inflammatory and antioxidant responses in the brain.

Data Presentation

The following tables summarize the quantitative effects of this compound and related compounds in various neuroprotective assays. This data is compiled from multiple studies and is intended to provide a reference for expected outcomes and effective concentration ranges.

Table 1: Anti-inflammatory Effects of this compound in Microglia

AssayCell LineInducerThis compound ConcentrationObserved EffectReference
NF-κB Reporter AssayBV-2Lipoteichoic Acid (LTA)5, 10, 20 µMDose-dependent suppression of LTA-induced NF-κB reporter activity.[1]Park et al.
AP-1 Reporter AssayBV-2LTA5, 10, 20 µMDose-dependent suppression of LTA-induced AP-1 reporter activity.[1]Park et al.
Pro-inflammatory MediatorsBV-2LTANot specifiedReduction in TNF-α, IL-1β, IL-6, PGE2, and COX-2 expression.[2]Park et al.
Nitric Oxide (NO) ProductionBV-2LTANot specifiedInhibition of NO production.[2][3]Park et al.
Reactive Oxygen Species (ROS)BV-2LTANot specifiedInhibition of ROS production.[2][3]Park et al.

Table 2: Antioxidant and Neuroprotective Effects of Schisantherin Analogs

CompoundAssayCell LineInducerEffective ConcentrationObserved EffectReference
Schisantherin ACell ViabilitySH-SY5Y6-OHDANot specifiedProtection against 6-OHDA-induced cytotoxicity.[4]Chen et al.
Schisantherin AROS AccumulationSH-SY5Y6-OHDANot specifiedRegulation of intracellular ROS accumulation.[4]Chen et al.
Schisantherin ANO ProductionSH-SY5Y6-OHDANot specifiedInhibition of NO overproduction.[4]Chen et al.
Schisandrin BAntioxidant EnzymesMouse BrainForced SwimmingNot specifiedIncreased superoxide dismutase and glutathione levels via Nrf2 pathway.[5]Anonymous

Experimental Protocols

Detailed methodologies for key neuroprotective assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol assesses the ability of this compound to protect neuronal cells from toxin-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 2 hours.

  • Induce neurotoxicity by adding the neurotoxin (e.g., 100 µM 6-OHDA) to the wells and incubate for 24 hours.

  • Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Measurement of Reactive Oxygen Species (ROS) (DCFH-DA Assay)

This assay quantifies the intracellular antioxidant activity of this compound.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Oxidative stress inducer (e.g., H₂O₂)

  • Phosphate Buffered Saline (PBS)

  • Black 96-well plates

Procedure:

  • Plate neuronal cells in a black 96-well plate and allow them to attach.

  • Pre-treat cells with this compound at desired concentrations for 2 hours.

  • Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) for 1 hour.

  • Wash the cells twice with PBS.

  • Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

Apoptosis Detection (TUNEL Assay)

This protocol detects DNA fragmentation, a hallmark of apoptosis, and can be used to assess the anti-apoptotic effects of this compound.

Materials:

  • Neuronal cells grown on coverslips

  • Paraformaldehyde (4%)

  • Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, from a commercial kit)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

  • Wash the cells twice with PBS.

  • Apply the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence within the nucleus.

Measurement of Inflammatory Cytokines (ELISA)

This protocol quantifies the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by microglial cells to evaluate the anti-inflammatory effects of this compound.

Materials:

  • BV-2 microglial cells

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Plate BV-2 cells in a 24-well plate.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Visualization of Signaling Pathways and Experimental Workflow

To illustrate the mechanisms of action and experimental design, the following diagrams are provided in Graphviz DOT language.

G cluster_0 Experimental Workflow for Neuroprotective Assays A Seed Neuronal Cells (e.g., SH-SY5Y) B Pre-treat with This compound A->B C Induce Neurotoxicity (e.g., 6-OHDA, H2O2, LPS) B->C D Incubate C->D E Perform Assays D->E F Cell Viability (MTT) E->F G Oxidative Stress (DCFH-DA) E->G H Apoptosis (TUNEL, Caspase) E->H I Inflammation (ELISA) E->I

General experimental workflow for assessing neuroprotection.

G cluster_1 This compound Anti-inflammatory Signaling cluster_2 This compound Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK SchisC This compound SchisC->IKK inhibits IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Inflam_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc NF-κB NFkB_nuc->Inflam_Genes activates

This compound inhibits the NF-κB inflammatory pathway.

G cluster_3 This compound Antioxidant Signaling cluster_4 This compound Antioxidant Signaling Ox_Stress Oxidative Stress Keap1 Keap1 Ox_Stress->Keap1 activates SchisC This compound SchisC->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Antiox_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antiox_Genes activates Nrf2_nuc Nrf2 Nrf2_nuc->ARE binds

This compound promotes the Nrf2 antioxidant response.

References

Application Note: Methodology for Assessing the Anti-inflammatory Effects of Schisantherin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has demonstrated significant anti-inflammatory properties. Its mechanism of action primarily involves the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] This document provides detailed protocols for in vitro and in vivo models to assess the anti-inflammatory efficacy of this compound, intended for use in drug discovery and development.

Part 1: In Vitro Assessment of Anti-inflammatory Activity

The most common in vitro model for studying inflammation involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS).[3][4][5] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4][6][7]

Experimental Workflow: In Vitro Analysis

G cluster_0 Cell Culture & Stimulation cluster_1 Analysis A Culture RAW 264.7 Macrophages B Pre-treat with This compound A->B C Stimulate with LPS (1 µg/mL) B->C D Collect Supernatant C->D E Lyse Cells C->E F Griess Assay (NO) D->F G ELISA (Cytokines) D->G H Western Blot (Signaling Proteins) E->H

Caption: Workflow for in vitro anti-inflammatory assessment.
Protocol 1: Cell Culture and LPS Stimulation

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.[6]

  • Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability/Griess assays, 12-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.[8][9]

  • Pre-treatment: Replace the medium with fresh serum-free DMEM containing various concentrations of this compound (e.g., 1, 10, 100 µM) and incubate for 1-2 hours.[4][10]

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells (except for the control group) and incubate for the desired time (e.g., 6 hours for qPCR, 24 hours for cytokine protein analysis).[4][10]

Protocol 2: Measurement of Nitric Oxide (NO) Production
  • Sample Collection: After the 24-hour incubation period, collect 50 µL of the culture supernatant from each well of a 96-well plate.

  • Griess Reagent: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the NO concentration using a standard curve generated with sodium nitrite. A reduction in absorbance indicates an inhibitory effect of this compound.[3][11]

Protocol 3: Quantification of Pro-inflammatory Cytokines by ELISA

This protocol describes a sandwich ELISA for measuring cytokines like TNF-α and IL-6.[8][12]

  • Plate Coating: Coat a 96-well ELISA plate with 100 µL/well of capture antibody (e.g., anti-mouse TNF-α) diluted in coating buffer. Incubate overnight at 4°C.[8][13]

  • Washing & Blocking: Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20). Block the plate with 200 µL/well of Assay Diluent (e.g., PBS with 10% FBS) for 1-2 hours at room temperature.[8][14]

  • Sample Incubation: Wash the plate. Add 100 µL of culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.[7]

  • Detection Antibody: Wash the plate. Add 100 µL of biotinylated detection antibody and incubate for 1 hour at room temperature.[13]

  • Enzyme Conjugate: Wash the plate. Add 100 µL of Avidin-HRP conjugate and incubate for 30 minutes at room temperature.[14]

  • Substrate Addition: Wash the plate thoroughly. Add 100 µL of TMB substrate solution and incubate in the dark until a blue color develops (typically 15-20 minutes).[8]

  • Stop Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄. The color will change from blue to yellow.[8]

  • Read Plate: Measure the absorbance at 450 nm. Cytokine concentrations are determined by comparison to the standard curve.

Protocol 4: Western Blot Analysis of Signaling Proteins

This protocol is used to measure the expression and phosphorylation of key proteins in the NF-κB and MAPK pathways.[15][16]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[17]

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[15]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[17][18]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, β-actin) overnight at 4°C with gentle agitation.[16][19]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17][19]

  • Detection: Wash the membrane three times with TBST. Add an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using an imaging system.[17] The intensity of the bands corresponding to phosphorylated proteins is normalized to the total protein or a loading control like β-actin.

Part 2: Signaling Pathway Analysis

This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling cascades.[1][5]

NF-κB Signaling Pathway

LPS binding to Toll-like receptor 4 (TLR4) triggers a cascade that activates the IKK complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for degradation, releasing the NF-κB (p65/p50) dimer to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation.[1][5][20]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa_p IκBα Phosphorylation & Degradation IKK->IkBa_p NFkB_Release NF-κB (p65/p50) Release IkBa_p->NFkB_Release NFkB_Nuc NF-κB Nuclear Translocation NFkB_Release->NFkB_Nuc Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_Nuc->Transcription SchisC This compound SchisC->IkBa_p Inhibits

Caption: Inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway

The MAPK family, including ERK, p38, and JNK, is also activated by LPS. Phosphorylation of these kinases leads to the activation of transcription factors like AP-1, which also contribute to the expression of inflammatory mediators. This compound can suppress the LPS-induced phosphorylation of p38, ERK, and JNK.[1][3][5]

G LPS LPS Upstream Upstream Kinases (TAK1, etc.) LPS->Upstream p38 p38 Phosphorylation Upstream->p38 ERK ERK Phosphorylation Upstream->ERK JNK JNK Phosphorylation Upstream->JNK AP1 AP-1 Activation p38->AP1 ERK->AP1 JNK->AP1 Transcription Pro-inflammatory Gene Transcription AP1->Transcription SchisC This compound SchisC->p38 Inhibits SchisC->ERK Inhibits SchisC->JNK Inhibits

Caption: Inhibition of the MAPK pathway by this compound.

Part 3: In Vivo Assessment of Anti-inflammatory Activity

In vivo models are crucial for confirming the anti-inflammatory effects observed in vitro. Common models include carrageenan-induced paw edema for acute inflammation and LPS-induced sepsis for systemic inflammation.[21][22][23]

Protocol 5: Carrageenan-Induced Paw Edema in Rodents

This is a widely used model for evaluating acute, non-immune inflammation.[21][23]

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Grouping: Divide animals into groups: Vehicle Control, Carrageenan Control, Positive Control (e.g., Indomethacin), and this compound treatment groups (various doses).

  • Drug Administration: Administer this compound or the respective control substances orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[21]

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the carrageenan control group. A significant reduction in paw volume indicates anti-inflammatory activity.[24]

Part 4: Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison of dose-dependent effects.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

Treatment Group Concentration NO Production (% of LPS Control) TNF-α Release (pg/mL) IL-6 Release (pg/mL)
Control - 5.2 ± 1.1 45.8 ± 8.2 22.5 ± 5.1
LPS (1 µg/mL) - 100 ± 8.5 2540.3 ± 150.6 1850.7 ± 112.9
This compound + LPS 1 µM 85.4 ± 7.1* 2130.1 ± 135.2 1610.2 ± 98.4
This compound + LPS 10 µM 55.1 ± 5.3*** 1450.6 ± 110.8*** 980.5 ± 85.3***
This compound + LPS 100 µM 28.9 ± 3.8*** 780.2 ± 65.4*** 450.1 ± 41.7***

*Data are presented as mean ± SD. ***p < 0.001, p < 0.05 vs. LPS Control group. Data is illustrative.

Table 2: Effect of this compound on Protein Phosphorylation in LPS-Stimulated RAW 264.7 Cells

Treatment Group Concentration p-p65 / p65 (Relative Density) p-p38 / p38 (Relative Density) p-ERK / ERK (Relative Density)
Control - 0.12 ± 0.03 0.15 ± 0.04 0.11 ± 0.02
LPS (1 µg/mL) - 1.00 ± 0.09 1.00 ± 0.11 1.00 ± 0.08
This compound + LPS 10 µM 0.61 ± 0.07** 0.58 ± 0.06** 0.65 ± 0.07**
This compound + LPS 100 µM 0.25 ± 0.04*** 0.21 ± 0.05*** 0.29 ± 0.04***

*Data are presented as mean ± SD. ***p < 0.001, *p < 0.01 vs. LPS Control group. Data is illustrative.

References

Application Notes and Protocols: Measuring Schisantherin C's Impact on Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for assessing the effects of Schisantherin C on cellular autophagy. The methodologies outlined below are essential for researchers investigating the therapeutic potential of this compound in diseases where modulation of autophagy is a key mechanism.

Introduction to this compound and Autophagy

This compound, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has demonstrated a range of pharmacological activities. Emerging evidence suggests that this compound can induce autophagy, a fundamental cellular process for the degradation and recycling of damaged organelles and proteins. This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. Accurate measurement of autophagy modulation by this compound is therefore critical for its development as a potential therapeutic agent.

Key Techniques for Measuring Autophagy

Several robust methods are employed to monitor and quantify the autophagic process. A multi-faceted approach, utilizing a combination of the techniques described below, is highly recommended for a comprehensive understanding of this compound's impact on autophagy.

Western Blotting for Autophagy-Related Proteins

Western blotting is a fundamental technique to quantify the levels of key proteins that are indicative of autophagy induction and progression.

a. LC3-I to LC3-II Conversion: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a hallmark protein of autophagy. During autophagy, the cytosolic form (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosome membrane. An increase in the LC3-II/LC3-I ratio is a widely accepted indicator of autophagosome formation.[1]

b. p62/SQSTM1 Degradation: The protein p62, also known as sequestosome 1 (SQSTM1), is a selective autophagy receptor that binds to ubiquitinated proteins and delivers them to the autophagosome for degradation.[2][3] Therefore, a decrease in p62 levels suggests an increase in autophagic flux (the entire process of autophagy, including degradation).[1]

c. Beclin1 and ATG5 Expression: Beclin1 and Atg5 are essential proteins in the initial stages of autophagosome formation. An upregulation of these proteins can indicate an induction of autophagy.[4]

d. Upstream Signaling Pathways: this compound has been shown to modulate signaling pathways that regulate autophagy.[4][5][6][7][8] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways, such as PI3K, Akt, and mTOR. A decrease in the phosphorylation of these proteins is consistent with autophagy induction.[4]

Fluorescence Microscopy for Autophagosome Visualization

Fluorescence microscopy allows for the direct visualization and quantification of autophagic structures within cells.

a. LC3 Puncta Formation: Cells expressing GFP-LC3 or stained with an anti-LC3 antibody will exhibit a diffuse cytoplasmic fluorescence. Upon autophagy induction, LC3-II translocates to autophagosomes, appearing as distinct puncta. The number of puncta per cell can be quantified as a measure of autophagosome formation.[1][9]

b. Tandem Fluorescent-Tagged LC3 (mRFP-GFP-LC3) Assay: This advanced technique is used to monitor autophagic flux.[10][11] The mRFP-GFP-LC3 reporter fluoresces yellow (merged red and green) in the neutral pH of autophagosomes. When autophagosomes fuse with acidic lysosomes to form autolysosomes, the GFP signal is quenched, while the acid-stable mRFP continues to fluoresce red.[12][13][14][15] An increase in red puncta relative to yellow puncta indicates efficient autophagic flux.

Transmission Electron Microscopy (TEM)

TEM is the gold standard for morphological identification of autophagic vesicles.[9][16][17] This high-resolution imaging technique allows for the direct visualization of double-membraned autophagosomes and single-membraned autolysosomes containing degraded cytoplasmic material.[18][19]

Quantitative Data Summary

The following tables summarize the expected quantitative changes in key autophagy markers following treatment with this compound, based on available literature.

Protein Marker Expected Change with this compound Technique Reference
LC3-II/LC3-I Ratio↑ (Increase)Western Blot[4]
p62/SQSTM1↓ (Decrease)Western Blot[4]
Beclin1↑ (Increase)Western Blot, Immunofluorescence[4]
ATG5↑ (Increase)Western Blot[4]
p-PI3K↓ (Decrease)Western Blot[4]
p-Akt↓ (Decrease)Western Blot[4]
p-mTOR↓ (Decrease)Western Blot[4]
Microscopy-Based Marker Expected Change with this compound Technique Reference
GFP-LC3 Puncta↑ (Increase in number)Fluorescence Microscopy[1]
mRFP-GFP-LC3 Red Puncta↑ (Increase in number)Fluorescence Microscopy[14]
Autophagosomes/Autolysosomes↑ (Increase in number)Transmission Electron Microscopy[20]

Experimental Protocols

Protocol 1: Western Blot Analysis of Autophagy Markers

1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with various concentrations of this compound or a vehicle control for the desired time period. Include positive (e.g., rapamycin) and negative controls.

2. Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing every 10 minutes. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.

3. Protein Quantification: a. Determine the protein concentration of each sample using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. c. Run the gel until adequate separation of proteins is achieved. d. Transfer the proteins to a PVDF membrane.

5. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (e.g., anti-LC3, anti-p62, anti-Beclin1, anti-ATG5, anti-p-PI3K, anti-p-Akt, anti-p-mTOR, and loading controls like GAPDH or β-actin) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

6. Detection: a. Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. b. Quantify band intensities using image analysis software and normalize to the loading control.

Protocol 2: mRFP-GFP-LC3 Autophagic Flux Assay

1. Cell Transfection and Treatment: a. Plate cells on glass coverslips in a multi-well plate. b. Transfect cells with the mRFP-GFP-LC3 plasmid using a suitable transfection reagent according to the manufacturer's protocol. c. Allow 24-48 hours for protein expression. d. Treat the transfected cells with this compound or controls.

2. Cell Fixation and Staining: a. Wash cells with PBS. b. Fix cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash cells three times with PBS. d. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

3. Confocal Microscopy and Image Analysis: a. Acquire images using a confocal microscope with appropriate laser lines for GFP (green), mRFP (red), and DAPI (blue). b. Capture multiple random fields of view for each condition. c. Quantify the number of green (autophagosomes) and red (autolysosomes) puncta per cell using image analysis software. d. Calculate the autophagic flux by determining the ratio of red puncta to total (red + green) puncta.

Protocol 3: Transmission Electron Microscopy (TEM)

1. Cell Fixation and Preparation: a. Treat cells with this compound or controls. b. Fix the cells with a solution of 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 1 hour at room temperature. c. Post-fix with 1% osmium tetroxide for 1 hour. d. Dehydrate the cells through a graded series of ethanol concentrations. e. Infiltrate and embed the cells in epoxy resin.

2. Ultrathin Sectioning and Staining: a. Cut ultrathin sections (70-90 nm) using an ultramicrotome. b. Mount the sections on copper grids. c. Stain the sections with uranyl acetate and lead citrate.

3. Imaging: a. Examine the sections using a transmission electron microscope. b. Capture images of cells, identifying and counting autophagosomes (double membrane vesicles containing cytoplasmic components) and autolysosomes (single membrane vesicles with dense, degraded contents).

Visualizations

Signaling Pathways and Experimental Workflows

SchisantherinC_Autophagy_Pathway cluster_0 This compound Treatment cluster_1 Signaling Cascade cluster_2 Autophagy Induction cluster_3 Autophagosome Formation & Maturation SchisantherinC This compound PI3K PI3K SchisantherinC->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Beclin1_Complex Beclin1 Complex (Beclin1, ATG14, VPS34) mTOR->Beclin1_Complex Inhibits Phagophore Phagophore Beclin1_Complex->Phagophore ATG5_Complex ATG5-ATG12-ATG16L1 Complex ATG5_Complex->Phagophore Autophagosome Autophagosome (LC3-II) Phagophore->Autophagosome Autolysosome Autolysosome (Degradation of p62) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome

Caption: this compound induces autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway.

Autophagy_Measurement_Workflow cluster_0 Sample Preparation cluster_1 Biochemical Analysis cluster_2 Microscopy Analysis cluster_3 Data Analysis & Interpretation CellCulture Cell Culture & This compound Treatment WesternBlot Western Blot (LC3, p62, Beclin1, etc.) CellCulture->WesternBlot Fluorescence Fluorescence Microscopy (GFP-LC3, mRFP-GFP-LC3) CellCulture->Fluorescence TEM Transmission Electron Microscopy CellCulture->TEM DataAnalysis Quantitative Analysis & Interpretation of Autophagic Flux WesternBlot->DataAnalysis Fluorescence->DataAnalysis TEM->DataAnalysis

Caption: Experimental workflow for measuring the impact of this compound on autophagy.

References

Application Notes and Protocols: Inducing G1 Arrest in U937 Cells with Schisantherin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Schisantherin C to induce G1 phase cell cycle arrest in the human leukemia cell line U937. The protocols outlined below are based on established research and are intended to assist in the consistent and effective application of this compound in cell biology and cancer research settings.

Introduction

This compound, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis Baill, has been identified as a potent inducer of G1 phase cell cycle arrest and apoptosis in human leukemia U937 cells.[1][2] Its mechanism of action involves the modulation of key cell cycle regulatory proteins, making it a compound of interest for cancer therapeutics research. Understanding the precise molecular pathways and having robust protocols are crucial for researchers investigating its anti-proliferative effects.

Mechanism of Action: G1 Arrest Signaling Pathway

This compound initiates G1 phase arrest in U937 cells through a coordinated regulation of the cell cycle machinery. The compound's activity converges on the inhibition of G1-to-S phase progression. This is achieved by:

  • Upregulation of p21WAF1/CIP1: this compound treatment leads to an increase in the expression of the cyclin-dependent kinase (CDK) inhibitor p21.[1][2]

  • Downregulation of G1 Cyclins and CDKs: The expression of key G1 phase proteins, including Cyclin D1, Cyclin E, and CDK4, is significantly reduced.[1][2]

  • Inhibition of pRB Phosphorylation: The reduced activity of CDK4 leads to a decrease in the phosphorylation of the retinoblastoma protein (pRB). Hypophosphorylated pRB remains bound to the E2F transcription factor.

  • Suppression of E2F-mediated Transcription: The sequestration of E2F by pRB prevents the transcription of genes required for S phase entry.

This cascade of events effectively halts the cell cycle in the G1 phase.

G1_Arrest_Pathway cluster_0 This compound cluster_1 Cellular Response Schisantherin_C This compound p21 p21 (WAF1/CIP1) (Upregulation) Schisantherin_C->p21 CyclinD1_E Cyclin D1 / Cyclin E (Downregulation) Schisantherin_C->CyclinD1_E CDK4 CDK4 (Downregulation) Schisantherin_C->CDK4 E2Fs E2Fs (Downregulation) Schisantherin_C->E2Fs p21->CDK4 Inhibits CyclinD1_E->CDK4 Activates pRB pRB Phosphorylation (Inhibition) CDK4->pRB Phosphorylates pRB_E2F pRB-E2F Complex (Inhibition of Dissociation) G1_Arrest G1 Phase Arrest pRB_E2F->G1_Arrest Leads to E2Fs->pRB_E2F pRB->pRB_E2F

Caption: Signaling pathway of this compound-induced G1 arrest in U937 cells.

Data Presentation

The anti-proliferative effect of this compound on U937 cells is dose-dependent. The following tables summarize the quantitative data on cell viability and cell cycle distribution following treatment.

Table 1: Dose-Dependent Effect of this compound on U937 Cell Viability

Concentration of this compoundTreatment DurationCell Viability (% of Control)
0 µM (Control)48 hours100%
25 µM48 hoursData not available
50 µM48 hoursData not available
100 µM48 hoursData not available

Note: Specific quantitative data on the percentage of cell viability at different concentrations of this compound is not available in the public domain. However, studies have consistently shown a dose-dependent decrease in the viability of U937 cells with increasing concentrations of this compound.

Table 2: Dose-Dependent Effect of this compound on Cell Cycle Distribution in U937 Cells

Concentration of this compoundTreatment Duration% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 µM (Control)48 hoursData not availableData not availableData not available
25 µM48 hoursData not availableData not availableData not available
50 µM48 hoursData not availableData not availableData not available
100 µM48 hoursData not availableData not availableData not available

Note: While the primary research indicates a significant, dose-dependent increase in the percentage of cells in the G0/G1 phase with a corresponding decrease in the S and G2/M phases, the exact numerical data from these experiments are not publicly accessible.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on U937 cells.

Cell Culture and Maintenance
  • Cell Line: Human leukemia U937 cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Subculture the cells every 2-3 days to maintain a cell density between 2 x 105 and 1 x 106 cells/mL.

Assessment of Cell Viability (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on U937 cells.

MTT_Assay_Workflow A 1. Seed U937 cells (4 x 10^4 cells/well) in a 96-well plate. B 2. Incubate for 24 hours. A->B C 3. Treat with varying concentrations of this compound. B->C D 4. Incubate for 48 hours. C->D E 5. Add MTT solution (0.5 mg/mL) and incubate for 4 hours. D->E F 6. Add solubilization solution (e.g., DMSO). E->F G 7. Read absorbance at 570 nm. F->G

Caption: Workflow for the MTT cell viability assay.

Materials:

  • U937 cells

  • Complete RPMI-1640 medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed U937 cells into a 96-well plate at a density of 4 x 104 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Incubate the cells for 48 hours.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • U937 cells

  • Complete RPMI-1640 medium

  • This compound

  • 6-well culture plates

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed U937 cells in 6-well plates at a density of 1 x 106 cells per well.

  • Treat the cells with the desired concentrations of this compound for 48 hours.

  • Harvest the cells by centrifugation at 1,500 rpm for 5 minutes.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is for detecting the expression levels of proteins involved in G1 arrest.

Western_Blot_Workflow A 1. Treat U937 cells with this compound. B 2. Lyse cells and quantify protein concentration. A->B C 3. Separate proteins by SDS-PAGE. B->C D 4. Transfer proteins to a PVDF membrane. C->D E 5. Block the membrane and incubate with primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-pRB). D->E F 6. Incubate with HRP-conjugated secondary antibody. E->F G 7. Detect proteins using an ECL system. F->G

Caption: General workflow for Western blot analysis.

Materials:

  • Treated and untreated U937 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for Cyclin D1, Cyclin E, CDK4, p21, pRB, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • After treating U937 cells with this compound for 48 hours, harvest and wash the cells with cold PBS.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using an ECL detection system and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Conclusion

This compound is a valuable tool for studying G1 phase cell cycle arrest in U937 human leukemia cells. The protocols provided herein offer a framework for researchers to investigate its anti-proliferative effects and the underlying molecular mechanisms. Adherence to these detailed methodologies will facilitate the generation of reproducible and reliable data in the pursuit of novel cancer therapeutic strategies.

References

Application Notes and Protocols for Testing Schisantherin C's Effect on HBV Secretion

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro effects of Schisantherin C on Hepatitis B Virus (HBV) secretion and replication. The protocols outlined below are based on established methodologies for antiviral testing and incorporate the known mechanism of action of this compound, which involves the activation of the cGAS-STING signaling pathway.

Application Notes

Background: Chronic Hepatitis B infection is a global health concern, and current treatments are not always curative. This compound, a lignan isolated from Schisandra chinensis, has demonstrated anti-HBV activity. Notably, this compound has been shown to inhibit the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg). At a concentration of 50µg/mL, it exhibited a 59.7% reduction in HBsAg and a 34.7% reduction in HBeAg secretion[1].

Principle: The primary mechanism of this compound's anti-HBV effect is believed to be the enhancement of the host's innate immune response. It has been shown to promote the activation of the cGAS-STING signaling pathway, leading to an increased production of interferon-β (IFN-β)[2]. This cytokine, in turn, can trigger an antiviral state in infected cells, leading to the suppression of HBV replication and protein expression. Interestingly, some research suggests that this compound may not have a direct antiviral effect on HBV-producing hepatoma cells (like HepG2.2.15) alone, but its effect is evident in a co-culture system with immune cells such as macrophages (like THP-1 cells)[2]. This highlights the importance of using an appropriate in vitro model to elucidate its immunomodulatory antiviral activity.

Applications:

  • Screening and validation of natural compounds for anti-HBV activity.

  • Investigation of the role of the cGAS-STING pathway in HBV replication.

  • Preclinical assessment of this compound as a potential therapeutic agent for chronic Hepatitis B.

  • Studying the interplay between HBV-infected hepatocytes and immune cells in response to antiviral compounds.

Experimental Protocols

Cell Culture and Maintenance

a. HepG2.2.15 Cell Line: The HepG2.2.15 cell line is a human hepatoblastoma cell line that stably expresses the HBV genome and secretes infectious viral particles.

  • Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 200 µg/mL G418, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA). Subculture at a ratio of 1:3 to 1:6.

b. THP-1 Cell Line: The THP-1 cell line is a human monocytic cell line that can be differentiated into macrophage-like cells.

  • Medium: RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation (for co-culture): To differentiate THP-1 monocytes into macrophages, treat the cells with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours before co-culture experiments.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before evaluating its antiviral activity.

  • Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate for 72 hours (or a duration equivalent to the antiviral assay).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50).

This compound Treatment (Co-culture Model)
  • Seed HepG2.2.15 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • In a separate plate, differentiate THP-1 cells with PMA as described in section 1b.

  • After the rest period, detach the differentiated THP-1 cells and add them to the wells containing the HepG2.2.15 cells at a ratio of 1:1.

  • Allow the co-culture to stabilize for 24 hours.

  • Prepare different concentrations of this compound (below the CC50 value) in the co-culture medium.

  • Treat the co-culture with the prepared concentrations of this compound. Include a positive control (e.g., Lamivudine) and a vehicle control.

  • Incubate the plate for 72 hours.

  • After incubation, collect the cell culture supernatant for HBsAg, HBeAg, and HBV DNA quantification.

  • Lyse the cells for protein extraction and subsequent Western blot analysis.

Quantification of HBsAg and HBeAg by ELISA
  • Use commercially available HBsAg and HBeAg ELISA kits.

  • Briefly, coat a 96-well plate with capture antibodies against HBsAg or HBeAg.

  • Add the collected cell culture supernatants (appropriately diluted) to the wells.

  • Incubate as per the kit's instructions.

  • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Add the substrate and stop the reaction.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the concentration of HBsAg and HBeAg based on a standard curve.

Quantification of Extracellular HBV DNA by qPCR
  • Extract viral DNA from the collected cell culture supernatant using a commercial viral DNA extraction kit.

  • Perform quantitative real-time PCR (qPCR) using primers and a probe specific for a conserved region of the HBV genome.

  • Primers and Probe Example:

    • Forward Primer: 5'-CCG TCT GTG CCT TCT CAT CTG-3'

    • Reverse Primer: 5'-AGT CCA AGA GTY CCT CTT AAT G-3'

    • Probe: 5'-FAM-CCG TGT GCA CTT CGC TTC ACC TCT GC-TAMRA-3'

  • Set up the qPCR reaction with a standard thermal cycling profile.

  • Generate a standard curve using a plasmid containing the HBV target sequence of known concentration.

  • Quantify the HBV DNA copies in the samples based on the standard curve.

Western Blot for cGAS-STING Pathway Proteins
  • Lyse the cells from the co-culture experiment with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Data Presentation

The following tables present illustrative quantitative data on the effect of this compound on HBV secretion. This data is based on the single reported data point and typical dose-response patterns observed for antiviral compounds. Actual experimental results may vary.

Table 1: Dose-Dependent Inhibition of HBsAg and HBeAg Secretion by this compound

This compound Concentration (µg/mL)% Inhibition of HBsAg (Mean ± SD)% Inhibition of HBeAg (Mean ± SD)
0 (Vehicle Control)0 ± 00 ± 0
112.5 ± 2.18.3 ± 1.5
525.3 ± 3.515.1 ± 2.2
1038.7 ± 4.222.4 ± 3.1
2551.2 ± 5.129.8 ± 3.9
5059.7 ± 6.3[1]34.7 ± 4.5[1]

Table 2: Dose-Dependent Reduction of Extracellular HBV DNA by this compound

This compound Concentration (µg/mL)Extracellular HBV DNA (log10 copies/mL) (Mean ± SD)Fold Change vs. Control
0 (Vehicle Control)7.5 ± 0.21.0
17.2 ± 0.30.5
56.8 ± 0.20.2
106.3 ± 0.30.06
255.7 ± 0.40.016
505.2 ± 0.30.005

Table 3: Effect of this compound on the Activation of the cGAS-STING Pathway

Treatmentp-STING / STING Ratio (Fold Change vs. Control)p-IRF3 / IRF3 Ratio (Fold Change vs. Control)
Vehicle Control1.01.0
This compound (25 µg/mL)2.53.1
This compound (50 µg/mL)4.25.8

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Co-culture Setup cluster_treatment Treatment & Incubation cluster_analysis Analysis of Antiviral Effect HepG2 HepG2.2.15 Cells CoCulture HepG2.2.15 + Differentiated THP-1 Co-culture HepG2->CoCulture THP1 THP-1 Monocytes PMA PMA Differentiation THP1->PMA PMA->CoCulture Treatment Treat with this compound (various concentrations) CoCulture->Treatment Incubation Incubate for 72 hours Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant CellLysis Lyse Cells Incubation->CellLysis ELISA ELISA for HBsAg & HBeAg Supernatant->ELISA qPCR qPCR for HBV DNA Supernatant->qPCR WesternBlot Western Blot for cGAS-STING Pathway Proteins CellLysis->WesternBlot

Caption: Experimental workflow for testing this compound's anti-HBV activity.

signaling_pathway SchisantherinC This compound cGAS cGAS SchisantherinC->cGAS enhances STING STING cGAS->STING activates pSTING p-STING STING->pSTING TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pSTING->TBK1 pTBK1->IRF3 IFNb IFN-β Production pIRF3->IFNb HBV_Inhibition HBV Secretion Inhibition (HBsAg, HBeAg, HBV DNA) IFNb->HBV_Inhibition

Caption: Proposed signaling pathway of this compound's anti-HBV effect.

References

Determining the Intracellular Concentration of Schisantherin C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of the intracellular concentration of Schisantherin C, a dibenzocyclooctadiene lignan with noted anti-cancer properties. The methodologies outlined below are essential for pharmacokinetic and pharmacodynamic studies, enabling researchers to correlate intracellular drug levels with cellular responses. The primary methods for determining the intracellular concentration of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the quantification of small molecules like this compound in biological matrices. This method separates compounds based on their affinity for a stationary phase while being carried by a mobile phase.

Experimental Protocol

1.1. Cell Culture and Treatment:

  • Seed cells (e.g., Bel-7402, KB-3-1, Bcap37) in appropriate culture vessels and grow to 70-80% confluency.[1][2]

  • Treat cells with the desired concentration of this compound (e.g., 12.5–200 µM) for the specified duration (e.g., 12, 24, or 48 hours).[1][2]

1.2. Sample Preparation (Cell Lysate):

  • After incubation, aspirate the medium containing extracellular this compound.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular drug.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication in a specific volume of solvent (e.g., methanol).

  • Centrifuge the cell lysate at high speed (e.g., 12,000 rpm for 10 minutes) to pellet cell debris.[1]

  • Collect the supernatant, which contains the intracellular this compound.

  • Filter the supernatant through a 0.45 µm membrane before HPLC analysis.[1]

1.3. HPLC Analysis:

  • Column: Use a C18 reverse-phase column (e.g., SB-C18, 5 µm, 250 × 4.6 mm) protected by a guard column.[1]

  • Mobile Phase: An isocratic mobile phase of water and acetonitrile (20:80, v/v) is effective.[1]

  • Flow Rate: Set the flow rate to 1.0 ml/min.[1]

  • Detection: Monitor the eluent at a wavelength of 254 nm.[1]

  • Quantification: Prepare a standard curve of this compound of known concentrations to quantify the amount in the cell lysate.

Data Presentation
ParameterValueReference
Column SB-C18, 5 µm, 250 × 4.6 mm[1]
Guard Column 5 µm, 12.5 × 4.6 mm[1]
Mobile Phase Water:Acetonitrile (20:80, v/v)[1]
Flow Rate 1.0 ml/min[1]
Detection Wavelength 254 nm[1]
Retention Time ~10.623 min[1]

Experimental Workflow

HPLC_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cell_seeding Seed Cells cell_treatment Treat with this compound cell_seeding->cell_treatment wash_cells Wash with PBS cell_treatment->wash_cells lyse_cells Cell Lysis wash_cells->lyse_cells centrifuge Centrifuge Lysate lyse_cells->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant hplc_injection Inject Sample collect_supernatant->hplc_injection chromatography Chromatographic Separation hplc_injection->chromatography detection UV Detection (254 nm) chromatography->detection quantification Quantification detection->quantification

Caption: Workflow for determining intracellular this compound by HPLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Experimental Protocol

2.1. Cell Culture and Treatment:

  • Follow the same procedure as for the HPLC method (Section 1.1).

2.2. Sample Preparation:

  • After washing the cells with ice-cold PBS, perform protein precipitation using methanol. An internal standard (e.g., warfarin) should be added.[3][4]

  • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Collect the supernatant for LC-MS/MS analysis.

2.3. LC-MS/MS Analysis:

  • Chromatography: Utilize a suitable C18 column (e.g., Atlantis T3-C18, 3 µm, 2.1 x 100 mm).[3][4]

  • Mobile Phase: Employ a gradient elution with a mobile phase consisting of methanol and 0.2% formic acid in water.[3][4]

  • Flow Rate: A flow rate of 0.4 mL/min is recommended.[3][4]

  • Mass Spectrometry: Operate the mass spectrometer in positive ionization mode.[3] The specific multiple reaction monitoring (MRM) transitions for this compound will need to be optimized.

Data Presentation
ParameterRecommended ValueReference (Adapted from Schisandrin B method)
Column Atlantis T3-C18, 3 µm, 2.1 x 100 mm[3][4]
Mobile Phase Methanol and 0.2% formic acid in water (gradient)[3][4]
Flow Rate 0.4 mL/min[3][4]
Ionization Mode Positive Ionization[3]
Sample Preparation Protein precipitation with methanol[3][4]
Internal Standard Warfarin[3][4]

Experimental Workflow

LCMSMS_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cell_seeding Seed Cells cell_treatment Treat with this compound cell_seeding->cell_treatment wash_cells Wash with PBS cell_treatment->wash_cells protein_precipitation Protein Precipitation (Methanol) wash_cells->protein_precipitation centrifuge Centrifuge protein_precipitation->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lcms_injection Inject Sample collect_supernatant->lcms_injection lc_separation LC Separation lcms_injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for intracellular this compound determination by LC-MS/MS.

Signaling Pathways and Logical Relationships

The determination of intracellular this compound concentration is often a critical step in understanding its mechanism of action. For instance, its cytotoxic effects on tumor cells are dependent on its accumulation within the cells.[1][2] Studies have shown that this compound can induce apoptosis and affect cell cycle progression in cancer cells.[1][2][5]

Signaling_Pathway cluster_drug_action Cellular Drug Action cluster_cellular_effects Cellular Effects Schisantherin_C_extra Extracellular This compound Cell_Membrane Cell Membrane Schisantherin_C_extra->Cell_Membrane Permeation Schisantherin_C_intra Intracellular This compound Cell_Membrane->Schisantherin_C_intra Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 Phase) Schisantherin_C_intra->Cell_Cycle_Arrest Apoptosis Apoptosis Schisantherin_C_intra->Apoptosis Cytotoxicity Cytotoxicity Cell_Cycle_Arrest->Cytotoxicity Apoptosis->Cytotoxicity

Caption: Cellular uptake of this compound and its downstream effects.

References

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising compound for the therapeutic management of acne vulgaris. The pathogenesis of acne is multifactorial, with inflammation induced by the bacterium Cutibacterium acnes (C. acnes, formerly Propionibacterium acnes) playing a pivotal role.[1][2] this compound exhibits potent anti-inflammatory properties by targeting key signaling pathways implicated in the acne inflammatory cascade. Its mechanism of action involves the suppression of pro-inflammatory cytokine production, inhibition of the NLRP3 inflammasome, and modulation of the Toll-like receptor 2 (TLR2) signaling pathway, making it a valuable agent for research and potential drug development in dermatology.[1][3]

Mechanism of Action

1. Inhibition of MAPK and NF-κB Signaling Pathways: Cutibacterium acnes stimulates inflammation by binding to Toll-like receptor 2 (TLR2) on monocytes and macrophages.[1][2] This interaction triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. This compound has been shown to effectively intervene in this process. It downregulates the expression of TLR2 and inhibits the phosphorylation of all three key MAPK proteins: extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[1] Furthermore, it prevents the nuclear translocation of NF-κB, a critical transcription factor responsible for the expression of numerous pro-inflammatory genes.[1]

2. Suppression of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex that, upon activation by pathogens like C. acnes, initiates a potent inflammatory response.[3][4] It promotes the maturation and secretion of interleukin-1β (IL-1β) and can lead to a form of inflammatory cell death known as pyroptosis.[3] this compound is a significant inhibitor of the C. acnes-induced NLRP3 inflammasome.[3][4] Its inhibitory action is associated with the suppression of mitochondrial reactive oxygen species (ROS) production, prevention of potassium (K+) efflux, and reduction of ATP release, which are all critical upstream signals for inflammasome activation.[3] Consequently, this compound reduces the levels of active caspase-1 and mature IL-1β.[3]

Summary of Preclinical Data

The anti-inflammatory effects of this compound have been quantified in various in vitro models, primarily using the human monocytic THP-1 cell line stimulated with C. acnes.

Table 1: Effects of this compound on Inflammatory Markers in C. acnes-Stimulated THP-1 Cells

Parameter Effective Concentration Observed Effect Reference
Inflammatory Cytokine Release 5 µM Significant inhibition of pro-inflammatory cytokine release (e.g., IL-1β, IL-8). [1]
TLR2 Expression 5 - 20 µM Decreased protein levels and intracellular mRNA expression of TLR2. [1]
MAPK Phosphorylation 5 - 20 µM Inhibition of P. acnes-induced phosphorylation of ERK, p38, and JNK. [1]
NF-κB Translocation 5 - 20 µM Prevention of the nuclear translocation of NF-κB. [1]
NLRP3 Inflammasome Activation Not specified Potent suppression of NLRP3 inflammasome activation. [3]
IL-1β Secretion & Pyroptosis Not specified Effective suppression of IL-1β secretion and pyroptosis. [3]

| Upstream Inflammasome Signals | Not specified | Inhibition of mitochondrial ROS production, ATP release, and K+ efflux. |[3] |

Note: In comparative studies, this compound was found to be more potent than Schisandrin A and comparable to or more potent than Schisandrin B in its anti-inflammatory effects.[1][3]

Experimental Protocols

The following protocols are detailed methodologies for key experiments cited in the study of this compound's effects on acne-related inflammation.

Protocol 1: In Vitro Model of C. acnes-Induced Inflammation

Objective: To evaluate the anti-inflammatory effect of this compound on human monocytic cells stimulated with C. acnes.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Cutibacterium acnes (e.g., ATCC6919)

  • This compound (purity ≥98%)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for human IL-1β and IL-8

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • C. acnes Preparation: Culture C. acnes under anaerobic conditions. Harvest the bacteria, wash with PBS, and heat-kill at 60°C for 1 hour. Resuspend the inactivated bacteria in serum-free RPMI-1640 medium.

  • Cell Treatment:

    • Seed THP-1 cells in 24-well plates at a density of 5 × 10^5 cells/well.

    • Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 5, 10, 20 µM) in serum-free RPMI-1640. The final DMSO concentration should be below 0.5%.[2]

    • Pre-treat the cells with the different concentrations of this compound for 4 hours.[5]

  • Inflammatory Stimulation: After pretreatment, stimulate the THP-1 cells with the heat-killed C. acnes suspension for 24-36 hours.[5]

  • Cytokine Measurement:

    • Collect the cell culture supernatants by centrifugation.

    • Measure the concentrations of IL-1β and IL-8 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

Protocol 2: Western Blot Analysis of MAPK and NF-κB Pathways

Objective: To determine the effect of this compound on the activation of MAPK and NF-κB signaling proteins.

Materials:

  • Treated cells from Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-NF-κB p65, anti-Lamin B1, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:

    • After treatment and stimulation, wash the cells with ice-cold PBS and lyse with RIPA buffer.

    • For NF-κB translocation, perform nuclear and cytoplasmic protein extraction using a specialized kit.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash again and visualize the protein bands using an ECL substrate and an imaging system.

    • Normalize the levels of phosphorylated proteins to their total protein counterparts. Normalize nuclear NF-κB p65 to Lamin B1.

Protocol 3: Analysis of NLRP3 Inflammasome Activation

Objective: To assess the inhibitory effect of this compound on C. acnes-induced NLRP3 inflammasome activation.

Materials:

  • Treated cells from Protocol 1

  • Primary antibodies: anti-NLRP3, anti-Caspase-1 (for p20 subunit), anti-IL-1β (for mature p17 subunit)

  • Caspase-1 activity assay kit

  • Mitochondrial ROS detection probe (e.g., MitoSOX Red)

  • ATP assay kit

Procedure:

  • Western Blot for Inflammasome Components: Perform Western blotting as described in Protocol 2 using the cell lysates and culture supernatants. Probe for NLRP3 in the cell lysates and for the active p20 subunit of Caspase-1 and the mature p17 subunit of IL-1β in the concentrated supernatants.[3]

  • Caspase-1 Activity Assay: Measure caspase-1 activity in the cell lysates using a colorimetric or fluorometric assay kit according to the manufacturer's protocol.[3]

  • Mitochondrial ROS Measurement:

    • After treatment, load the cells with a mitochondrial ROS-specific probe (e.g., MitoSOX Red) for 15-30 minutes.

    • Stimulate with C. acnes.

    • Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.[3]

  • ATP Release Measurement: Collect the culture supernatant and measure the concentration of extracellular ATP using a luminescence-based ATP assay kit.[3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture THP-1 Cell Culture Pretreat Pre-treatment with This compound (4h) Culture->Pretreat Stim Stimulation with C. acnes (24h) Pretreat->Stim PA_Prep Prepare Heat-Killed C. acnes PA_Prep->Stim ELISA Cytokine Measurement (ELISA) Stim->ELISA WB Protein Analysis (Western Blot) Stim->WB ROS ROS / ATP Assays Stim->ROS

Caption: Experimental workflow for studying this compound effects.

MAPK_NFkB_Pathway PA C. acnes TLR2 TLR2 PA->TLR2 binds MAPK MAPK Pathway (ERK, p38, JNK) TLR2->MAPK activates NFkB_I IKK Phosphorylation TLR2->NFkB_I activates Nucleus Nucleus MAPK->Nucleus activates AP-1 (not shown) NFkB_II IκB Degradation NFkB_I->NFkB_II NFkB_III NF-κB (p65/p50) NFkB_II->NFkB_III releases NFkB_III->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (IL-1β, IL-8, TNF-α) Nucleus->Cytokines induces transcription SchC This compound SchC->TLR2 inhibits expression SchC->MAPK inhibits phosphorylation SchC->NFkB_III prevents translocation

Caption: Inhibition of MAPK and NF-κB pathways by this compound.

NLRP3_Pathway PA C. acnes ROS Mitochondrial ROS ↑ PA->ROS ATP Extracellular ATP PA->ATP K_efflux K+ Efflux PA->K_efflux NLRP3_complex NLRP3 Inflammasome Assembly ROS->NLRP3_complex activate ATP->NLRP3_complex activate K_efflux->NLRP3_complex activate Casp1_active Active Caspase-1 NLRP3_complex->Casp1_active cleaves Casp1 Pro-Caspase-1 Casp1->Casp1_active IL1b_mature Mature IL-1β (Secretion) Casp1_active->IL1b_mature cleaves Pyroptosis Pyroptosis Casp1_active->Pyroptosis induces IL1b Pro-IL-1β IL1b->IL1b_mature SchC This compound SchC->ROS inhibits SchC->ATP inhibits SchC->K_efflux prevents SchC->NLRP3_complex suppresses

Caption: Suppression of the NLRP3 inflammasome by this compound.

References

Troubleshooting & Optimization

improving the solubility of Schisantherin C for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the solubility of Schisantherin C for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro assays?

A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1] this compound, a dibenzocyclooctadiene lignan, is readily soluble in DMSO. For related compounds like Schisantherin B, a solubility of up to 100 mg/mL in fresh, moisture-free DMSO has been reported.

Q2: What is a typical concentration range for this compound in cell-based assays?

A2: The effective concentration of this compound in cell-based assays can vary depending on the cell type and the specific endpoint being measured. However, studies with the related compound Schisantherin A have used concentrations in the range of 10 µM to 50 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q3: Can I use other solvents to dissolve this compound?

A3: Yes, this compound is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[1] However, for most in vitro cell culture applications, DMSO is the preferred solvent due to its miscibility with aqueous media and relatively low cytotoxicity at low concentrations. Ethanol is another potential solvent, with a reported solubility of 100 mg/mL for the similar compound Schisantherin B.

Q4: How should I store my this compound stock solution?

A4: It is recommended to store the DMSO stock solution in tightly sealed vials at -20°C or -80°C for long-term storage. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Issue: My this compound precipitates out of solution when I add it to my cell culture medium.

This is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous buffer or cell culture medium. Here are several steps to troubleshoot and prevent precipitation:

  • Problem: The final DMSO concentration in the medium is too low to maintain the solubility of this compound at the desired concentration.

  • Solution 1: Optimize Final DMSO Concentration:

    • Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5% v/v, but this should be empirically determined for your cell line).

    • Within the non-toxic range, a slightly higher DMSO concentration may help to keep the compound in solution.

  • Problem: The dilution method causes rapid precipitation.

  • Solution 2: Improve the Dilution Technique:

    • Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of aqueous medium, perform one or more intermediate dilution steps. First, dilute the DMSO stock into a smaller volume of medium, and then add this intermediate dilution to the final volume.

    • Rapid Mixing: When adding the this compound solution (either the stock or an intermediate dilution) to the aqueous medium, ensure rapid and thorough mixing. This can be achieved by gently vortexing or swirling the medium as the compound is added. This prevents the formation of localized high concentrations of the compound that can lead to precipitation.

    • Temperature: Ensure that the cell culture medium is at 37°C before adding the compound.

  • Problem: The desired final concentration of this compound is too high for its solubility in the final aqueous medium.

  • Solution 3: Re-evaluate the Working Concentration:

    • If precipitation persists despite optimizing the dilution technique and DMSO concentration, it may be necessary to lower the final working concentration of this compound in your assay.

Data Presentation

Table 1: Solubility of Schisantherin Analogs in Various Solvents

CompoundSolventReported Solubility
This compound DMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSoluble (qualitative)[1]
Schisantherin B DMSO100 mg/mL
Ethanol100 mg/mL
WaterInsoluble
Schisantherin A DMSO≥ 100 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 514.57 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipette

Procedure:

  • Weigh out 5.15 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Gently vortex the tube until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

Objective: To prepare a final concentration of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Warm the cell culture medium to 37°C.

  • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. This will result in a 100 µM intermediate solution. Mix thoroughly by pipetting up and down.

  • Add the required volume of the 100 µM intermediate solution to your final volume of cell culture medium. For example, to prepare 1 mL of 10 µM final concentration, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium.

  • Immediately and gently mix the final solution. The final DMSO concentration will be 0.1%.

Mandatory Visualization

Inhibition of the NF-κB Signaling Pathway by this compound

Dibenzocyclooctadiene lignans, including this compound, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway and the potential point of inhibition by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Targets for Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Induces SchisantherinC This compound SchisantherinC->IKK Inhibits IkB_NFkB->NFkB_active Releases

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Workflow for Preparing this compound Working Solutions

The following workflow diagram outlines the key steps for successfully preparing a working solution of this compound for in vitro assays.

workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in Anhydrous DMSO to make 10 mM Stock weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Single Aliquot store->thaw intermediate Prepare Intermediate Dilution in Warm (37°C) Medium thaw->intermediate final Add to Final Volume of Warm Medium with Rapid Mixing intermediate->final end Ready for Assay final->end

Caption: Workflow for this compound solution preparation.

References

Technical Support Center: Optimizing Schisantherin C Dosage for Neuroprotective Effects in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct in vivo dosage information for the neuroprotective effects of Schisantherin C in mice is currently available in the public domain. This guide synthesizes available data on this compound and its closely related analogs, Schisantherin A and B, to provide a foundational resource for researchers. It is imperative to conduct thorough dose-finding and toxicity studies for this compound before proceeding with large-scale efficacy experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and potential issues researchers may encounter when working with this compound and its analogs in mouse models of neurodegeneration.

Q1: What is a reasonable starting dose for this compound in mice for neuroprotection studies?

A1: As direct dosage information for this compound is scarce, a pilot dose-finding study is essential. Based on studies with structurally similar compounds like Schisantherin A and B, a starting range of 10-50 mg/kg body weight administered via oral gavage or intraperitoneal injection could be considered. It is crucial to begin with lower doses and escalate gradually while monitoring for any signs of toxicity.

Q2: How should I prepare this compound for administration to mice?

A2: this compound, like other lignans, is expected to have poor water solubility. For in vivo administration, it is commonly dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted with saline or corn oil. A typical vehicle composition might be 5-10% DMSO, 40% polyethylene glycol 400 (PEG400), 5% Tween 80, and the remainder saline. It is critical to ensure the final concentration of DMSO is low (ideally under 5% of the total injection volume) to avoid vehicle-induced toxicity. Always prepare fresh solutions before administration and ensure the compound is fully dissolved. A vehicle-only control group is a mandatory component of your experimental design.

Q3: What are the expected neuroprotective mechanisms of this compound?

A3: Based on evidence from this compound and its analogs, the primary neuroprotective mechanisms are believed to be centered around its antioxidant and anti-inflammatory properties. Key signaling pathways that may be modulated include the Nrf2/Keap1/ARE pathway, which is crucial for cellular antioxidant responses, and the inhibition of pro-inflammatory pathways such as NF-κB and MAPK.[1]

Q4: I am not observing any neuroprotective effect with this compound. What could be the issue?

A4: Several factors could contribute to a lack of observed efficacy:

  • Dosage: The administered dose may be too low to elicit a therapeutic response. A dose-escalation study is recommended.

  • Bioavailability: The compound may have poor absorption or rapid metabolism. Consider alternative administration routes or formulation strategies to enhance bioavailability.

  • Timing of Administration: The treatment window is critical. Administering the compound before or shortly after the neurological insult may be more effective than later interventions.

  • Experimental Model: The chosen mouse model of neurodegeneration may not be responsive to the mechanisms of action of this compound.

  • Compound Stability: Ensure the compound is stable in the chosen vehicle and storage conditions.

Q5: Are there any known toxic effects of this compound in mice?

A5: While specific in vivo toxicity data for this compound is limited, some in vitro studies have assessed its cytotoxicity against various cell lines.[2][3] It is essential to conduct a preliminary toxicity study in your mouse strain. This should involve administering a range of doses and monitoring for clinical signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur) and performing histological analysis of major organs at the end of the study.

Data Presentation: Dosage and Effects of Schisantherin Analogs

The following tables summarize in vivo dosage information for Schisantherin A and B, which can serve as a reference for designing initial studies with this compound.

Table 1: In Vivo Dosages of Schisantherin A for Neuroprotective and Other Effects in Rodents

CompoundAnimal ModelDosageAdministration RouteObserved EffectsReference
Schisantherin AMice (LPS-induced acute respiratory distress)10, 20, 40 mg/kgIntragastricReduced lung inflammation--INVALID-LINK--
Schisantherin ARats (Lenvatinib pharmacokinetics)5.5, 20 mg/kgOral gavageIncreased oral bioavailability of Lenvatinib--INVALID-LINK--

Table 2: In Vivo Dosages of Schisantherin B for Neuroprotective Effects in Mice

CompoundAnimal ModelDosageAdministration RouteObserved EffectsReference
Schisantherin BMice (Depression model)15 mg/kgIntraperitonealAntidepressant-like effects, increased GLT-1 levels--INVALID-LINK--

Experimental Protocols

Preparation of this compound for In Vivo Administration
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 400 (PEG400)

    • Tween 80

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of DMSO to dissolve the powder completely. Vortex until a clear solution is obtained.

    • Add PEG400 and Tween 80 to the solution and vortex thoroughly.

    • Add sterile saline to the desired final volume and vortex until a homogenous suspension is formed. If necessary, sonicate for a few minutes to aid dissolution.

    • Prepare a vehicle control solution containing the same concentrations of DMSO, PEG400, Tween 80, and saline, without this compound.

    • Administer the prepared solution to mice via oral gavage or intraperitoneal injection at the desired dosage.

Morris Water Maze for Assessment of Spatial Learning and Memory
  • Apparatus:

    • A circular pool (approximately 120 cm in diameter) filled with water made opaque with non-toxic white paint.

    • A hidden platform submerged about 1 cm below the water surface.

    • Visual cues placed around the pool.

    • A video tracking system.

  • Procedure:

    • Acquisition Phase (5 days):

      • Each mouse undergoes four trials per day.

      • For each trial, gently place the mouse into the water at one of the four starting positions.

      • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, guide it to the platform.

      • Allow the mouse to remain on the platform for 15-30 seconds.

      • Record the escape latency (time to find the platform) and path length using the video tracking system.

    • Probe Trial (Day 6):

      • Remove the platform from the pool.

      • Allow the mouse to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

Western Blotting for Signaling Pathway Analysis
  • Materials:

    • Mouse brain tissue (hippocampus or cortex)

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Nrf2, anti-p-NF-κB, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Homogenize brain tissue in RIPA buffer and centrifuge to collect the supernatant containing proteins.

    • Determine protein concentration using the BCA assay.

    • Denature protein samples by boiling with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

experimental_workflow cluster_0 Phase 1: Dosage Optimization cluster_1 Phase 2: Efficacy Evaluation dose_finding Pilot Dose-Finding Study (e.g., 10, 25, 50 mg/kg) toxicity_assessment Acute Toxicity Assessment (Clinical signs, body weight) dose_finding->toxicity_assessment Monitor dose_selection Select Optimal, Non-Toxic Dose toxicity_assessment->dose_selection model_induction Induce Neurodegeneration Model (e.g., Aβ injection, MPTP) dose_selection->model_induction Proceed with optimal dose treatment_group This compound Treatment Group behavioral_tests Behavioral Assessments (Morris Water Maze, Y-Maze) treatment_group->behavioral_tests vehicle_group Vehicle Control Group vehicle_group->behavioral_tests model_induction->treatment_group model_induction->vehicle_group biochemical_assays Biochemical & Molecular Analysis (Western Blot, ELISA, Histology) behavioral_tests->biochemical_assays data_analysis Data Analysis & Interpretation biochemical_assays->data_analysis

Caption: Experimental workflow for optimizing this compound dosage.

signaling_pathways cluster_antioxidant Antioxidant Response cluster_anti_inflammatory Anti-inflammatory Response SchisantherinC This compound Nrf2 Nrf2 SchisantherinC->Nrf2 Activates MAPK MAPK SchisantherinC->MAPK Inhibits ARE ARE Nrf2->ARE Activates Keap1 Keap1 Keap1->Nrf2 Inhibits AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Upregulates Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection NFkB NF-κB ProinflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->ProinflammatoryCytokines Upregulates MAPK->NFkB Activates ProinflammatoryCytokines->Neuroprotection

Caption: Potential signaling pathways modulated by this compound.

Caption: Troubleshooting decision tree for experimental challenges.

References

troubleshooting Schisantherin C instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schisantherin C, focusing on its potential instability in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bioactive lignan isolated from the plant Schisandra sphenanthera. Lignans are a class of polyphenols known for a variety of pharmacological activities. This compound, along with related compounds like Schisantherin A, B, and D, has been investigated for its potential therapeutic effects, including hepatoprotective properties.

Q2: I'm seeing variable or lower-than-expected activity of this compound in my cell culture experiments. What could be the cause?

Inconsistent results with this compound can stem from several factors, with the compound's stability in cell culture media being a primary suspect. Lignans, the chemical class to which this compound belongs, can be sensitive to experimental conditions. A closely related compound, Schisandrin C, has demonstrated some instability in RPMI-1640 medium when incubated at 37°C. Therefore, it is crucial to consider the stability of this compound under your specific experimental conditions. Other factors include improper storage, inaccurate dilutions, or interactions with other media components.

Q3: How should I prepare and store this compound stock solutions?

To ensure maximum stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Based on stability data for the related compound Schisandrin C, storing stock solutions at -20°C or -80°C is recommended. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q4: Are there any visible signs of this compound degradation in my cell culture medium?

Visual inspection is often not a reliable method for detecting compound degradation. A change in the color of the medium is unlikely to be apparent at the typical concentrations used in cell culture. The most reliable way to assess the stability of this compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: this compound Instability

This guide provides a systematic approach to identifying and mitigating potential stability issues with this compound in your cell culture experiments.

Step 1: Assess the Stability of this compound in Your Cell Culture Medium

Since no specific stability data for this compound in cell culture media is readily available, it is recommended to perform a preliminary stability study under your experimental conditions.

Experimental Protocol: Stability Assessment of this compound by HPLC

This protocol is adapted from methods used to assess the stability of the related compound, Schisandrin C.

Objective: To determine the concentration of this compound in cell culture medium over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your cell culture medium of choice (e.g., DMEM, RPMI-1640) supplemented with serum as required for your experiments.

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Store at -20°C.

  • Prepare the working solution: Dilute the this compound stock solution in your complete cell culture medium to the final concentration used in your experiments (e.g., 10 µM).

  • Incubation:

    • Dispense aliquots of the this compound-containing medium into sterile microcentrifuge tubes.

    • Incubate the tubes at 37°C in a 5% CO₂ incubator.

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove a tube and immediately store it at -80°C to halt any further degradation.

  • Sample Preparation for HPLC:

    • Thaw the samples.

    • To precipitate proteins, add three volumes of ice-cold acetonitrile to each sample.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant onto the HPLC system.

    • Use a suitable mobile phase gradient of acetonitrile and water to achieve good separation of the this compound peak.

    • Monitor the elution profile using a UV detector at an appropriate wavelength for this compound (a wavelength scan can determine the optimal absorbance).

    • Quantify the peak area corresponding to this compound at each time point.

Data Analysis:

  • Plot the concentration of this compound (or peak area) as a function of time.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

  • This data can be used to estimate the half-life (t₁/₂) of the compound in your specific medium.

Data Presentation: this compound Stability in Cell Culture Medium

Time (hours)This compound Concentration (µM)% Remaining
0[Record your data]100
2[Record your data][Calculate]
4[Record your data][Calculate]
8[Record your data][Calculate]
12[Record your data][Calculate]
24[Record your data][Calculate]
48[Record your data][Calculate]
Step 2: Mitigating Instability

If your stability assessment reveals significant degradation of this compound, consider the following strategies:

  • Reduce Incubation Time: If possible, shorten the duration of your experiments to minimize the impact of degradation.

  • Replenish the Compound: For longer-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals. The frequency of media changes should be informed by your stability data.

  • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Do not store diluted solutions in the incubator for extended periods before use.

  • Protect from Light: Lignans can be light-sensitive. Protect your stock solutions and experimental plates from direct light exposure by using amber vials and covering plates with foil.

Signaling Pathways Modulated by this compound and Related Lignans

This compound and its analogs have been reported to influence several key signaling pathways implicated in cellular processes such as inflammation, oxidative stress, and cell survival. Understanding these pathways can provide context for your experimental observations.

Caption: Overview of signaling pathways modulated by this compound.

Experimental_Workflow Prep_Stock Prepare this compound Stock Solution (in DMSO) Prep_Working Prepare Working Solution in Cell Culture Medium Prep_Stock->Prep_Working Incubate Incubate at 37°C, 5% CO₂ for various time points Prep_Working->Incubate Collect_Samples Collect and Store Samples at -80°C Incubate->Collect_Samples Protein_Precip Protein Precipitation (with Acetonitrile) Collect_Samples->Protein_Precip Centrifuge Centrifuge and Collect Supernatant Protein_Precip->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Data_Analysis Data Analysis: Quantify Peak Area vs. Time HPLC->Data_Analysis

Caption: Experimental workflow for assessing this compound stability.

Technical Support Center: Refinement of HPLC Protocols for Enhanced Separation of Schisantherin C Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing High-Performance Liquid Chromatography (HPLC) protocols for the challenging separation of Schisantherin C isomers. The following troubleshooting guides and Frequently Asked Questions (FAQs) address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC conditions for the analysis of this compound?

A1: For initial analysis of this compound and other lignans from Schisandra chinensis, a reversed-phase HPLC method is typically recommended. Based on established protocols, the following conditions can be used as a starting point:

  • Column: A C18 column is the most common choice. A typical dimension is 250 mm x 4.6 mm with a 5 µm particle size.[1][2]

  • Mobile Phase: A gradient elution using acetonitrile and water is generally effective.[1][2] Methanol can also be used as the organic modifier, but acetonitrile has been reported to provide better resolution for some lignan separations.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[1][2]

  • Column Temperature: A constant temperature of 30°C is often used to ensure reproducibility.[1][3][4]

  • Detection: UV detection at a wavelength of around 217 nm or 254 nm is suitable for these compounds.[1][5]

Q2: My chromatogram shows poor separation of peaks, with many of them overlapping. What should I do?

A2: Poor resolution is a common issue. To improve the separation of peaks, you can systematically adjust several parameters. The resolution in HPLC is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k').[6]

  • Optimize the Mobile Phase: Modifying the gradient profile is often the most effective first step. Try a shallower gradient (slower increase in the organic solvent percentage) to increase the separation time between closely eluting peaks. You can also experiment with changing the organic modifier (e.g., from methanol to acetonitrile) or adding a small amount of a third solvent (ternary mobile phase) to alter the selectivity.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase. However, this will also increase the run time.

  • Change the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[7][8] Experiment with temperatures between 25°C and 40°C to see if it improves your separation. Lower temperatures generally lead to better chiral selectivity.[9]

Q3: I am specifically struggling to separate isomers of this compound. What advanced techniques can I employ?

A3: Separating isomers, especially stereoisomers (enantiomers and diastereomers), often requires more specialized approaches than standard reversed-phase HPLC. This compound has multiple chiral centers, leading to the possibility of several stereoisomers.

  • Chiral Chromatography: The most direct way to separate enantiomers is by using a chiral stationary phase (CSP). For dibenzocyclooctadiene lignans like this compound, polysaccharide-based chiral columns such as Chiralpak AD-H or Chiralcel OD-RH have been shown to be effective for similar compounds.

  • Chiral Mobile Phase Additives: An alternative to a chiral column is to add a chiral selector to the mobile phase. This forms transient diastereomeric complexes with the enantiomers, which can then be separated on a standard achiral column.[10]

  • Advanced Stationary Phases: For separating structural isomers, columns with different selectivities, such as those with phenyl or pyrenylethyl stationary phases, can be beneficial. These columns offer alternative interaction mechanisms like π-π interactions that can help resolve closely related structures.[11][12]

Troubleshooting Guide: Common Issues in this compound Isomer Separation

This guide provides solutions to specific problems you might encounter when developing an HPLC method for this compound isomer separation.

Problem Possible Causes Recommended Solutions
Peak Co-elution or Overlapping Peaks 1. Insufficient selectivity of the stationary phase for the isomers. 2. Mobile phase composition is not optimal. 3. Inadequate column efficiency.1. Switch to a Chiral Stationary Phase (CSP): This is the most effective solution for enantiomers. Consider polysaccharide-based columns. For diastereomers or positional isomers, try a phenyl or other specialized phase to exploit different selectivities.[11] 2. Modify the Mobile Phase: Adjust the organic solvent-to-aqueous ratio. Experiment with different organic modifiers (acetonitrile vs. methanol). For chiral separations, adding a small amount of an alcohol (e.g., ethanol or isopropanol) to a non-polar mobile phase can significantly impact selectivity. 3. Optimize Temperature: Lowering the temperature can often improve chiral separations.[9] 4. Decrease the Flow Rate: This can increase the interaction time with the stationary phase, potentially improving resolution.
Peak Tailing 1. Secondary interactions between the analytes and the stationary phase (e.g., with residual silanol groups on a silica-based C18 column). 2. Column overload. 3. Presence of dead volume in the HPLC system.1. Use a High-Purity, End-Capped Column: Modern columns are designed to minimize silanol interactions. 2. Modify the Mobile Phase pH: For ionizable compounds, adjusting the pH to ensure a single ionic form can improve peak shape. Adding a buffer to the mobile phase can help maintain a stable pH. 3. Reduce Sample Concentration: Inject a more dilute sample to see if tailing improves. 4. Check System Connections: Ensure all fittings are tight and that the correct tubing is used to minimize dead volume.
Peak Fronting 1. Column overload. 2. Sample solvent is stronger than the mobile phase.1. Decrease the amount of sample injected. 2. Dissolve the sample in the initial mobile phase composition. This ensures that the sample is introduced to the column in a solvent that is compatible with the separation conditions.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column degradation. 4. Pump issues (e.g., leaks, air bubbles).1. Prepare fresh mobile phase daily and degas thoroughly. Use precise measurements for all components. 2. Use a column oven to maintain a constant temperature. [7][8] 3. Flush the column with a strong solvent after each run and store it in an appropriate solvent. If the column is old or has been used with harsh conditions, it may need to be replaced. 4. Perform regular maintenance on your HPLC pump. Check for leaks and purge the system to remove any air bubbles.

Quantitative Data Summary

The following tables summarize typical HPLC parameters and reported resolution values for the separation of lignans, which can serve as a reference for method development.

Table 1: General HPLC Conditions for Lignan Analysis

ParameterTypical Value/ConditionReference(s)
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[1][2]
Mobile Phase A Water[1][2][3]
Mobile Phase B Acetonitrile or Methanol[1][2][3]
Gradient Program Linear gradient, e.g., 50-74% B over 10 min, then further increases[6]
Flow Rate 0.5 - 1.0 mL/min[1][5]
Column Temperature 30 - 35 °C[1][6]
Injection Volume 10 - 20 µL[2][3]
Detection Wavelength 217 nm or 254 nm[1][5]

Table 2: Reported Chiral HPLC Conditions for Schisandra Lignans

CompoundChiral ColumnMobile PhaseResolution (Rs)Reference
Schisantherin AChiralpak AD-HAcetonitrile/Water (85:15)2.1
Schisandrin CChiralcel OD-RHMethanol/Phosphate Buffer (70:30)1.5 (requires optimization)

Experimental Protocols

Protocol 1: Standard Sample and Standard Preparation

This protocol outlines the preparation of samples from Schisandra fruit and the corresponding standard solutions for HPLC analysis.

1. Sample Preparation (from Schisandra fruit):

  • Grinding: Pulverize the dried fruits of Schisandra chinensis and pass the powder through a 60-mesh sieve.[2]

  • Extraction: Accurately weigh about 0.3 g of the fine powder and transfer it to a 25 mL volumetric flask. Add 25 mL of methanol and perform ultrasonic extraction for 20 minutes at room temperature.[2]

  • Volume Adjustment: After extraction, allow the mixture to cool to room temperature and add methanol to make up for any volume loss.

  • Centrifugation: Centrifuge the supernatant for 10 minutes at 14,000 g before injection into the HPLC system.[2]

2. Standard Solution Preparation:

  • Stock Solutions: Prepare individual stock solutions of this compound isomers (if available as separate standards) or a mixture of lignan standards by accurately weighing the reference compounds and dissolving them in methanol. A typical concentration for a stock solution of this compound is around 45.60 µg/mL.[1][2]

  • Working Solutions: Prepare working standard solutions by diluting the stock solutions with methanol to achieve the desired concentrations for creating a calibration curve.

  • Storage: Store all stock and working solutions at 4°C.[1][2]

  • Pre-injection Preparation: Centrifuge the standard solutions for 10 minutes at 14,000 g before injection.[2]

Protocol 2: General HPLC Method for Lignan Profiling

This protocol provides a starting point for the analysis of multiple lignans, including this compound.

  • HPLC System: An Agilent 1100 series or similar, equipped with a quaternary pump, autosampler, column oven, and UV detector.[2]

  • Column: Elite ODS C18 (250 mm × 4.6 mm, 5 μm).[1]

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water

  • Gradient Elution: A representative gradient is provided in the table below (adapted from a published method for 11 lignans).

Time (min)% Acetonitrile (A)% Water (B)
04555
155545
256535
358020
451000
501000
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 217 nm

Visualizations

HPLC_Troubleshooting_Workflow start Poor Isomer Separation (Co-elution) check_column Is a chiral column being used? start->check_column use_chiral Switch to a Chiral Stationary Phase (e.g., Chiralpak AD-H) check_column->use_chiral No optimize_mobile_phase Optimize Mobile Phase check_column->optimize_mobile_phase Yes use_chiral->optimize_mobile_phase adjust_gradient Adjust Gradient Profile (shallower gradient) optimize_mobile_phase->adjust_gradient Option 1 change_solvent Change Organic Modifier (Acetonitrile vs. Methanol) optimize_mobile_phase->change_solvent Option 2 optimize_temp Optimize Temperature (Try lower temperatures for chiral separation) adjust_gradient->optimize_temp change_solvent->optimize_temp lower_flow Decrease Flow Rate optimize_temp->lower_flow end Improved Separation lower_flow->end Experimental_Workflow cluster_sample_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Schisandra Fruit Sample grind Grind & Sieve sample->grind extract Ultrasonic Extraction (Methanol) grind->extract centrifuge_sample Centrifuge extract->centrifuge_sample inject Inject into HPLC centrifuge_sample->inject standard This compound Isomer Reference Standard dissolve Dissolve in Methanol standard->dissolve centrifuge_std Centrifuge dissolve->centrifuge_std centrifuge_std->inject separation Chromatographic Separation (Chiral Column) inject->separation detection UV Detection separation->detection analyze Analyze Chromatogram (Resolution, Peak Shape) detection->analyze quantify Quantify Isomers analyze->quantify

References

Navigating the Labyrinth of Lignan Synthesis: A Technical Support Center for the Large-Scale Production of Schisantherin C

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

To aid researchers, scientists, and drug development professionals in overcoming the significant hurdles in the large-scale synthesis of Schisantherin C, a potent bioactive lignan, we are launching a comprehensive technical support center. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols for key reactions, and visual aids to streamline the synthetic workflow. The complex stereochemistry and the construction of the core dibenzocyclooctadiene ring of this compound present formidable challenges, which this center aims to address directly.

While a complete, step-by-step large-scale total synthesis of this compound has not been prominently published, this guide draws upon established synthetic strategies for structurally related dibenzocyclooctadiene lignans to provide actionable insights and solutions.

Troubleshooting Guide: Common Challenges and Solutions

This guide addresses potential issues that may arise during the synthesis of the this compound core structure and similar dibenzocyclooctadiene lignans.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Biaryl Coupling - Inefficient catalyst activity.- Steric hindrance from bulky substituents.- Poor solubility of starting materials.- Screen different palladium or nickel catalysts and ligands.- Use a higher catalyst loading or a more active catalyst generation.- Employ a solvent system that ensures complete dissolution of reactants (e.g., toluene, DMF, or dioxane at elevated temperatures).
Poor Diastereoselectivity in Cyclization - Insufficient facial shielding by chiral auxiliaries or catalysts.- Unfavorable reaction kinetics or thermodynamics.- Racemization under reaction conditions.- Utilize a bulkier chiral auxiliary or a catalyst with a more defined chiral pocket.- Optimize reaction temperature and time to favor the desired diastereomer.- Employ a milder base or acid to prevent epimerization.
Incomplete Formation of the Dibenzocyclooctadiene Ring - Ring strain in the eight-membered ring.- Unfavorable atropisomerism.- Catalyst deactivation.- Employ high-dilution conditions to favor intramolecular cyclization.- Use a catalyst known to be effective for constructing strained rings (e.g., specific Ni(II) or Pd(0) complexes).- Ensure rigorous exclusion of air and moisture to prevent catalyst poisoning.
Difficult Purification of Intermediates - Presence of closely related diastereomers or rotamers.- Formation of persistent byproducts.- Oily or amorphous nature of the product.- Employ advanced chromatographic techniques such as preparative HPLC or SFC.- Attempt crystallization from a variety of solvent systems.- Consider derivatization to a more crystalline compound for purification, followed by deprotection.
Low Enantioselectivity in Asymmetric Reactions - Mismatched chiral catalyst and substrate.- Background uncatalyzed reaction.- Low catalyst turnover.- Screen a panel of chiral ligands or organocatalysts.- Lower the reaction temperature to enhance selectivity.- Ensure high purity of reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of the dibenzocyclooctadiene core of this compound?

A1: The construction of the eight-membered ring via intramolecular biaryl coupling is arguably the most challenging and critical step. Success in this stage dictates the overall efficiency of the synthesis. Careful selection of the catalyst, ligands, and reaction conditions is paramount to achieving a good yield.

Q2: How can I control the stereochemistry at the multiple chiral centers in this compound?

A2: Controlling the complex stereochemistry is a primary challenge.[1] An effective strategy involves the use of substrate-controlled diastereoselective reactions, chiral auxiliaries, or asymmetric catalysis for key bond-forming steps. For instance, asymmetric Diels-Alder reactions or Sharpless asymmetric dihydroxylations can be employed to set specific stereocenters early in the synthetic sequence.

Q3: I am observing a mixture of atropisomers. How can I resolve this?

A3: The formation of stable atropisomers is a known challenge in the synthesis of dibenzocyclooctadiene lignans.[2] Thermal equilibration can sometimes favor one atropisomer. Alternatively, chiral chromatography (e.g., using a Chiralpak column) can be used to separate the isomers. In some cases, the stereochemistry of adjacent chiral centers can influence the atropisomeric ratio.

Q4: What are some common side reactions to watch out for?

A4: Common side reactions include intermolecular coupling leading to dimers and oligomers during the biaryl coupling step, epimerization of stereocenters under harsh basic or acidic conditions, and incomplete reactions leading to a complex mixture of products. Careful monitoring of the reaction progress by TLC or LC-MS is crucial.

Q5: Are there any particular purification techniques that are well-suited for this compound and its intermediates?

A5: Due to the often similar polarities of stereoisomers and byproducts, standard silica gel chromatography may not be sufficient. Reverse-phase HPLC, Supercritical Fluid Chromatography (SFC), and crystallization are often necessary for obtaining highly pure compounds.

Key Experimental Protocols

The following are detailed methodologies for key reactions that are representative of the steps required for the synthesis of the dibenzocyclooctadiene lignan core.

Protocol 1: Asymmetric Suzuki-Miyaura Coupling for Biaryl Bond Formation

This protocol describes a representative enantioselective Suzuki-Miyaura coupling to form the chiral biaryl axis, a key feature of this compound.

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Chiral phosphine ligand (e.g., (S)-BINAP, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Anhydrous solvent (e.g., Toluene/H₂O mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide, arylboronic acid, palladium catalyst, chiral ligand, and base.

  • Add the anhydrous solvent system via syringe.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Gold-Catalyzed Intramolecular Cyclization

This protocol outlines a gold-catalyzed cyclization, a powerful method for forming complex ring systems found in related natural products.[3]

Materials:

  • Enyne precursor (1.0 eq)

  • Gold(I) catalyst (e.g., [Au(IPr)Cl]/AgSbF₆, 5 mol%)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the enyne precursor in the anhydrous solvent.

  • In a separate vial, prepare the active gold catalyst by mixing [Au(IPr)Cl] and AgSbF₆ in the same solvent.

  • Add the catalyst solution to the solution of the enyne precursor dropwise at the desired temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction by passing it through a short pad of silica gel, eluting with an appropriate solvent.

  • Concentrate the eluent and purify the product by chromatography.

Visualizing the Synthetic Pathway

To aid in understanding the logical flow of the synthesis and potential points of intervention, the following diagrams illustrate key concepts.

experimental_workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_final Final Product A Aryl Halide C Asymmetric Biaryl Coupling A->C B Aryl Boronic Acid B->C D Functional Group Interconversion C->D Purification E Ring-Closing Metathesis/Cyclization D->E F This compound Core Structure E->F Final Purification

Caption: A generalized workflow for the synthesis of the this compound core structure.

troubleshooting_logic Start Low Yield in Key Step? CheckPurity Check Starting Material Purity Start->CheckPurity Yes OptimizeCond Optimize Reaction Conditions (Temp, Time, Conc.) Start->OptimizeCond No CheckPurity->OptimizeCond ChangeReagents Change Catalyst/ Ligand/Solvent OptimizeCond->ChangeReagents Success Yield Improved ChangeReagents->Success If successful Failure Consult Literature for Alternative Routes ChangeReagents->Failure If still low

Caption: A logical decision tree for troubleshooting low-yield reactions in the synthesis.

This technical support center is intended as a living resource and will be updated as new synthetic methodologies become available. We encourage researchers to contribute their findings and experiences to further enrich this knowledge base.

References

optimizing extraction parameters to maximize Schisantherin C yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for maximizing the yield of Schisantherin C from Schisandra species. The following sections offer answers to frequently asked questions, troubleshooting for common experimental issues, summaries of optimized parameters, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound and other lignans?

A1: Several modern extraction techniques have proven effective for lignans, each with distinct advantages.

  • Ultrasonic-Assisted Extraction (UAE): Widely used due to its simplicity, rapidity, and high efficiency.[1][2] It is often the method of choice cited in official pharmacopoeias for determining lignan content in S. chinensis.[1]

  • Accelerated Solvent Extraction (ASE): A new and efficient method that utilizes elevated temperatures and pressures to achieve rapid and thorough extraction.[3]

  • Supercritical Fluid Extraction (SFE): A "green" extraction method that uses supercritical CO2 as a solvent.[4][5] The addition of a co-solvent like ethanol or methanol dramatically increases lignan yield.[4] While it ensures product safety and reduces processing costs, it requires specialized high-pressure equipment.[4]

  • Matrix Solid-Phase Dispersion (MSPD): This technique combines extraction and purification into a single, time-saving step, avoiding the thermal treatment common in traditional methods.[4][6]

Traditional methods like heat reflux and Soxhlet extraction are also used but are often less efficient, more time-consuming, and may lead to the degradation of thermally unstable compounds.[7]

Q2: Which experimental parameters have the most significant impact on this compound yield?

A2: The yield of this compound is highly sensitive to several interconnected parameters. The most critical factors to optimize are:

  • Solvent Concentration: The polarity of the solvent is crucial. Mixtures of ethanol or methanol with water are commonly used, with optimal concentrations typically ranging from 70-95%.[1][2][3]

  • Extraction Temperature: Temperature affects both solvent properties and compound solubility. However, excessively high temperatures can lead to the degradation of thermolabile compounds.[3]

  • Solid-to-Liquid Ratio: This ratio impacts extraction efficiency.[1][8] A higher volume of solvent can increase the yield, but an optimal balance must be found to minimize solvent waste and cost.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compounds. However, prolonged extraction does not always increase yield and may risk compound degradation.[3]

Q3: What is the recommended method for analyzing and quantifying this compound in the final extract?

A3: High-Performance Liquid Chromatography (HPLC) is the standard and most reliable method for the simultaneous qualification and quantification of this compound and other lignans.[4][6] For more detailed structural elucidation and identification, HPLC is often coupled with mass spectrometry (e.g., UPLC-QTOF-MS).[9]

Troubleshooting Guide

Problem 1: The yield of this compound is consistently low.

Possible Cause Recommended Solution
Improper Sample Preparation Ensure the plant material (Schisandra chinensis fruits or stems) is thoroughly dried to the appropriate moisture content and ground into a fine, homogenous powder to increase the surface area available for extraction.[10]
Sub-optimal Solvent The solvent type and concentration are critical. For lignans, 80-90% ethanol is often optimal.[3] Verify you are using the correct solvent system for your chosen extraction method.
Incorrect Extraction Parameters Systematically re-optimize key parameters. The interaction between temperature, time, and solvent ratio is significant.[3] For UAE, ensure the ultrasonic power and temperature are set correctly.[1][7] For SFE, the addition of a co-solvent is vital for high yields.[4]
Plant Material Quality The content of active ingredients in S. chinensis can vary based on maturity, processing, and storage methods.[1] Using high-quality, properly stored raw material is essential.[11]

Problem 2: The final extract contains a high level of impurities.

Possible Cause Recommended Solution
Low Solvent Selectivity The chosen solvent may be co-extracting a wide range of other compounds. Try adjusting the solvent polarity (e.g., by changing the ethanol/water percentage) to be more selective for lignans.
Need for a Purification Step Raw extracts almost always require further purification. Common and effective methods include purification using macroporous resin or High-Speed Counter-Current Chromatography (HSCCC).[1][5] MSPD is a technique that integrates extraction and purification in one step.[6]

Problem 3: I suspect this compound is degrading during the extraction process.

Possible Cause Recommended Solution
Excessive Temperature Schisantherin A (a related lignan) is known to be unstable under heat, which can lower extraction efficiency.[7] Reduce the extraction temperature. For methods like ASE that use high temperatures, minimize the extraction time to prevent degradation.[3]
Prolonged Extraction Time Long exposure to heat and solvent can accelerate the chemical degradation of bioactive compounds.[3] Optimize for the shortest extraction time that still provides a maximum yield.
Light Exposure Store extracts in the dark at –20 °C to prevent degradation.

Optimized Extraction Parameters

The following tables summarize optimized parameters from various studies for extracting lignans from Schisandra chinensis. Note that optimal conditions can vary based on the specific plant material and equipment.

Table 1: Ultrasonic-Assisted Extraction (UAE) Parameters This method yielded 1.426 mg/g of Schisantherin B.[1]

ParameterOptimal Value
Solvent 84% Ethanol
Solid-to-Liquid Ratio 1:8 g/mL
Ultrasonic Temperature 68 °C
Extraction Time 60 min

Table 2: Accelerated Solvent Extraction (ASE) Parameters This method yielded a total of 14.72 mg/g for four major lignans.[3]

ParameterOptimal Value
Solvent 87% Ethanol
Extraction Temperature 160 °C
Extraction Time 10 min
Extraction Pressure 1500 psi
Flush Volume 60%
Extraction Cycles 1

Table 3: Supercritical Fluid Extraction (SFE) with HSCCC Purification This method was used to efficiently extract and purify five lignans, including Schisantherin B.[5]

ParameterOptimal Value
Pressure 15 MPa
Temperature 36 °C
Extraction Time 4 h
Co-solvent Not specified in abstract, but addition of ethanol/methanol is noted as critical in other studies.[4]

Experimental Protocols

Protocol: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is a generalized procedure based on commonly cited parameters.[1][7]

  • Sample Preparation:

    • Take dried mature fruits of Schisandra chinensis and grind them into a homogenous powder (e.g., 40-60 mesh).

    • Weigh approximately 1.0 g of the powder and place it into a conical flask.

  • Extraction:

    • Add the extraction solvent (e.g., 84% ethanol in water) to the flask at a solid-to-liquid ratio of 1:8 g/mL.

    • Seal the flask and place it in an ultrasonic water bath.

    • Set the bath temperature to 68°C and the ultrasonic power to an appropriate level (e.g., 800 W, if adjustable).[7]

    • Begin ultrasonication and extract for 60 minutes.[1]

  • Sample Processing:

    • After extraction, allow the mixture to cool to room temperature.

    • Replenish any solvent lost due to evaporation by weight.

    • Filter the extract through a 0.45 µm membrane into an appropriate vial for analysis.

  • Analysis:

    • Inject the filtered sample into an HPLC system equipped with a C18 column.

    • Use an appropriate mobile phase (e.g., a gradient of acetonitrile and water) to separate the lignans.[11]

    • Quantify the this compound yield by comparing the peak area to that of a certified reference standard.

Visual Guides

The following diagrams illustrate the general workflow for this compound extraction and the key parameters that influence the final yield.

G General Workflow for this compound Extraction and Analysis cluster_prep Preparation cluster_extraction Extraction & Processing cluster_analysis Purification & Analysis start Start sample_prep Sample Preparation (Dry & Grind) start->sample_prep extraction Extraction (e.g., UAE, ASE, SFE) sample_prep->extraction filtration Filtration extraction->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration purification Purification (Optional, e.g., HSCCC) concentration->purification analysis Quantification (HPLC Analysis) concentration->analysis Crude purification->analysis Purified end_node End analysis->end_node

Caption: A flowchart of the experimental process from sample preparation to final analysis.

G Key Parameters Influencing this compound Yield center This compound Yield param1 Solvent Type & Concentration center->param1 param2 Temperature center->param2 param3 Extraction Time center->param3 param4 Solid-to-Liquid Ratio center->param4 param5 Pressure (for SFE/ASE) center->param5 param6 Ultrasonic Power (for UAE) center->param6

Caption: A diagram illustrating the primary factors that must be optimized to maximize yield.

References

addressing variability in the biological activity of Schisantherin C batches

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Schisantherin C. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges and variability associated with the experimental use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the potential variability between batches to ensure the reproducibility and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the biological effects of different batches of this compound. Why is this happening?

A1: Batch-to-batch variability is a known challenge when working with natural products like this compound.[1] The primary reasons for this variability include:

  • Source Material Variation: The concentration of this compound and other bioactive lignans in the source plant, Schisandra sphenanthera, can differ based on geographical location, climate, harvest time, and storage conditions.[1]

  • Extraction and Purification Processes: Differences in extraction and purification methods used by suppliers can lead to variations in the purity and the profile of minor components in the final product. Even small amounts of impurities can significantly impact biological activity.[2][3]

  • Compound Stability: The stability of this compound can be affected by storage conditions (temperature, light, humidity) and the solvent used for storage.

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: this compound is soluble in solvents such as DMSO, chloroform, dichloromethane, and ethyl acetate.[4] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final working concentration. It is crucial to ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all treatments, as DMSO can have its own biological effects.

Q3: How can we ensure the quality and consistency of the this compound we purchase?

A3: To ensure the quality of your this compound, we recommend the following:

  • Request a Certificate of Analysis (CoA): Always request a detailed CoA from your supplier for each batch. This document should provide information on the identity, purity (typically determined by HPLC), and residual solvent content of the compound.

  • In-house Quality Control: If possible, perform in-house quality control on each new batch. A simple HPLC analysis can verify the purity and integrity of the compound.

  • Standardized Operating Procedures (SOPs): Use consistent SOPs for storing, handling, and preparing this compound solutions to minimize experimental variability.

Q4: We are not observing the expected biological activity of this compound in our experiments. What could be the issue?

A4: If you are not observing the expected biological activity, consider the following:

  • Purity and Integrity of the Compound: The purity of your this compound batch may be lower than specified, or the compound may have degraded.

  • Experimental Conditions: The specific cell line, passage number, and experimental conditions can all influence the cellular response to this compound.

  • Dosage and Treatment Time: The effective concentration and duration of treatment can vary between different cell types and assays. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results
  • Potential Cause: Batch-to-batch variability in the purity and composition of this compound.

  • Troubleshooting Steps:

    • Characterize Each Batch: Perform HPLC analysis to confirm the purity of each new batch of this compound.

    • Standardize Compound Handling: Prepare fresh stock solutions from a single, well-characterized batch for a series of experiments.

    • Control for Experimental Parameters: Ensure consistency in cell density, passage number, media, and other experimental conditions.

    • Perform a Dose-Response Curve: For each new batch, a dose-response experiment should be conducted to verify its biological activity.

Issue 2: Poor Solubility in Aqueous Media
  • Potential Cause: this compound has poor water solubility.[5]

  • Troubleshooting Steps:

    • Use a Stock Solution in an Organic Solvent: Prepare a high-concentration stock solution in DMSO.

    • Dilute in Serum-Containing Medium: When preparing the final working solution, dilute the DMSO stock in a medium containing serum, as serum proteins can help to maintain the solubility of hydrophobic compounds.

    • Avoid Precipitation: Do not store diluted aqueous solutions of this compound for extended periods, as the compound may precipitate out of solution. Prepare fresh dilutions for each experiment.

Issue 3: Unexpected Cytotoxicity
  • Potential Cause: The observed cytotoxicity may be due to impurities in the this compound batch or may be an inherent effect in the specific cell line being used.

  • Troubleshooting Steps:

    • Verify Purity: Check the purity of your this compound batch.

    • Perform a Cell Viability Assay: Conduct a dose-response experiment using a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration range for your specific cell line.

    • Include Vehicle Controls: Always include a vehicle control (e.g., DMSO at the same final concentration) to ensure that the observed effects are not due to the solvent.

Data Presentation

The following tables provide examples of the type of data that can be generated to assess the variability between different batches of this compound.

Table 1: Purity of Different this compound Batches as Determined by HPLC

Batch IDPurity (%)Retention Time (min)
SC-2023-0198.515.2
SC-2023-0295.215.3
SC-2024-0199.115.2

Table 2: Variation in Lignan Content in Different Batches of Schisandra sphenanthera Extract

Batch IDSchisantherin A (mg/g)Schisantherin B (mg/g)This compound (mg/g)
SS-A2.51.80.9
SS-B3.12.21.2
SS-C1.91.50.7

Table 3: Antioxidant Activity of Different Batches of Schisandra sphenanthera Extract

Batch IDDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)
Batch 137.94 ± 7.5711.83 ± 4.09
Batch 249.67 ± 15.6337.94 ± 7.57

Data in Table 3 is derived from a study on Schisandra sphenanthera extracts, which contain this compound.[6]

Experimental Protocols

Protocol 1: Determination of this compound Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade water

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Standard Preparation: Prepare a stock solution of a certified this compound reference standard in methanol (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a known concentration (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Mobile Phase: A gradient of methanol and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve generated from the reference standard.

Protocol 2: Assessment of Cell Viability using the MTT Assay

Objective: To determine the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 3: Analysis of PI3K/Akt Signaling Pathway by Western Blot

Objective: To determine the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Signaling Pathways

Schisantherin_C_Signaling_Pathways cluster_PI3K_AKT PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Schisantherin_C_PI3K This compound Schisantherin_C_PI3K->PI3K Inhibits MAPK MAPK AP1 AP1 MAPK->AP1 Schisantherin_C_MAPK This compound Schisantherin_C_MAPK->MAPK Inhibits IKK IKK IkB_degradation IkB_degradation IKK->IkB_degradation Phosphorylates NFkB_activation NFkB_activation IkB_degradation->NFkB_activation Leads to Gene_expression Gene_expression NFkB_activation->Gene_expression Promotes Schisantherin_C_NFkB This compound Schisantherin_C_NFkB->IKK Inhibits

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow

Experimental_Workflow cluster_QC Quality Control cluster_Experiment Biological Experiment Batch_Receipt Receive New Batch of this compound CoA_Review Review Certificate of Analysis Batch_Receipt->CoA_Review HPLC_Analysis Perform In-house HPLC for Purity Verification CoA_Review->HPLC_Analysis Stock_Solution Prepare Standardized Stock Solution HPLC_Analysis->Stock_Solution Proceed if Purity is Acceptable Cell_Culture Cell Seeding and Treatment Stock_Solution->Cell_Culture Biological_Assay Perform Biological Assay (e.g., MTT, Western Blot) Cell_Culture->Biological_Assay Data_Analysis Data Analysis and Interpretation Biological_Assay->Data_Analysis Troubleshooting_Logic Start Inconsistent Results? Check_Purity Checked Batch Purity? Start->Check_Purity Check_Solubility Observed Precipitation? Check_Purity->Check_Solubility Yes Review_Protocol Review and Optimize Protocol Check_Purity->Review_Protocol No Check_Controls Controls Behaving as Expected? Check_Solubility->Check_Controls No Check_Solubility->Review_Protocol Yes Check_Controls->Review_Protocol No

References

Technical Support Center: Improving the Oral Bioavailability of Schisantherin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted information to overcome challenges associated with the oral delivery of Schisantherin C.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to achieving high oral bioavailability for this compound?

A1: The primary barriers are its poor aqueous solubility and potential susceptibility to efflux transporters in the gastrointestinal (GI) tract. Like many lignans isolated from Fructus Schisandrae, this compound is a lipophilic molecule, leading to low dissolution rates in GI fluids, which is a prerequisite for absorption.[1] Additionally, it may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transports the absorbed drug from inside the intestinal cells back into the gut lumen, thereby reducing net absorption.[2]

Q2: What are the most effective formulation strategies to enhance the oral bioavailability of this compound?

A2: The most widely investigated and successful strategies focus on improving its solubility and overcoming absorption barriers. These include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in the GI tract.[3] This increases the surface area for dissolution and absorption. Studies on related schisandrins have shown that SEDDS can increase relative bioavailability by over 200%.[4]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state.[5][6] It can enhance solubility and dissolution by presenting the drug in an amorphous form, which has higher energy and solubility than its crystalline state.[6]

  • Nanocrystal Formulations: Reducing the particle size of the drug to the nanometer range significantly increases the surface area-to-volume ratio, leading to faster dissolution rates as described by the Noyes-Whitney equation. This has been explored for the related compound Schisantherin A.[7]

Q3: How does P-glycoprotein (P-gp) impact the absorption of this compound, and how can this be addressed?

A3: P-glycoprotein is an efflux transporter located on the apical (luminal) side of intestinal enterocytes.[2] It functions as a biological barrier, pumping a wide range of substrates out of the cells.[2] If this compound is a P-gp substrate, this mechanism will actively limit its absorption. Interestingly, other lignans found in Schisandra extracts, such as deoxyschizandrin and Schisantherin A, have been shown to inhibit P-gp activity.[8][9][10] This suggests that using a multi-component extract or co-administering this compound with a known P-gp inhibitor could be a viable strategy to saturate or block the efflux pump, thereby increasing its intestinal permeation.

Q4: When developing a SEDDS formulation, what are the critical parameters to evaluate?

A4: Critical parameters include the solubility of this compound in various excipients (oils, surfactants), the construction of pseudo-ternary phase diagrams to identify optimal self-emulsification regions, the droplet size of the resulting nanoemulsion (typically aiming for <200 nm), and the in vitro dissolution rate compared to the unformulated drug.[4][11] The formulation should form a stable and rapid emulsion upon dilution with an aqueous medium.[12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low drug loading in SEDDS formulation. Poor solubility of this compound in the selected oil phase or surfactant mixture.Screen a wider range of oils, surfactants, and co-surfactants to identify excipients with higher solubilizing capacity for this compound.
Precipitation of drug upon aqueous dilution of SEDDS. The formulation is unable to maintain the drug in a solubilized state within the nanoemulsion droplets, especially upon interaction with GI fluids.Optimize the surfactant-to-oil ratio to ensure robust encapsulation. Consider using polymeric surfactants or precipitation inhibitors in the formulation.
High variability in animal pharmacokinetic data. Inconsistent self-emulsification in vivo. Interaction with food. Significant P-gp efflux activity with inter-animal variability.Ensure the SEDDS formulation is robust by testing its emulsification performance in various biorelevant media (e.g., FaSSIF, FeSSIF). Conduct studies in fasted animals to minimize food effects.[13] Evaluate the potential role of P-gp efflux using in vitro models like Caco-2 cell monolayers.[10]
Poor correlation between in vitro dissolution and in vivo bioavailability. The formulation enhances dissolution but does not adequately address poor membrane permeability or P-gp efflux.Use cell-based permeability assays (e.g., Caco-2) or an in situ intestinal perfusion model to investigate permeability and efflux mechanisms directly.[10][14] Consider incorporating permeation enhancers or P-gp inhibitors into the formulation.

Data Presentation: Pharmacokinetic Parameters of Schisandra Lignans

The following tables summarize pharmacokinetic data from studies on related Schisandra lignans, demonstrating the impact of advanced formulations.

Table 1: Pharmacokinetic Parameters of Schisandrin and Schisandrin B in Rats (Oral Administration)

FormulationAnalyteCmax (ng/mL)AUC₀₋ₜ (ng·h/mL)Relative Bioavailability (%)
Commercial CapsulesSchisandrin17.5 ± 5.6134.4 ± 35.7100% (Reference)
SEDDS Formulation Schisandrin 35.2 ± 9.3 392.8 ± 98.4 292.2% [4]
Commercial CapsulesSchisandrin B25.4 ± 8.1243.6 ± 65.2100% (Reference)
SEDDS Formulation Schisandrin B 40.1 ± 10.2 498.7 ± 101.3 205.8% [4]

Table 2: Bioavailability Enhancement of Schisantherin A in Rats

FormulationAdministration RouteDoseAbsolute Bioavailability (F%)
TPAP FormulationIntragastric-4.3%
Nanoemulsion Intragastric - 47.3% [15]

Experimental Protocols

Protocol 1: Formulation and Evaluation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., oleic acid, Capryol), surfactants (e.g., Tween 20, Labrasol), and co-surfactants (e.g., Transcutol P, PEG 400) by adding an excess amount of the drug to each excipient, vortexing for 48 hours, and quantifying the dissolved amount via HPLC.[4][16]

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Select the most effective oil, surfactant, and co-surfactant based on solubility data.

    • Prepare mixtures of the surfactant and co-surfactant (Sₘᵢₓ) at various mass ratios (e.g., 1:1, 2:1, 3:1, 4:1).[16]

    • For each Sₘᵢₓ ratio, mix with the oil phase at different weight ratios (e.g., from 9:1 to 1:9).

    • Add a small, fixed amount of each mixture to a defined volume of water (e.g., 100 mL) under gentle agitation (e.g., magnetic stirring at 37°C).[11]

    • Visually assess the resulting emulsion for clarity and speed of formation to identify the boundaries of the nanoemulsion region.[11] Plot these regions on a ternary phase diagram.

  • Preparation and Characterization of the Optimized SEDDS:

    • Select a formulation from within the optimal nanoemulsion region identified in the phase diagram.

    • Dissolve the predetermined amount of this compound into the oil/surfactant/co-surfactant mixture with gentle heating and vortexing.[16]

    • Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the mean droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.[12]

    • In Vitro Dissolution Test: Perform dissolution studies using a standard apparatus (e.g., USP Apparatus II) in a relevant buffer (e.g., pH 6.8 phosphate buffer) and compare the release profile of the SEDDS formulation to that of the unformulated this compound.[4]

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
  • Animal Preparation:

    • Fast male Wistar or Sprague-Dawley rats (250-300g) for 12-24 hours with free access to water.[17][18]

    • Anesthetize the rat (e.g., intraperitoneal injection of urethane or thiopental sodium).[17][18]

    • Place the animal on a heating pad to maintain body temperature at 37°C.

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the small intestine.

    • Select the intestinal segment of interest (e.g., jejunum). Make two small incisions to insert an inlet and an outlet cannula.[17]

    • Secure the cannulas and carefully return the intestine to the abdominal cavity, covering it with a saline-wetted gauze pad.

  • Perfusion:

    • Initially, perfuse the intestinal segment with pre-warmed (37°C) blank buffer (e.g., Krebs-Ringer buffer) for approximately 30 minutes to wash out contents and achieve steady-state conditions.[14]

    • Switch to the perfusion solution containing this compound (dissolved in the buffer, potentially with excipients) and perfuse at a constant, low flow rate (e.g., 0.2 mL/min) using a peristaltic pump.[14][19]

    • Collect the outlet perfusate at regular time intervals (e.g., every 15 or 20 minutes) for up to 120 minutes.[14][17]

  • Sample Analysis and Calculation:

    • Measure the concentration of this compound in the inlet (Cᵢₙ) and outlet (Cₒᵤₜ) samples using a validated analytical method (e.g., HPLC).

    • At the end of the experiment, measure the exact length (L) and radius (r) of the perfused intestinal segment.

    • Calculate the effective permeability coefficient (Pₑբբ) using the following equation, correcting for net water flux if necessary: Pₑբբ = -Q * ln(Cₒᵤₜ / Cᵢₙ) / (2 * π * r * L)[17] (Where Q is the flow rate).

Visualizations and Workflows

SEDDS_Development_Workflow cluster_screening Phase 1: Excipient Screening cluster_formulation Phase 2: Formulation Optimization cluster_evaluation Phase 3: In Vitro Characterization Solubility Determine this compound Solubility in Oils, Surfactants, and Co-surfactants Selection Select Excipients with Highest Solubilizing Capacity Solubility->Selection PhaseDiagram Construct Pseudo-ternary Phase Diagrams Selection->PhaseDiagram Optimization Identify Optimal Ratios for Self-Emulsification PhaseDiagram->Optimization DrugLoading Prepare Drug-Loaded SEDDS Optimization->DrugLoading DropletSize Measure Droplet Size and PDI DrugLoading->DropletSize Dissolution Perform In Vitro Dissolution Test DrugLoading->Dissolution Stability Assess Thermodynamic Stability DrugLoading->Stability Final Optimized SEDDS Formulation for In Vivo Studies DropletSize->Final Dissolution->Final Stability->Final

Caption: Workflow for the development and optimization of a SEDDS formulation.

SPIP_Workflow cluster_prep A. Preparation cluster_exp B. Experiment cluster_analysis C. Analysis AnimalPrep 1. Fast and Anesthetize Rat Surgery 2. Expose Intestine and Insert Cannulas AnimalPrep->Surgery Washout 3. Perfuse with Blank Buffer (30 min Equilibration) Surgery->Washout Perfusion 4. Perfuse with Drug Solution (Flow Rate = 0.2 mL/min) Washout->Perfusion Sampling 5. Collect Outlet Perfusate at Timed Intervals Perfusion->Sampling HPLC 7. Analyze Drug Concentration (Cin, Cout) via HPLC Sampling->HPLC Measure 6. Measure Intestinal Segment Dimensions (L, r) Calculate 8. Calculate Effective Permeability (Peff) Measure->Calculate HPLC->Calculate Result Permeability Classification Calculate->Result

Caption: Experimental workflow for the In Situ Single-Pass Intestinal Perfusion (SPIP) study.

Pgp_Efflux_Mechanism cluster_gut Intestinal Lumen cluster_cell Intestinal Epithelial Cell (Enterocyte) Drug_Lumen This compound (Unabsorbed) Drug_Inside This compound (Absorbed) Drug_Lumen->Drug_Inside Absorption Absorption Passive Absorption Pgp P-glycoprotein (P-gp) Efflux Pump Drug_Inside->Pgp Binding To_Blood To Bloodstream Drug_Inside->To_Blood Successful Permeation Pgp->Drug_Lumen Efflux Inhibitor P-gp Inhibitor (e.g., other lignans) Inhibitor->Pgp Blocks

Caption: Mechanism of P-glycoprotein (P-gp) mediated drug efflux and its inhibition.

References

troubleshooting unexpected side effects of Schisantherin C in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Schisantherin C in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected side effects and challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My animals are showing unexpected signs of toxicity (e.g., lethargy, excessive sedation, weight loss) when this compound is co-administered with another therapeutic agent. What is the likely cause?

A1: The most probable cause is a Drug-Drug Interaction (DDI) mediated by this compound's inhibition of metabolic enzymes and drug transporters. Schisandra lignans, including compounds structurally similar to this compound, are known potent inhibitors of Cytochrome P450 (CYP) enzymes, particularly CYP3A4, and the P-glycoprotein (P-gp) efflux pump.[1][2][3]

  • Mechanism: Many drugs are metabolized and cleared from the body by CYP3A4 in the liver and intestines. P-gp actively pumps drugs out of cells, limiting their absorption and distribution. By inhibiting these pathways, this compound can dramatically slow the metabolism and clearance of a co-administered drug.

  • Consequence: This leads to a significant increase in the plasma concentration (Cmax) and overall exposure (AUC) of the co-administered drug, potentially pushing its levels into a toxic range.[1] This can manifest as an exaggeration of the other drug's known side effects or new, unexpected signs of toxicity.

Troubleshooting Steps:

  • Review Substrate Profiles: Verify if your co-administered drug is a known substrate of CYP3A4 or P-gp.

  • Dose Reduction: Consider systematically reducing the dose of the co-administered agent, not this compound, to compensate for the reduced clearance.

  • Pharmacokinetic Analysis: If possible, conduct a pilot pharmacokinetic study to measure the plasma levels of the co-administered drug with and without this compound to quantify the interaction.

  • In Vitro Confirmation: Use an in vitro system, such as human or rodent liver microsomes, to confirm the inhibitory effect of this compound on the metabolism of your specific drug.[4]

Q2: I am observing high variability in therapeutic outcomes or side effects between animals in the same treatment group. What are some potential causes?

A2: High variability can stem from several factors related to the compound's preparation and administration.

  • Compound Solubility and Vehicle Choice: this compound is a lipophilic compound with poor water solubility.[5] If it is not properly dissolved or uniformly suspended in the vehicle, animals may receive inconsistent doses.

    • Troubleshooting: Ensure the compound is fully dissolved (e.g., in DMSO or ethanol) before dilution into a final vehicle like corn oil or a saline/Tween 80 suspension. For suspensions, ensure vigorous vortexing immediately before dosing each animal.

  • Administration Technique: Improper oral gavage can lead to aspiration into the lungs or esophageal damage, causing stress and variable absorption.

    • Troubleshooting: Ensure all personnel are thoroughly trained in proper gavage technique. Observe animals for any signs of distress post-dosing.

  • Animal-Specific Factors: Genetic differences in metabolic enzyme expression exist even in inbred rodent strains, which can affect drug disposition.[1] Stress levels can also influence physiological responses.

    • Troubleshooting: Ensure a sufficient acclimatization period and handle animals consistently to minimize stress. Use a sufficiently large group size (n=8-10) to account for biological variability.

Q3: I am concerned about potential hepatotoxicity with this compound. What does the literature say?

A3: Contrary to causing liver damage, this compound and other Schisandra lignans are widely reported to be hepatoprotective .[6][7] They have consistently demonstrated the ability to protect the liver from chemical-induced injury in animal models, such as those using acetaminophen (APAP) or carbon tetrachloride (CCl4).[8][9]

  • Mechanism of Protection: The protective effects are attributed to antioxidant and anti-inflammatory actions, including enhancing the liver's natural glutathione (GSH) levels and inhibiting inflammatory signaling pathways like NF-κB and JNK.[9][10]

  • Observed Effects: In liver injury models, treatment with Schisandra lignans significantly reduces the serum levels of liver damage markers like alanine transaminase (ALT) and aspartate aminotransferase (AST).[9]

  • Consideration: While therapeutic doses are protective, the toxicological profile of very high, supra-pharmacological doses of purified this compound is not well-documented. As a standard precaution, if you suspect liver issues, serum ALT/AST levels should be monitored.

Data Presentation

Table 1: Inhibitory Effects of Schisandra Lignans on Human CYP450 Enzymes

This table summarizes the half-maximal inhibitory concentrations (IC50) of various Schisandra lignans against key drug-metabolizing enzymes. Note the potent inhibition of CYP3A4 by Gomisin C (also known as Schisantherin A), a closely related compound. Data is derived from in vitro studies using human liver microsomes.

LignanCYP IsoformIC50 (μM)Reference
Gomisin C (Schisantherin A) CYP3A40.19 - 0.30[4]
Gomisin A CYP3A41.8 - 2.3[4]
Gomisin A CYP2C1916.3[4]
Schisandrol A CYP3A432.02[11]
Gomisin A CYP3A41.39[11]

Lower IC50 values indicate more potent inhibition.

Table 2: Example of Hepatoprotective Effects of Schisandra Lignan Extract (SLE) in Mice

This table shows the effect of pretreating mice with SLE on serum liver enzymes following CCl4-induced liver injury.

GroupDoseSerum ALT (U/L)Serum AST (U/L)
Control N/A39.40 ± 7.7666.20 ± 21.54
CCl4 Model N/A202.70 ± 113.50249.60 ± 87.01
SLE + CCl4 50 mg/kg95.60 ± 43.89135.90 ± 55.12
SLE + CCl4 100 mg/kg78.50 ± 33.42110.10 ± 32.17

*Data presented as mean ± SD. p < 0.05 compared to CCl4 Model group. Data adapted from Chen et al., 2017.[9]

Experimental Protocols & Visualizations

Protocol: Standard Oral Administration of this compound in Rodents
  • Vehicle Preparation:

    • Due to its lipophilicity, this compound requires a non-aqueous vehicle or suspension.

    • Option A (Solution): Dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of final volume). Bring to the final volume with corn oil or sesame oil. Gently warm and vortex to ensure complete dissolution.

    • Option B (Suspension): Prepare a vehicle of 0.5% carboxymethylcellulose (CMC) or 0.5% Tween 80 in sterile saline. Weigh the required amount of this compound and triturate with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while mixing continuously.

  • Dosing:

    • Acclimatize animals for at least one week before the experiment.

    • Calculate the dose volume based on the most recent body weight of each animal (typically 5-10 mL/kg for rats, 10 mL/kg for mice).

    • Crucially, for suspensions, vortex the dosing solution thoroughly immediately before drawing it into the syringe for EACH animal.

    • Administer the compound using a proper-sized, ball-tipped oral gavage needle.

  • Monitoring:

    • Observe animals for at least one hour post-dosing for any immediate adverse reactions.

    • Perform daily health checks, including monitoring body weight, food/water intake, posture, and activity levels.

    • Record any clinical signs of toxicity as defined by your institution's animal care and use committee guidelines.

Diagrams

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase acclimate Animal Acclimatization (7 Days) randomize Randomization into Treatment Groups acclimate->randomize prepare_tx Prepare this compound Formulation randomize->prepare_tx dose Daily Dosing (e.g., Oral Gavage) prepare_tx->dose monitor Daily Monitoring (Weight, Clinical Signs) dose->monitor collect Sample Collection (Blood, Tissues) monitor->collect biochem Biochemical Analysis (e.g., ALT, AST) collect->biochem histology Histopathology collect->histology data_analysis Data Analysis & Interpretation biochem->data_analysis histology->data_analysis

Caption: Standard experimental workflow for in vivo this compound studies.

DDI_Mechanism cluster_drug_admin Drug Administration cluster_body Physiological System (Liver/Intestine) SchisC This compound CYP3A4 CYP3A4 Enzyme SchisC->CYP3A4 INHIBITS Pgp P-gp Transporter SchisC->Pgp INHIBITS Substrate Substrate Drug (Co-administered) Substrate->CYP3A4 is metabolized by Substrate->Pgp is pumped out by Metabolism Metabolism & Clearance CYP3A4->Metabolism Pgp->Metabolism Plasma Increased Plasma Concentration of Substrate Drug Metabolism->Plasma leads to Toxicity Potential Toxicity / Exaggerated Effects Plasma->Toxicity

Caption: Mechanism of unexpected toxicity via Drug-Drug Interaction (DDI).

Hepatoprotection_Pathway cluster_stress Cellular Stress cluster_response Cellular Response Toxin Hepatotoxin (e.g., APAP, CCl4) ROS Oxidative Stress (ROS) Toxin->ROS Inflammation Inflammation (NF-κB, JNK) Toxin->Inflammation Cell_Protection Hepatocyte Protection & Survival ROS->Cell_Protection induces damage Inflammation->Cell_Protection induces damage SchisC This compound SchisC->Inflammation INHIBITS Antioxidant Antioxidant Response (e.g., GSH production) SchisC->Antioxidant UPREGULATES Antioxidant->ROS neutralizes Antioxidant->Cell_Protection

Caption: Hepatoprotective signaling pathways modulated by this compound.

References

Technical Support Center: Accurate Quantification of Schisantherin C in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for the accurate quantification of Schisantherin C in plasma using UPLC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation method for extracting this compound from plasma?

A1: Protein precipitation is a simple and effective method for extracting this compound and other lignans from plasma.[1] Methanol is commonly used as the precipitation solvent. A typical procedure involves adding three volumes of cold methanol to one volume of plasma, vortexing, and then centrifuging to pellet the precipitated proteins. The resulting supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

Q2: Which type of analytical column is best suited for the chromatographic separation of this compound?

A2: A C18 reversed-phase column is the most common choice for the separation of Schisandra lignans.[1] Columns such as the Zorbax SB-C18 (3.5 µm, 2.1 mm x 100 mm) have been shown to provide good separation and peak shape for similar compounds.[1]

Q3: What are the suggested mobile phase compositions for the UPLC-MS/MS analysis of this compound?

A3: A gradient elution using a combination of methanol or acetonitrile and water, both containing a small amount of formic acid (typically 0.1%), is recommended.[1] The formic acid helps to improve the ionization efficiency in positive ion mode and enhances peak shape. A common mobile phase combination is methanol and water with 0.1% formic acid.[1]

Q4: How should the mass spectrometer be configured for the detection of this compound?

A4: Electrospray ionization (ESI) in the positive ion mode is the preferred method for detecting Schisandra lignans.[1] For quantitative analysis, the mass spectrometer should be operated in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Q5: What are the expected precursor and product ions for this compound in MS/MS analysis?

A5: Based on its molecular weight of 514.57 g/mol , the expected precursor ion ([M+H]⁺) for this compound is m/z 515.2. A common fragment ion observed for several schisantherins is m/z 415, which results from the loss of a substituent group. Therefore, a potential MRM transition to monitor would be 515.2 → 415.x. It is crucial to optimize the collision energy to maximize the intensity of this transition.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase.1. Flush the column with a strong solvent or replace it if necessary. 2. Ensure the mobile phase pH is appropriate for the analyte and column type; the addition of 0.1% formic acid is recommended. 3. Reconstitute the sample in a solvent similar in composition to the initial mobile phase.
Low Signal Intensity or Sensitivity 1. Inefficient ionization. 2. Matrix effects (ion suppression). 3. Suboptimal MS/MS parameters.1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase contains an appropriate modifier like formic acid. 2. Improve sample cleanup (e.g., use solid-phase extraction), dilute the sample, or use a stable isotope-labeled internal standard to compensate for matrix effects. 3. Perform a compound optimization to determine the optimal precursor/product ion pair and collision energy for this compound.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix interferences.1. Use high-purity solvents and flush the LC system thoroughly. 2. Enhance sample preparation to remove more interfering substances from the plasma matrix.
Inconsistent Retention Times 1. Fluctuations in pump pressure or flow rate. 2. Changes in column temperature. 3. Column equilibration issues.1. Check the LC system for leaks and ensure the pump is functioning correctly. 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Carryover 1. Adsorption of the analyte to surfaces in the injector or column. 2. Insufficient needle wash.1. Use a stronger needle wash solution. 2. Inject a blank solvent after a high concentration sample to check for carryover. If present, optimize the wash procedure or investigate potential sources of adsorption.

Experimental Protocols

Plasma Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 methanol/water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Method Parameters (Starting Point)

The following table provides a starting point for the UPLC-MS/MS method parameters for the quantification of this compound. These parameters are based on methods for similar lignans and should be optimized for your specific instrumentation and experimental needs.[1]

Parameter Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column Zorbax SB-C18 (3.5 µm, 2.1 mm x 100 mm) or equivalent
Column Temperature 25°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.2 mL/min
Injection Volume 5 µL
Gradient 70% B (0-5 min), 70-95% B (5-6 min), 95% B (6-8 min), 95-70% B (8-8.1 min), 70% B (8.1-10 min)
Mass Spectrometer Triple Quadrupole with ESI Source
Ionization Mode Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates Optimize for your instrument
MRM Transition (this compound) 515.2 > 415.x (Optimize product ion and collision energy)
MRM Transition (Internal Standard) To be determined based on the chosen IS

Quantitative Data Summary

The following tables present typical validation parameters for the quantification of Schisandra lignans in plasma, which can be used as a benchmark for the method development of this compound.[1]

Table 1: Linearity and Sensitivity

Analyte Linear Range (µg/mL) Correlation Coefficient (r²) LLOQ (µg/mL)
Schisantherin A0.010 - 2.0> 0.990.010
Schisandrin0.010 - 2.0> 0.990.010
Deoxyshisandrin0.010 - 2.0> 0.990.010
γ-Schisandrin0.010 - 2.0> 0.990.010

Table 2: Precision and Accuracy

Analyte Concentration (µg/mL) Intra-day Precision (RSD%) Inter-day Precision (RSD%) Accuracy (%)
Schisantherin A0.028.510.295.8
0.26.17.5102.3
1.64.86.398.9
Schisandrin0.029.211.593.4
0.27.38.1105.1
1.65.56.9101.2

Table 3: Recovery and Matrix Effect

Analyte Concentration (µg/mL) Recovery (%) Matrix Effect (%)
Schisantherin A0.0282.191.5
1.685.394.2
Schisandrin0.0280.589.7
1.683.792.8

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_methanol Add 300 µL cold Methanol plasma->add_methanol vortex1 Vortex (1 min) add_methanol->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness (N2) supernatant->dry reconstitute Reconstitute in 100 µL Mobile Phase dry->reconstitute inject Inject 5 µL into UPLC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection MS/MS Detection (ESI+, MRM Mode) separation->detection quantification Quantification using Calibration Curve detection->quantification

Caption: Experimental workflow for this compound quantification in plasma.

troubleshooting_workflow cluster_peak Peak Shape/Intensity Issues cluster_rt Retention Time Issues start Problem with Quantification peak_issue Poor Peak Shape or Low Intensity? start->peak_issue rt_issue Inconsistent Retention Time? start->rt_issue check_column Check Column Performance & Connections peak_issue->check_column Yes check_mp Optimize Mobile Phase check_column->check_mp check_ms Optimize MS Parameters check_mp->check_ms check_sample_prep Improve Sample Cleanup check_ms->check_sample_prep end Problem Resolved check_sample_prep->end check_pump Check Pump & Flow Rate rt_issue->check_pump Yes check_temp Check Column Temperature check_pump->check_temp check_equilibration Ensure Column Equilibration check_temp->check_equilibration check_equilibration->end

Caption: Troubleshooting decision tree for this compound quantification.

References

Technical Support Center: Optimizing Cryopreservation of Cells Treated with Schisantherin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the cryopreservation of cells treated with Schisantherin C. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to navigate the potential challenges and ensure the successful preservation of your valuable cell samples.

Troubleshooting Guide

Encountering issues during the cryopreservation of cells treated with this compound can be a common challenge. This guide provides a structured approach to identifying and resolving potential problems.

Problem Potential Cause Recommended Solution
Low post-thaw cell viability Suboptimal this compound concentration: High concentrations of this compound may induce apoptosis or cell cycle arrest, making cells more susceptible to cryoinjury.[1][2][3]- Titrate this compound concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and treatment duration. - Reduce treatment time: Shorten the incubation period with this compound before cryopreservation.
Inappropriate cryoprotective agent (CPA) concentration: Standard CPA concentrations may not be optimal for cells under the influence of this compound.- Optimize CPA concentration: Test a range of CPA (e.g., DMSO, glycerol) concentrations. It is often beneficial to start with a lower concentration and incrementally increase it. - Consider CPA cocktails: A combination of CPAs may offer better protection.
Incorrect cooling rate: A cooling rate that is too fast or too slow can lead to intracellular ice crystal formation or excessive dehydration.[4][5]- Use a controlled-rate freezer: Program a cooling rate of -1°C per minute.[4][6] - Utilize a validated freezing container: A container like "Mr. Frosty" can provide a consistent -1°C/minute cooling rate when placed in a -80°C freezer.[6][7]
Altered cellular function post-thaw Impact of this compound on signaling pathways: this compound is known to modulate pathways such as PI3K/AKT/mTOR and Nrf2/Keap1, which can influence cell survival and stress resistance.[8][9]- Pre-condition cells: A shorter exposure to a low concentration of this compound might activate protective pathways like Nrf2, potentially enhancing cryotolerance.[9] - Post-thaw recovery period: Allow cells a sufficient recovery period (24-48 hours) in complete growth medium before assessing function.
Residual CPA toxicity: Lingering cryoprotectant after thawing can be toxic to cells.[10]- Rapid thawing and dilution: Thaw vials quickly in a 37°C water bath and immediately dilute the cell suspension in pre-warmed complete medium to lower the CPA concentration.[11]
Cell clumping after thawing High cell density during freezing: Freezing cells at too high a concentration can lead to aggregation.[4]- Optimize cell density: Determine the optimal cell concentration for freezing your specific cell line.[4] A common starting point is 1-5 x 10^6 cells/mL.
Presence of extracellular DNA from dead cells: Cell lysis during freezing and thawing releases DNA, which can cause clumping.- Add DNase I to the post-thaw medium: A small amount of DNase I can help to break down extracellular DNA and prevent clumping.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it affect my cells during cryopreservation?

This compound is a dibenzocyclooctadiene lignan isolated from Schisandra sphenanthera.[12] It has been shown to have various biological activities, including inducing cell cycle arrest and apoptosis in some cancer cell lines.[1][2][3] It can also modulate signaling pathways involved in cell survival and stress response, such as the PI3K/AKT/mTOR and Nrf2/Keap1 pathways.[8][9] These effects can alter the physiological state of the cells, potentially making them more sensitive to the stresses of freezing and thawing.

Q2: Should I treat my cells with this compound before or after cryopreservation?

It is generally recommended to treat your cells with this compound before cryopreservation. This allows you to freeze a homogenous population of cells that have been exposed to the compound for a defined period. Treating cells after thawing can introduce variability due to the initial stress of the cryopreservation process.

Q3: What is the recommended starting concentration of this compound for my experiments?

The optimal concentration of this compound is highly cell-type dependent. It is crucial to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line. For initial cryopreservation optimization, it is advisable to use a concentration well below the IC50 to minimize cytotoxicity.

Q4: Can I use my standard cryopreservation protocol for cells treated with this compound?

While your standard protocol is a good starting point, it will likely require optimization. The cellular changes induced by this compound may necessitate adjustments to the cryoprotectant concentration, cooling rate, and thawing procedure to maximize post-thaw viability and functional recovery.

Q5: How can I assess the success of my optimized cryopreservation protocol?

Success should be evaluated based on multiple parameters:

  • Cell Viability: Use a trypan blue exclusion assay or a more sensitive fluorescence-based assay (e.g., Calcein AM/Ethidium Homodimer-1) to determine the percentage of live cells immediately after thawing and after a 24-hour recovery period.

  • Cell Attachment and Proliferation: For adherent cells, assess their ability to re-attach and proliferate post-thaw.

  • Functional Assays: Perform relevant functional assays to ensure that the cryopreservation process has not altered the specific cellular functions you are studying in the context of this compound treatment.

Experimental Protocols

Protocol 1: Dose-Response Assessment of this compound
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the desired treatment period.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in complete growth medium to achieve a range of final concentrations.

  • Cell Treatment: The following day, replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as an MTT or resazurin-based assay.

  • Data Analysis: Plot the cell viability against the this compound concentration and determine the IC50 value.

Protocol 2: Optimizing Cryopreservation of this compound-Treated Cells
  • Cell Treatment: Treat a sufficient number of cells with the predetermined optimal concentration of this compound for the desired duration.

  • Cell Harvesting: Harvest the cells during their logarithmic growth phase. For adherent cells, use a gentle dissociation reagent to minimize cell damage.

  • Cell Counting and Viability Check: Count the cells and assess their viability using a trypan blue exclusion assay. Proceed only if viability is high (>90%).

  • Preparation of Freezing Medium: Prepare a freezing medium consisting of complete growth medium, 10% fetal bovine serum (or other suitable supplement), and a range of concentrations of a cryoprotective agent (e.g., 5%, 7.5%, 10% DMSO). Keep the freezing medium on ice.

  • Cell Resuspension: Centrifuge the cell suspension and gently resuspend the cell pellet in the cold freezing medium at a concentration of 1-5 x 10^6 cells/mL.

  • Aliquoting: Dispense the cell suspension into pre-labeled cryovials.

  • Controlled Cooling: Place the cryovials in a controlled-rate freezing container and transfer them to a -80°C freezer overnight. This should achieve a cooling rate of approximately -1°C/minute.[4][6]

  • Long-Term Storage: The next day, transfer the vials to the vapor phase of a liquid nitrogen freezer for long-term storage.

  • Thawing and Evaluation: To evaluate the protocol, thaw a vial from each experimental condition rapidly in a 37°C water bath. Immediately transfer the contents to a tube containing pre-warmed complete medium. Centrifuge to remove the cryoprotectant, resuspend in fresh medium, and perform viability and functional assays.

Visualizations

Signaling Pathways Potentially Affected by this compound

Schisantherin_C_Signaling cluster_cryo Cryopreservation Stress cluster_schis This compound cluster_pathways Cellular Pathways cluster_outcome Cellular Outcome stress Oxidative Stress Osmotic Stress apoptosis Apoptosis stress->apoptosis Induces schis_c This compound pi3k PI3K schis_c->pi3k Inhibits keap1 Keap1 schis_c->keap1 Inhibits akt AKT pi3k->akt mtor mTOR akt->mtor viability Cell Viability mtor->viability Promotes nrf2 Nrf2 are ARE nrf2->are keap1->nrf2 Inhibits antioxidant Antioxidant Proteins are->antioxidant antioxidant->stress Counteracts

Caption: Potential interplay of this compound with cryopreservation-related signaling pathways.

Experimental Workflow for Optimization

Cryo_Optimization_Workflow cluster_prep Preparation cluster_cryo Cryopreservation cluster_eval Evaluation start Start with Healthy Log-Phase Cells dose_response Determine Optimal This compound Dose start->dose_response treat Treat Cells dose_response->treat harvest Harvest Cells treat->harvest cpa Vary CPA Concentration harvest->cpa freeze Controlled Rate Freezing (-1°C/min) cpa->freeze store Store in LN2 freeze->store thaw Rapid Thaw store->thaw assess Assess Viability and Function thaw->assess analyze Analyze Data assess->analyze optimize Refine Protocol analyze->optimize optimize->treat Iterate

References

Technical Support Center: Interpreting Mass Spectrometry Data of Schisantherin C Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Schisantherin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometry-based analysis of this compound metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am having difficulty identifying potential this compound metabolites in my LC-MS/MS data. Where should I start?

A1: Identifying metabolites of this compound, a dibenzocyclooctadiene lignan, requires a systematic approach. Start by predicting potential biotransformations. Based on studies of similar lignans like Schisantherin A, common metabolic pathways include oxidation, reduction, methylation, and conjugation with groups such as glucuronide, taurine, glucose, and glutathione.[1][2]

Troubleshooting Steps:

  • Predict Metabolites: Create a list of predicted molecular weights for metabolites resulting from common transformations (see Table 1).

  • Data Mining: Use extracted ion chromatograms (XICs) to search your raw data for the predicted m/z values of the protonated or deprotonated molecules (e.g., [M+H]⁺ or [M-H]⁻).

  • Fragmentation Analysis: Compare the MS/MS fragmentation patterns of potential metabolite peaks with that of the parent this compound. Look for characteristic fragment ions that are retained from the parent structure.

  • Control Samples: Ensure you are comparing your results with control samples (e.g., blank matrix, vehicle-dosed animals) to exclude endogenous interferences.

Q2: How can I differentiate between isomeric metabolites of this compound that have the same m/z?

A2: Differentiating isomers is a significant challenge in the analysis of dibenzocyclooctadiene lignans.[3] A combination of chromatographic separation and detailed mass spectral analysis is crucial.

Troubleshooting Steps:

  • Chromatographic Resolution: Optimize your liquid chromatography (LC) method to achieve the best possible separation of isomers. Experiment with different column chemistries (e.g., C18, PFP) and mobile phase gradients.

  • Fragmentation Pattern Differences: Even if isomers co-elute, their MS/MS fragmentation patterns may differ in the relative abundance of certain fragment ions. Carefully compare the full scan and product ion spectra of the isomeric peaks.

  • Advanced MS Techniques: If available, utilize advanced mass spectrometry techniques such as ion mobility-mass spectrometry (IM-MS) which separates ions based on their size and shape in the gas phase, providing an additional dimension of separation for isomers. Other techniques like Ultraviolet Photodissociation (UVPD) can also provide unique fragmentation patterns for distinguishing structurally similar isomers.[4]

Q3: My MS/MS spectra for potential metabolites are weak and noisy. How can I improve the data quality?

A3: Low-intensity MS/MS spectra can hinder confident structural elucidation. Several factors could be contributing to this issue.

Troubleshooting Steps:

  • Sample Preparation: Optimize your sample preparation to enrich the concentration of metabolites. This may involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Ionization Source Parameters: Fine-tune the parameters of your mass spectrometer's ion source, such as capillary voltage, gas flow rates, and temperature, to maximize the ionization efficiency of your target analytes.

  • Collision Energy: Optimize the collision energy (CE) for fragmentation. A collision energy ramp or stepped collision energy can help in obtaining a wider range of fragment ions.

  • Instrument Sensitivity: Ensure your mass spectrometer is properly calibrated and meets the manufacturer's sensitivity specifications.

Q4: I am observing unexpected fragment ions in the MS/MS spectra of this compound and its potential metabolites. What could be the cause?

A4: Unexpected fragment ions can arise from several sources, including in-source fragmentation, co-eluting compounds, or complex fragmentation pathways.

Troubleshooting Steps:

  • In-Source Fragmentation: Reduce the voltages on the ion source optics (e.g., cone voltage, fragmentor voltage) to minimize fragmentation before the collision cell.

  • Purity of Precursor Ion: Ensure that the precursor ion selected for MS/MS is isolated with a narrow mass window to prevent the co-fragmentation of isobaric interferences.

  • Review Fragmentation Pathways: Dibenzocyclooctadiene lignans can undergo complex fragmentation, including retro-Diels-Alder (RDA) reactions and neutral losses of small molecules like H₂O, CO, and CH₃. Consult literature on the fragmentation of similar compounds to understand these pathways.[5]

Data Presentation

Table 1: Predicted Phase I and Phase II Metabolites of this compound

Metabolic Reaction Mass Change Predicted m/z of [M+H]⁺ (this compound = C₂₈H₃₄O₉, MW = 514.57) Potential Site of Modification
Phase I
Hydroxylation+16 Da531.21Aromatic rings, alkyl chains
Dehydrogenation-2 Da513.20Cyclooctadiene ring
Demethylation-14 Da501.20Methoxy groups
Phase II
Glucuronidation+176 Da691.24Hydroxyl groups
Sulfation+80 Da595.17Hydroxyl groups
Glutathione Conjugation+307 Da822.28Epoxide metabolites

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Rat Liver Microsomes (RLMs)

This protocol is adapted from studies on Schisantherin A.[2]

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare a final volume of 200 µL containing:

    • Phosphate buffer (100 mM, pH 7.4)

    • Rat liver microsomes (1.0 mg/mL)

    • MgCl₂ (3.3 mM)

    • This compound (10 µM, dissolved in methanol, final methanol concentration < 1%)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding an NADPH-generating system (e.g., 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, and 1.0 U/mL glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 400 µL of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture and centrifuge at 13,000 rpm for 10 minutes.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound Metabolites

This is a general protocol that may require optimization for your specific instrumentation.

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the compounds, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Q-TOF or Orbitrap mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)

  • Full Scan Range: m/z 100-1000

  • MS/MS Scan: Collision-induced dissociation (CID) with a stepped collision energy (e.g., 10-40 eV) to generate informative fragment spectra.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma, Urine, Microsomes) extraction Metabolite Extraction (SPE or LLE) sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lc_separation UPLC/HPLC Separation reconstitution->lc_separation ms_detection High-Resolution MS (Full Scan) lc_separation->ms_detection msms_fragmentation Data-Dependent MS/MS ms_detection->msms_fragmentation peak_picking Peak Picking & Alignment msms_fragmentation->peak_picking metabolite_id Putative Metabolite ID (Database Search) peak_picking->metabolite_id structure_elucidation Structural Elucidation (Fragmentation Analysis) metabolite_id->structure_elucidation metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Schisantherin_C This compound Hydroxylation Hydroxylated Metabolites Schisantherin_C->Hydroxylation Oxidation (CYP450) Demethylation Demethylated Metabolites Schisantherin_C->Demethylation Demethylation Glucuronidation Glucuronide Conjugates Hydroxylation->Glucuronidation UGTs Sulfation Sulfate Conjugates Hydroxylation->Sulfation SULTs Demethylation->Glucuronidation UGTs

References

Technical Support Center: Enhancing Schisantherin C Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Schisantherin C delivery across the blood-brain barrier (BBB) in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at delivering this compound to the central nervous system (CNS).

Issue 1: Low or Undetectable Concentrations of this compound in the Brain

Potential Cause Troubleshooting Steps
Poor BBB Permeability: this compound, like many small molecules, may have inherent difficulty crossing the tightly regulated BBB.[1]1. Physicochemical Property Analysis: Review the molecular weight, lipophilicity (LogP), and number of hydrogen bond donors of this compound to assess its passive diffusion potential.[2] 2. Formulation Enhancement: Consider formulating this compound into a nanoparticle-based delivery system to improve its transport across the BBB.[3][4]
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp, which actively pump the compound out of the brain endothelial cells back into the bloodstream.[1][5]1. Co-administration with a P-gp Inhibitor: In your experimental model, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporin A) to assess if brain concentrations increase.[6] 2. In Vitro Efflux Assay: Perform a bidirectional transport assay using an in vitro BBB model (e.g., Caco-2 or hCMEC/D3 cells) to determine the efflux ratio of this compound.[7]
Rapid Metabolism: this compound may be quickly metabolized in the liver or at the BBB, reducing the amount of active compound available to cross into the brain.1. Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the plasma concentration-time profile of this compound.[8] 2. Metabolite Identification: Analyze plasma and brain homogenates for metabolites of this compound.
Issues with Nanoparticle Formulation: If using a nanoparticle delivery system, its properties may not be optimal for BBB transport.1. Characterize Nanoparticles: Verify the size, zeta potential, and drug loading of your nanoparticle formulation. Particles under 200 nm are generally preferred for brain delivery.[9][10] 2. Surface Modification: Consider modifying the nanoparticle surface with ligands (e.g., transferrin) to target receptors on the BBB or with surfactants (e.g., polysorbate 80) to mimic apolipoproteins and facilitate receptor-mediated transcytosis.[4][11]

Issue 2: High Variability in Brain Concentration Measurements Between Subjects

Potential Cause Troubleshooting Steps
Inconsistent Administration: Variability in the administration of this compound (e.g., intravenous, oral) can lead to different plasma concentrations and subsequent brain uptake.1. Standardize Administration Protocol: Ensure consistent volume, concentration, and rate of administration for all subjects. 2. Monitor Plasma Concentrations: Measure plasma levels of this compound in each subject to correlate with brain concentrations.
Differences in BBB Integrity: The integrity of the BBB can vary between individual animals, especially in disease models.1. Assess BBB Integrity: Use a marker molecule (e.g., Evans blue or sodium fluorescein) to assess BBB permeability in your experimental animals. 2. Use Healthy Controls: Compare results from your disease model to healthy control animals to understand baseline BBB function.
Variable P-gp Expression/Activity: Levels of efflux transporters can differ between individuals.1. Gene/Protein Expression Analysis: Measure the expression of P-gp in brain tissue from your experimental subjects. 2. Functional Assays: If possible, perform in situ brain perfusion studies to assess P-gp activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to delivering this compound across the blood-brain barrier?

A1: The primary challenges include:

  • The Blood-Brain Barrier (BBB): This is a highly selective semipermeable border of endothelial cells that prevents most drugs from entering the brain.[1]

  • Efflux Transporters: Proteins like P-glycoprotein (P-gp) can actively transport this compound out of the brain.[1][5] Some lignans from Schisandra chinensis have been shown to inhibit P-gp, which could be a beneficial property.[7][12]

  • Physicochemical Properties: The molecular size, charge, and lipophilicity of this compound will determine its ability to passively diffuse across the BBB.[2]

  • Metabolism: The compound may be broken down before it has a chance to enter the brain.

Q2: What are the most promising strategies to enhance this compound delivery to the brain?

A2: Promising strategies include:

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, liposomes) can improve its stability, solubility, and transport across the BBB.[3][4] Studies on the related compound Schisantherin A have shown that a nanocrystal formulation significantly improved its oral bioavailability and brain concentration.[13][14]

  • Chemical Modification: Modifying the structure of this compound to create a more lipophilic prodrug could enhance its passive diffusion into the brain.

  • Inhibition of Efflux Pumps: Co-administration of this compound with a P-gp inhibitor could increase its brain accumulation.[6]

  • Targeted Delivery: Functionalizing nanoparticles with ligands that bind to receptors on the BBB (e.g., transferrin receptor) can facilitate receptor-mediated transcytosis into the brain.[11]

Q3: What are the key physicochemical properties of this compound to consider for BBB penetration?

A3: Key properties include:

  • Molecular Weight: Generally, molecules under 400-500 Da have a better chance of crossing the BBB via passive diffusion.[9]

  • Lipophilicity (LogP): A higher LogP value indicates greater lipid solubility, which can facilitate passage through the lipid membranes of the BBB endothelial cells.

  • Polar Surface Area (PSA): A lower PSA is generally favorable for BBB penetration.

  • Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bonds is associated with better BBB permeability.

Q4: What in vitro models are suitable for assessing this compound permeability across the BBB?

A4: Suitable in vitro models include:

  • Cell-Based Transwell Models: These models use a monolayer of brain endothelial cells (e.g., hCMEC/D3, bEnd.3) grown on a semi-permeable membrane to mimic the BBB.[15][16] These models allow for the calculation of the apparent permeability coefficient (Papp).[17][18]

  • Co-culture Models: To better mimic the in vivo environment, brain endothelial cells can be co-cultured with other cell types of the neurovascular unit, such as astrocytes and pericytes.[15]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that can be used for high-throughput screening of passive diffusion.[19]

Q5: What in vivo methods can be used to quantify this compound concentration in the brain?

A5: In vivo methods include:

  • Brain Homogenate Analysis: Following systemic administration, animals are euthanized, and the brain is homogenized to measure the total drug concentration.[20]

  • Microdialysis: This technique involves implanting a small probe into a specific brain region to sample the unbound drug concentration in the brain's interstitial fluid in awake, freely moving animals.[21]

  • Pharmacokinetic Studies: Measuring the concentration of this compound in both plasma and brain over time allows for the calculation of the brain-to-plasma concentration ratio (Kp) and the area under the curve (AUC) ratio, which are indicators of BBB penetration.[22]

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Lignans

CompoundMolecular FormulaMolecular Weight ( g/mol )
Schisantherin AC30H32O9536.6[23]
Schisantherin BC28H34O9514.6
This compound C28H34O9 514.57 [24]
Schisandrin CC22H24O6384.4[25]

Note: Data for Schisantherin A, B, and Schisandrin C are provided for comparison as they are structurally related lignans from Schisandra chinensis.

Table 2: Example Pharmacokinetic Data for Nanoparticle-formulated Schisantherin A (SA-NC) vs. SA Suspension (Oral Administration in Rats)

ParameterSA SuspensionSA-NCFold Increase
Plasma
Cmax (ng/mL)18.7 ± 5.283.4 ± 11.64.5
AUC (0-t) (ng·h/mL)102.8 ± 19.4547.2 ± 78.35.3
Brain
Cmax (ng/g)4.1 ± 0.919.8 ± 3.74.8
AUC (0-t) (ng·h/g)22.5 ± 4.1115.9 ± 21.35.2

This table is adapted from a study on Schisantherin A nanocrystals and is intended to serve as an example of the type of data that should be generated for this compound formulations.[13][14][26]

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model

  • Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on collagen-coated Transwell inserts until a confluent monolayer is formed.[16]

  • Barrier Integrity Measurement: Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. A TEER value >150 Ω x cm² is generally considered acceptable.[17]

  • Permeability Assay:

    • Add this compound (at a known concentration) to the apical (luminal) chamber of the Transwell.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (abluminal) chamber.

    • To assess active efflux, perform the experiment in the reverse direction (basolateral to apical).

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.[18]

Protocol 2: Nanoparticle Formulation of this compound

This protocol provides a general method for preparing polymeric nanoparticles using the nanoprecipitation method.[9]

  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., a mixture of ethanol and acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., poloxamer 188) to stabilize the nanoparticles.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The polymer and drug will precipitate as nanoparticles upon solvent displacement.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator or by stirring overnight in a fume hood.

  • Purification and Concentration: Purify the nanoparticle suspension by centrifugation or dialysis to remove unencapsulated drug and excess surfactant. Resuspend the nanoparticles in a suitable buffer.

  • Characterization:

    • Size and Zeta Potential: Use dynamic light scattering (DLS).

    • Morphology: Use transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

    • Drug Loading and Encapsulation Efficiency: Lyse a known amount of nanoparticles and quantify the encapsulated this compound using LC-MS/MS.[4]

Protocol 3: In Vivo Quantification of this compound in the Brain

  • Animal Model: Use appropriate animal models (e.g., mice or rats).

  • Administration: Administer the this compound formulation (e.g., solution or nanoparticles) via the desired route (e.g., intravenous tail vein injection or oral gavage).

  • Sample Collection: At predetermined time points, collect blood samples via cardiac puncture and immediately perfuse the animals with saline to remove blood from the brain vasculature.

  • Brain Tissue Processing: Excise the brain, weigh it, and homogenize it in a suitable buffer.[20]

  • Sample Preparation: Perform protein precipitation or liquid-liquid extraction on the plasma and brain homogenate samples to extract this compound.

  • Quantification: Analyze the concentration of this compound in the processed samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the brain concentration (ng/g of tissue) and the plasma concentration (ng/mL). Determine the brain-to-plasma concentration ratio at each time point.

Visualizations

experimental_workflow cluster_prep Preparation & Formulation cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation prep This compound Physicochemical Analysis formulation Nanoparticle Formulation (e.g., PLGA-based) prep->formulation characterization Nanoparticle Characterization (Size, Zeta, Loading) formulation->characterization invitro_model In Vitro BBB Model (e.g., Transwell Assay) characterization->invitro_model Optimized Formulation permeability Measure Apparent Permeability (Papp) invitro_model->permeability efflux Determine Efflux Ratio (P-gp) invitro_model->efflux animal_model Animal Model (e.g., Rat, Mouse) permeability->animal_model Promising Candidates efflux->animal_model admin Systemic Administration (IV or Oral) animal_model->admin pk_study Pharmacokinetic Study (Plasma & Brain Samples) admin->pk_study quant Quantify Brain/Plasma Ratio pk_study->quant

Caption: Experimental workflow for evaluating and improving this compound BBB delivery.

bbb_challenges cluster_blood Blood Vessel Lumen cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma drug_free This compound (Free Drug) ec Endothelial Cell drug_free->ec Limited Passive Diffusion tj Tight Junctions drug_free->tj Blocked drug_np Nanoparticle-encapsulated This compound drug_np->ec Enhanced Uptake (Transcytosis) pgp P-gp Efflux Pump ec->pgp Efflux target Neuronal Target ec->target Successful Delivery

Caption: Challenges and strategies for this compound delivery across the BBB.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2/ARE Pathway SchisC This compound PI3K PI3K SchisC->PI3K activates Keap1 Keap1 SchisC->Keap1 inhibits Akt Akt PI3K->Akt inhibition GSK3b GSK3β Akt->GSK3b inhibition Apoptosis Apoptosis GSK3b->Apoptosis Neuroprotection Neuroprotection GSK3b->Neuroprotection Nrf2 Nrf2 ARE ARE Nrf2->ARE Keap1->Nrf2 inhibition OxidativeStress Oxidative Stress ARE->OxidativeStress reduces ARE->Neuroprotection

References

Technical Support Center: Refining Animal Models for Schisantherin C Research in Atherosclerosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing refined animal models to investigate the effects of Schisantherin C on atherosclerosis.

I. Frequently Asked Questions (FAQs)

Q1: Why are standard animal models like ApoE-/- or LDLR-/- mice on a high-fat diet sometimes insufficient for studying the nuanced effects of this compound?

A1: While ApoE-/- and LDLR-/- mice are foundational models for hyperlipidemia-induced atherosclerosis, they have limitations.[1][2] Wild-type mice are generally resistant to atherosclerosis.[3] The primary atherogenic lipoprotein in these models is often VLDL, whereas in humans it is LDL.[4] Furthermore, these models may not fully recapitulate key features of human atherosclerosis, such as plaque instability and rupture.[5] For a compound like this compound, which may have pleiotropic effects beyond lipid-lowering, including anti-inflammatory and autophagy-regulating actions, more refined models can provide deeper mechanistic insights.[6]

Q2: What are some recommended refined animal models to better study this compound's effects, and what are their advantages?

A2: To better mimic human pathophysiology, consider the following models:

  • PCSK9-AAV Mouse Model: Injection of an adeno-associated virus (AAV) encoding PCSK9 offers a rapid and titratable way to induce hypercholesterolemia in wild-type mice, more closely mimicking the LDL-driven atherosclerosis seen in humans.[7] This model is useful for studying lipid-lowering effects and initial plaque development.

  • LDLR-/- mice with CETP expression: Since mice lack cholesteryl ester transfer protein (CETP), expressing human CETP in LDLR-/- mice results in a more human-like lipoprotein profile with lower HDL and higher non-HDL cholesterol.[8] This model is excellent for studying compounds that may affect reverse cholesterol transport.

  • ApoE-/- mice with tandem stenosis: Surgical placement of a tandem stenosis cuff on the carotid artery of ApoE-/- mice induces disturbed blood flow, leading to the formation of more complex, rupture-prone plaques. This is ideal for investigating this compound's effects on plaque stability and inflammation.

Q3: this compound is reported to modulate the PI3K/AKT/mTOR pathway to promote autophagy. How can I assess this in my animal model?

A3: You can assess the PI3K/AKT/mTOR pathway and autophagy in aortic tissue or isolated macrophages from your model system. Key techniques include:

  • Western Blotting/Immunohistochemistry: Measure the phosphorylation status of key proteins like AKT and mTOR, and the expression levels of autophagy markers such as LC3-II/LC3-I ratio and p62.[6] this compound is expected to increase the LC3-II/LC3-I ratio and decrease p62 levels, indicating enhanced autophagy.[6]

  • Immunofluorescence: Co-stain aortic sections for macrophage markers (e.g., CD68) and autophagy markers (e.g., LC3) to visualize autophagy specifically within plaque foam cells.[6]

  • Transmission Electron Microscopy (TEM): Directly visualize autophagosomes and autolysosomes within the cells of the atherosclerotic plaque for ultrastructural evidence of autophagy.

Q4: What are the expected effects of this compound on the lipid profile in refined animal models?

A4: Based on studies of Schisandra chinensis lignans, this compound is expected to improve the lipid profile.[6] Anticipated changes include a reduction in serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL) cholesterol, along with a potential increase in high-density lipoprotein (HDL) cholesterol.[6]

II. Troubleshooting Guides

Issue 1: Inconsistent Atherosclerotic Plaque Development in PCSK9-AAV Model
Potential Cause Troubleshooting Step
Inefficient AAV Transduction 1. Verify AAV Titer: Ensure the injected AAV has the correct titer. 2. Injection Technique: Use a consistent retro-orbital or tail vein injection technique. Confirm successful injection by monitoring for any leakage. 3. Serotype Selection: Use an AAV serotype with high liver tropism (e.g., AAV8) to ensure robust PCSK9 expression.
Variability in Diet 1. Diet Composition: Use a standardized Western-type diet with a consistent percentage of fat and cholesterol. 2. Diet Acclimation: Allow mice to acclimate to the diet for 1-2 weeks before AAV injection.
Genetic Background of Mice 1. Strain Consistency: Use mice from the same genetic background (e.g., C57BL/6J) as susceptibility to diet-induced atherosclerosis can vary.[3]
Issue 2: Difficulty Detecting Changes in Autophagy Markers
Potential Cause Troubleshooting Step
Suboptimal Antibody Performance 1. Antibody Validation: Validate primary antibodies for Western blotting and immunohistochemistry using positive and negative controls. 2. Fresh Lysates: Prepare fresh tissue lysates for Western blotting, as autophagy-related proteins can be labile.
Timing of Tissue Harvest 1. Dynamic Process: Autophagy is a dynamic process. Consider harvesting tissues at different time points after the final this compound dose to capture the peak response.
Insufficient Drug Delivery/Dose 1. Pharmacokinetics: If possible, perform basic pharmacokinetic studies to ensure this compound is reaching the target tissue at an effective concentration. 2. Dose-Response: Test a range of this compound doses to determine the optimal concentration for inducing autophagy in your model.

III. Experimental Protocols & Data Presentation

Protocol 1: Induction of Atherosclerosis in C57BL/6J Mice using AAV-PCSK9
  • Animal Preparation: Use 8-week-old male C57BL/6J mice.

  • Diet: Switch mice to a Western-type diet containing 21% fat and 0.2% cholesterol.

  • AAV Injection: After one week on the diet, perform a single retro-orbital injection of AAV8-mPCSK9 (e.g., 1x10^11 genome copies per mouse). A control group should receive a control AAV (e.g., AAV-GFP).

  • This compound Administration: Begin daily oral gavage of this compound (e.g., 10, 20, 50 mg/kg) or vehicle control two weeks post-AAV injection.

  • Study Duration: Continue the diet and treatment for 12-16 weeks.

  • Endpoint Analysis:

    • Collect blood for lipid profile analysis (TC, TG, LDL-C, HDL-C).

    • Perfuse and harvest the aorta.

    • Perform en face Oil Red O staining of the whole aorta to quantify total plaque area.

    • Section the aortic root for Hematoxylin and Eosin (H&E) staining, Masson's trichrome staining (for collagen), and immunohistochemistry for macrophages (CD68) and autophagy markers (LC3, p62).

Data Summary Tables

Table 1: Expected Serum Lipid Profile Changes with this compound Treatment

Treatment GroupTotal Cholesterol (mg/dL)Triglycerides (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)
Control AAV + Vehicle 120 ± 1580 ± 1040 ± 860 ± 10
PCSK9-AAV + Vehicle 450 ± 50150 ± 20250 ± 3035 ± 5
PCSK9-AAV + this compound (20 mg/kg) 350 ± 40110 ± 15180 ± 2545 ± 8
PCSK9-AAV + this compound (50 mg/kg) 280 ± 3590 ± 12130 ± 2050 ± 7

Data are presented as hypothetical mean ± SD.

Table 2: Expected Aortic Plaque Characteristics

Treatment GroupPlaque Area (% of total aorta)Macrophage Content (% of plaque)Collagen Content (% of plaque)LC3-II/LC3-I Ratio (relative units)
PCSK9-AAV + Vehicle 25 ± 540 ± 815 ± 41.0 ± 0.2
PCSK9-AAV + this compound (20 mg/kg) 18 ± 430 ± 625 ± 51.8 ± 0.4
PCSK9-AAV + this compound (50 mg/kg) 12 ± 322 ± 535 ± 62.5 ± 0.5

Data are presented as hypothetical mean ± SD.

IV. Mandatory Visualizations

SchisantherinC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm oxLDL ox-LDL Receptor Receptor (e.g., LOX-1) oxLDL->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR ULK1_complex ULK1 Complex mTOR->ULK1_complex Inhibits Beclin1_complex Beclin-1 Complex ULK1_complex->Beclin1_complex Activates Autophagosome Autophagosome (LC3-II) Beclin1_complex->Autophagosome Initiates Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome SchisC This compound SchisC->PI3K Inhibits

Caption: Proposed signaling pathway for this compound in atherosclerosis.

experimental_workflow cluster_setup Model Setup (Weeks 0-2) cluster_treatment Treatment Phase (Weeks 2-16) cluster_analysis Endpoint Analysis (Week 16) start 8-week-old C57BL/6J Mice diet Western Diet start->diet aav AAV-PCSK9 Injection diet->aav treatment Daily this compound or Vehicle Gavage aav->treatment harvest Tissue & Blood Harvest treatment->harvest analysis Lipid Profile Plaque Quantification IHC / Western Blot harvest->analysis

Caption: Experimental workflow for testing this compound in a refined mouse model.

References

strategies to minimize degradation of Schisantherin C during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling Schisantherin C to minimize degradation. The information is presented in a question-and-answer format to directly address common concerns and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing pure, solid this compound?

For long-term storage of pure, solid this compound, it is advisable to store it in a cool, dry place. While some suppliers suggest storage at 10°C to 25°C, for optimal stability and to minimize the risk of slow thermal degradation, storing at a refrigerated temperature of 2-8°C is a more conservative and recommended approach, especially for reference standards and valuable research samples.

Q2: How should I store solutions of this compound?

Solutions of this compound are more susceptible to degradation than the solid form. If you have prepared solutions in solvents like DMSO, it is recommended to store them as aliquots in tightly sealed vials at 2-8°C for short-term use (up to two weeks). For longer-term storage, freezing at -20°C or below is advisable to slow down potential degradation reactions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q3: Is this compound sensitive to light?

Yes, like many compounds with aromatic rings, this compound is potentially sensitive to light. The aromatic rings in its structure can absorb UV radiation, which may lead to photodegradation. Therefore, it is crucial to protect both solid this compound and its solutions from light by storing them in amber vials or by wrapping the containers in aluminum foil. All experimental manipulations should be carried out under subdued light conditions whenever possible.

Q4: What is the likely impact of pH on the stability of this compound in solution?

Q5: Are there any other environmental factors I should be concerned about during storage?

Besides temperature, light, and pH, humidity and oxygen can also contribute to the degradation of this compound. High humidity can lead to the absorption of water by the solid compound, potentially initiating hydrolysis of the ester group. The presence of oxygen can promote oxidative degradation, particularly of the methylenedioxy group and the aromatic rings. Therefore, it is best to store this compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from moisture.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of potency or unexpected results in bioassays Degradation of this compound stock solution.1. Prepare a fresh stock solution from solid material. 2. Check the storage conditions of the previous stock solution (temperature, light exposure, age). 3. Analyze the old stock solution by HPLC to check for the presence of degradation products.
Appearance of extra peaks in HPLC chromatogram Degradation of this compound in the sample or during the analytical procedure.1. Ensure the sample diluent is at a neutral or slightly acidic pH. 2. Protect samples from light during preparation and analysis. 3. If analyzing samples from a stability study, the extra peaks are likely degradation products.
Discoloration of solid this compound Potential degradation due to exposure to light, heat, or oxygen.1. Discard the discolored material. 2. Review storage procedures to ensure the compound is protected from light, stored at the correct temperature, and in a dry environment.

Potential Degradation Pathways

The degradation of this compound can be anticipated to occur at its chemically labile functional groups. The following diagram illustrates the most probable degradation pathways based on its structure.

G SchisC This compound Hydrolysis Hydrolysis Product (Carboxylic Acid + Alcohol) SchisC->Hydrolysis Acid/Base Oxidation Oxidation Product (Catechol) SchisC->Oxidation Oxygen/ROS Photodegradation Photodegradation Products SchisC->Photodegradation UV Light

Predicted degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways of this compound.

1. Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in methanol for HPLC analysis.

  • Photodegradation:

    • Expose the solid this compound and a solution (1 mg/mL in methanol) to direct sunlight or a photostability chamber for a total exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.

    • Prepare a solution of the solid stressed sample for HPLC analysis.

4. HPLC Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, by HPLC.

  • A typical starting HPLC condition could be:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Gradient: Start with a suitable composition (e.g., 50% B), and increase the percentage of B over time to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., determined by UV scan).

  • Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis Stock This compound Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photostability Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Workflow for a forced degradation study of this compound.
Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general workflow for developing an HPLC method capable of separating this compound from its degradation products.

1. Initial Method Development:

  • Based on the results from the forced degradation study, select the stress condition that produces the most significant and representative degradation profile.

  • Optimize the HPLC conditions (mobile phase composition, gradient, column type, temperature, and flow rate) to achieve baseline separation between the parent peak of this compound and all major degradation peaks.

2. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products, impurities, and any matrix components. This is confirmed by the separation of all peaks in the stressed samples.

  • Linearity: Analyze a series of this compound solutions of known concentrations to establish a linear relationship between peak area and concentration.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of this compound.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

G Start Start: Forced Degradation Samples Optimization HPLC Method Optimization (Column, Mobile Phase, Gradient) Start->Optimization Validation Method Validation (ICH) Optimization->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness FinalMethod Final Stability-Indicating Method Specificity->FinalMethod Linearity->FinalMethod Accuracy->FinalMethod Precision->FinalMethod Robustness->FinalMethod

Logical workflow for developing a stability-indicating HPLC method.

Validation & Comparative

Comparative Analysis of the Anti-inflammatory Effects of Schisantherin C versus Schisandrin A and B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the differential anti-inflammatory properties and underlying molecular mechanisms of three prominent lignans from Schisandra chinensis.

This guide provides a detailed comparison of the anti-inflammatory activities of Schisantherin C, Schisandrin A, and Schisandrin B, bioactive compounds isolated from the fruit of Schisandra chinensis. For decades, extracts from this plant have been utilized in traditional medicine for their therapeutic properties, including the treatment of various inflammatory conditions. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.

Comparative Efficacy and Potency

Experimental evidence indicates that while all three compounds exhibit anti-inflammatory properties, their potency and primary mechanisms of action differ. Schisandrin A and B have been more extensively studied, with a growing body of research now elucidating the effects of this compound.

Inhibition of Pro-inflammatory Mediators

A key measure of anti-inflammatory activity is the ability of a compound to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

CompoundModel SystemTargetEffectConcentrationCitation
This compound LPS-stimulated RAW 264.7 macrophagesPro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)Significant Inhibition1, 10, 100 µM[1]
LPS-stimulated RAW 264.7 macrophagesNLRP3 Inflammasome (NLRP3, Caspase-1)Significant Inhibition1, 10, 100 µM[1]
Schisandrin A LPS-stimulated RAW 264.7 macrophagesNO and PGE2Significant Suppression50, 100, 200 µM[2]
LPS-stimulated RAW 264.7 macrophagesTNF-α and IL-1βConcentration-dependent Reduction50, 100, 200 µM[2]
IL-1β-induced rat chondrocytesNO and PGE2Marked Suppression25, 50 µM[3]
Schisandrin B LPS-stimulated RAW 264.7 macrophagesTNF-α, IL-1β, IL-6Reduction50 µM[4]
LPS-stimulated RAW 264.7 macrophagesNO and PGE2Reduction50 µM[4]
P. acnes-infected THP-1 cellsNLRP3 InflammasomeSignificant SuppressionNot specified[5]
Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of these lignans are mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the NLRP3 inflammasome.

CompoundPathwayKey Proteins ModulatedEffectCitation
This compound NF-κB, MAPKp-p38, p-ERK, p-NF-κB p65Inhibition of phosphorylation
NLRP3 InflammasomeNLRP3, Caspase-1Attenuation of activation[1]
Schisandrin A NF-κB, MAPK, PI3K/AktNF-κB, JNK, p38, ERK, AktInhibition of phosphorylation and translocation[2]
Schisandrin B NF-κB, Nrf2NF-κB, Nrf2Inhibition of NF-κB, Activation of Nrf2
NLRP3 InflammasomeNLRP3, Caspase-1, IL-1βInhibition of activation[6][7][8]

Signaling Pathways and Experimental Workflow

To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays RAW264_7 RAW 264.7 Macrophages Pretreatment Pre-treatment with This compound, Schisandrin A, or B RAW264_7->Pretreatment THP1 THP-1 Monocytes THP1->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation MTT Cell Viability (MTT) Stimulation->MTT Griess NO Production (Griess Assay) Stimulation->Griess ELISA Cytokine Levels (ELISA) Stimulation->ELISA WesternBlot Protein Expression (Western Blot) Stimulation->WesternBlot

Figure 1: General experimental workflow for assessing anti-inflammatory effects.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB (in Nucleus) NFkB->NFkB_active translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Cytokines activates transcription Schisandrins This compound Schisandrin A/B Schisandrins->IKK inhibit Schisandrins->IkB inhibit degradation

Figure 2: Inhibition of the NF-κB signaling pathway by Schisandrins.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK p38 p38 MAPKKK->p38 JNK JNK MAPKKK->JNK ERK ERK MAPKKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Cytokines Pro-inflammatory Genes AP1->Cytokines Schisandrins This compound Schisandrin A/B Schisandrins->p38 inhibit phosphorylation Schisandrins->JNK inhibit phosphorylation Schisandrins->ERK inhibit phosphorylation

Figure 3: Inhibition of the MAPK signaling pathway by Schisandrins.

NLRP3_Pathway Stimuli PAMPs/DAMPs (e.g., LPS + ATP) NLRP3 NLRP3 Stimuli->NLRP3 activates Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleaves ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves IL1b Mature IL-1β ProIL1b->IL1b Schisandrins This compound Schisandrin B Schisandrins->Inflammasome inhibit assembly

Figure 4: Inhibition of the NLRP3 inflammasome by Schisandrins.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound, Schisandrin A, and Schisandrin B.

Cell Culture and Treatment

RAW 264.7 Macrophage Culture:

  • RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For experiments, cells are seeded in appropriate well plates (e.g., 96-well for viability, 24-well for cytokine analysis, 6-well for protein extraction) and allowed to adhere overnight.

THP-1 Monocyte Culture and Differentiation:

  • THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are maintained in suspension in a humidified incubator at 37°C with 5% CO2.

  • To differentiate into macrophage-like cells, THP-1 monocytes are treated with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, the media is replaced with fresh, PMA-free media, and the cells are allowed to rest for 24 hours before treatment.

Induction of Inflammation:

  • After overnight adherence (for RAW 264.7) or differentiation and rest (for THP-1), cells are pre-treated with various concentrations of this compound, Schisandrin A, or Schisandrin B for 1-2 hours.

  • Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to the culture medium.

  • The cells are then incubated for a specified period, typically 24 hours for cytokine and NO analysis, and shorter durations for signaling pathway studies (e.g., 30-60 minutes for protein phosphorylation).

Cell Viability Assay (MTT Assay)
  • Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and treated as described above.

  • After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

  • The medium is then carefully removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Nitric Oxide (NO) Assay (Griess Assay)
  • The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • After the 24-hour incubation with LPS and the test compounds, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

  • The plate is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

Cytokine Quantification (ELISA)
  • The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Briefly, a 96-well plate is coated with a capture antibody specific for the cytokine of interest.

  • The cell culture supernatants are added to the wells, and the plate is incubated to allow the cytokine to bind to the capture antibody.

  • After washing, a biotinylated detection antibody is added, followed by incubation.

  • Streptavidin-horseradish peroxidase (HRP) conjugate is then added.

  • Finally, a substrate solution is added to produce a colorimetric reaction, which is stopped with a stop solution.

  • The absorbance is read at 450 nm, and the cytokine concentration is calculated from a standard curve.

Western Blotting for Signaling Proteins
  • For analysis of NF-κB and MAPK signaling, cells are typically treated for shorter periods (e.g., 30-60 minutes) with LPS and the test compounds.

  • After treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • The protein concentration of the lysates is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, JNK, and ERK. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

This compound, Schisandrin A, and Schisandrin B all demonstrate significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways, and for this compound and Schisandrin B, the NLRP3 inflammasome. While Schisandrin A has been shown to be particularly effective in reducing pro-inflammatory mediators like NO and PGE2, emerging research on this compound highlights its potent inhibitory effects on the NLRP3 inflammasome, suggesting a distinct and potentially more targeted mechanism of action in certain inflammatory contexts. Schisandrin B also exhibits robust anti-inflammatory effects, including the suppression of multiple inflammatory cytokines and inhibition of the NLRP3 inflammasome. The choice of compound for further investigation will depend on the specific inflammatory disease model and the signaling pathways of primary interest. This guide provides a foundational resource to aid researchers in designing and interpreting experiments aimed at further characterizing the therapeutic potential of these promising natural compounds.

References

A Comparative Analysis of the Antioxidant Activity of Schisantherin C and Other Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of Schisantherin C against other prominent lignans isolated from Schisandra species. The information presented herein is collated from various scientific studies to offer an objective overview supported by experimental data. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction to Schisandra Lignans and Oxidative Stress

Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom. The fruits of Schisandra chinensis and Schisandra sphenanthera are particularly rich sources of bioactive lignans, which have been traditionally used in herbal medicine for their diverse pharmacological effects. Among these, their antioxidant properties have garnered significant scientific interest. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The antioxidant potential of Schisandra lignans, therefore, represents a promising avenue for therapeutic intervention.

This guide focuses on this compound, a significant lignan found in Schisandra species, and compares its antioxidant capacity with other well-known lignans from the same source. The comparison is based on data from various in vitro antioxidant assays and an exploration of the underlying molecular mechanisms.

Comparative Antioxidant Activity: Quantitative Data

The antioxidant activity of lignans can be evaluated using various assays that measure their capacity to scavenge free radicals or reduce oxidizing agents. The following table summarizes the Trolox Equivalent Antioxidant Capacity (TEAC) of this compound and thirteen other lignans from Schisandra chinensis in four different in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, Fenton reaction inhibition, and tyrosine-nitration inhibition. A higher TEAC value indicates a stronger antioxidant activity.

LignanDPPH (TEAC)ABTS•+ (TEAC)Fenton Reaction (TEAC)Tyrosine-Nitration Inhibition (TEAC)
(+)-Schisandrinaaaa
(+)-Deoxyschisandrin0.00670.0044a0.047
(+)-γ-Schisandrin0.00830.00950.01790.048
(-)-Gomisin N0.0025a0.00950.017
(-)-Gomisin J0.01600.02140.01450.765
(+)-Gomisin A0.00400.00310.00900.016
(-)-Tigloyl-gomisin P0.00460.01520.0158a
(-)-Wuweizisu C0.00360.00350.00830.027
(-)-Gomisin D0.1096 a0.01590.791
Rubrisandrin Aaaa0.046
(-)-Gomisin G0.0073a0.01700.132
(+)-Gomisin K30.0739a0.0748 0.315
(-)-Schisantherin C 0.0002 a0.0115 a
(-)-Tigloyldeangeloyl-gomisin Faa0.0134a
Trolox (Reference)1111
Data sourced from a study evaluating the antiradical activity of Schisandra chinensis lignans[1][2][3].
a No measurable activity.

From this comparative data, it is evident that the direct radical scavenging activity of most Schisandra lignans, including this compound, is relatively low in the DPPH and ABTS assays when compared to the standard antioxidant Trolox. However, some lignans exhibit notable activity in other assays. For instance, (-)-Gomisin D shows the highest activity in the DPPH and tyrosine-nitration inhibition assays, while (+)-Gomisin K3 is the most potent in the Fenton reaction inhibition assay. This compound, in this particular study, displayed weak to no direct radical scavenging activity. It is important to note that the antioxidant effects of these compounds are not limited to direct radical scavenging and often involve the modulation of cellular antioxidant defense systems.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below for replication and verification purposes.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • A stock solution of DPPH (e.g., 6 x 10-5 M) is prepared in a suitable solvent such as methanol or ethanol.

  • Different concentrations of the test lignan are prepared in the same solvent.

  • A specific volume of the lignan solution (e.g., 0.1 mL) is mixed with a larger volume of the DPPH solution (e.g., 3.9 mL).

  • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • A control sample, containing the solvent instead of the lignan solution, is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green color of the ABTS•+ solution is reduced, and the change in absorbance is measured.

Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.700 at 734 nm.

  • Different concentrations of the test lignan are prepared.

  • A small volume of the lignan solution (e.g., 10 µL) is added to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition of absorbance is calculated, and the IC50 value is determined as in the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Protocol:

  • The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the test lignan solution (e.g., 100 µL) is mixed with a larger volume of the FRAP reagent (e.g., 3.4 mL).

  • The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).

  • A standard curve is prepared using a known antioxidant, such as Trolox or FeSO₄·7H₂O.

  • The antioxidant capacity of the sample is expressed as Trolox equivalents or Fe²⁺ equivalents.

Signaling Pathways and Mechanistic Insights

The antioxidant effects of this compound and other lignans are not solely dependent on direct radical scavenging. They also exert their protective effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins.

Nrf2/Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

This compound has been shown to activate the Nrf2 pathway. It is believed to interact with Keap1, leading to the release and nuclear translocation of Nrf2, thereby enhancing the cell's antioxidant capacity.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SchisantherinC This compound Keap1_Nrf2 Keap1-Nrf2 Complex SchisantherinC->Keap1_Nrf2 Inhibits OxidativeStress Oxidative Stress (ROS) OxidativeStress->Keap1_Nrf2 Inhibits Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Ub_Proteasome Ubiquitin- Proteasome System Keap1_Nrf2->Ub_Proteasome Degradation (Basal State) Keap1 Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection & Antioxidant Response Antioxidant_Genes->Cellular_Protection Leads to

Caption: Nrf2/Keap1 signaling pathway activation by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of several MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. While activation of these pathways can lead to cellular damage and inflammation under chronic stress conditions, their transient activation can also trigger protective responses.

Some Schisandra lignans have been reported to modulate MAPK signaling to mitigate oxidative stress. For instance, they may inhibit the pro-inflammatory signaling mediated by JNK and p38, while promoting cell survival through the ERK pathway. The precise effects of this compound on the different MAPK cascades in the context of oxidative stress are an active area of research.

MAPK_Pathway cluster_mapk MAPK Cascades OxidativeStress Oxidative Stress (ROS) ASK1 ASK1 OxidativeStress->ASK1 MEK1_2 MEK1/2 OxidativeStress->MEK1_2 SchisantherinC This compound JNK JNK SchisantherinC->JNK Inhibits p38 p38 SchisantherinC->p38 Inhibits MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7->JNK AP1 AP-1 (c-Jun, c-Fos) JNK->AP1 MKK3_6->p38 Inflammation_Apoptosis Inflammation & Apoptosis p38->Inflammation_Apoptosis ERK ERK MEK1_2->ERK Cell_Survival Cell Survival & Growth ERK->Cell_Survival AP1->Inflammation_Apoptosis

Caption: MAPK signaling pathway in oxidative stress and its modulation.

Conclusion

This comparative guide highlights the antioxidant activities of this compound and other related lignans from Schisandra species. While direct radical scavenging assays show varied and often modest activity for purified lignans, their true potential likely lies in their ability to modulate key cellular signaling pathways, such as the Nrf2/Keap1 and MAPK pathways, to bolster endogenous antioxidant defenses.

The provided data and experimental protocols offer a foundation for further research into the specific mechanisms and comparative efficacy of these promising natural compounds. A deeper understanding of the structure-activity relationships and the intricate molecular interactions of lignans like this compound will be crucial for the development of novel therapeutics for oxidative stress-related diseases. Researchers are encouraged to utilize the presented information to design and execute further comparative studies to fully elucidate the antioxidant potential of this important class of natural products.

References

Validating the Neuroprotective Effects of Schisantherin C in a Different Alzheimer's Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Schisantherin C against several alternative compounds in an amyloid-beta (Aβ)-induced mouse model of Alzheimer's disease. The data presented is collated from multiple preclinical studies to offer an objective overview of performance based on available experimental evidence.

Comparative Analysis of Neuroprotective Effects

The following tables summarize the quantitative data on the effects of this compound and its alternatives on behavioral outcomes, oxidative stress markers, and apoptotic regulators in Aβ-induced Alzheimer's disease mouse models. It is important to note that the data for this compound is represented by its closely related and well-studied lignan, Schisantherin A, and another relevant compound, Schisandrin C, due to the limited availability of direct quantitative data for this compound in this specific model.

Table 1: Comparison of Effects on Cognitive Function in Aβ-Induced Mouse Models

CompoundBehavioral TestDosageResults
Schisantherin A Morris Water Maze0.1 mg/kgSignificantly decreased escape latency and increased time spent in the target quadrant compared to the Aβ-treated group.
Schisandrin C Y-MazeNot SpecifiedSignificantly improved spontaneous alternation behavior compared to the Aβ-treated group.
Donepezil Morris Water Maze1 mg/kgSignificantly decreased escape latency and increased the number of platform crossings compared to the Aβ-treated group.[1]
Curcumin Morris Water Maze150 mg/kg/daySignificantly shorter escape latencies compared to transgenic mice on a control diet.[1][2]
Resveratrol Morris Water MazeNot SpecifiedSignificantly increased the number of platform crossings and time spent in the target quadrant compared to the Aβ-treated group.[3]
Huperzine A Morris Water Maze0.2 mg/kgSignificantly reversed the Aβ-induced deficit in learning.[4]

Table 2: Comparison of Effects on Oxidative Stress Markers in Aβ-Induced Mouse Models

CompoundMarkerDosageResults in Brain Tissue
Schisantherin A SOD0.1 mg/kgRestored the activity of superoxide dismutase (SOD) towards normal levels.[5]
MDA0.1 mg/kgRestored the levels of malondialdehyde (MDA) towards normal levels.[5]
Schisandrin C SODNot SpecifiedSignificantly increased SOD activity compared to the Aβ-treated group.[6]
Donepezil SODNot SpecifiedInformation not available in the searched articles for Aβ-induced models.
MDANot SpecifiedInformation not available in the searched articles for Aβ-induced models.
Curcumin SOD150 mg/kg/daySignificantly higher SOD content compared to Aβ-treated mice.[7]
MDA150 mg/kg/daySignificantly lower MDA levels compared to Aβ-treated mice.[7]
Resveratrol SODNot SpecifiedInformation not available in the searched articles for Aβ-induced models.
MDANot SpecifiedInformation not available in the searched articles for Aβ-induced models.
Huperzine A SODNot SpecifiedEnhanced the activities of antioxidant enzymes including SOD.[8]
MDANot SpecifiedDecreased the level of MDA.[8]

Table 3: Comparison of Effects on Apoptotic Markers in Aβ-Induced Neurotoxicity Models

CompoundMarkerModelResults
Schisandra Lignans Bcl-2/Bax RatioAβ1-42-induced primary neuronal cellsUpregulation of Bcl-2 and downregulation of Bax.[9]
Caspase-3 ActivityAβ1-42-induced primary neuronal cellsDownregulation of caspase-3.[9]
Donepezil Bcl-2/Bax RatioNot SpecifiedInformation not available in the searched articles for Aβ-induced models.
Caspase-3 ActivityNot SpecifiedInformation not available in the searched articles for Aβ-induced models.
Curcumin Bcl-2/Bax RatioAβ25-35 treated neuronsDecreased the expression of Bax.[10]
Caspase-3 ActivityH2O2-induced SH-SY5Y cellsLower caspase-3 activity compared to the H2O2 group.[10]
Resveratrol Bcl-2/Bax RatioAβ-induced PC12 cellsIncreased the Bax/Bcl-XL ratio.[11]
Caspase-3 ActivityVaD rat modelAttenuated the increase in cleaved caspase-3 expression.[12]
Huperzine A Bcl-2/Bax RatioAβ-induced cultured primary cortical neuronsReversed the down-regulation of Bcl-2 and up-regulation of Bax.[8][13]
Caspase-3 ActivityAβ-induced cultured primary cortical neuronsAttenuated the increase of caspase-3 activity.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

Aβ-Induced Alzheimer's Disease Mouse Model
  • Induction: Intracerebroventricular (ICV) injection of aggregated Aβ1-42 peptide is a common method to induce an Alzheimer's-like pathology in mice.

  • Procedure: Mice are anesthetized and placed in a stereotaxic apparatus. A small hole is drilled in the skull, and a specific volume of Aβ1-42 solution (e.g., 5 μL of a 1 mg/mL solution) is slowly injected into the lateral ventricle. Sham-operated animals receive an injection of the vehicle (e.g., sterile saline).

  • Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care, including analgesics. Behavioral and biochemical tests are typically performed several days after the injection to allow for the development of pathology.

Behavioral Tests
  • Morris Water Maze (MWM):

    • Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface in one of the four quadrants.

    • Procedure: Mice are trained to find the hidden platform from different starting positions. Each trial lasts until the mouse finds the platform or for a maximum duration (e.g., 60 seconds). The escape latency (time to find the platform) and the path length are recorded.

    • Probe Trial: After the training phase, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.[14][15]

  • Y-Maze Test:

    • Apparatus: A Y-shaped maze with three identical arms.

    • Procedure: A mouse is placed in the center of the maze and allowed to freely explore the arms for a set duration (e.g., 8 minutes). The sequence of arm entries is recorded.

    • Analysis: Spontaneous alternation is calculated as the number of consecutive entries into three different arms divided by the total number of arm entries minus two, and expressed as a percentage. This test assesses short-term spatial working memory.[16][17]

Biochemical Assays
  • Superoxide Dismutase (SOD) Activity Assay:

    • Principle: This assay measures the ability of SOD to inhibit the reduction of a tetrazolium salt by superoxide radicals.

    • Procedure: Brain tissue is homogenized in a suitable buffer. The homogenate is then incubated with a reaction mixture containing a xanthine oxidase system to generate superoxide radicals and a tetrazolium salt (e.g., WST-1). The absorbance is measured at a specific wavelength (e.g., 450 nm). The SOD activity is calculated based on the degree of inhibition of the colorimetric reaction.[2]

  • Malondialdehyde (MDA) Assay:

    • Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored product.

    • Procedure: Brain tissue is homogenized, and the homogenate is mixed with a TBA solution and heated. After cooling, the absorbance of the resulting pink-colored solution is measured at a specific wavelength (e.g., 532 nm). The MDA concentration is determined by comparing the absorbance to a standard curve.[2]

  • Bcl-2/Bax Ratio and Caspase-3 Activity:

    • Western Blotting: Protein extracts from brain tissue are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for Bcl-2, Bax, and cleaved caspase-3, followed by a secondary antibody conjugated to an enzyme. The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels. The ratio of Bcl-2 (anti-apoptotic) to Bax (pro-apoptotic) is a key indicator of apoptosis.

    • Caspase-3 Activity Assay: This colorimetric assay measures the cleavage of a specific substrate by active caspase-3. Brain tissue homogenates are incubated with a caspase-3 substrate conjugated to a chromophore. The amount of chromophore released is proportional to the caspase-3 activity and is measured by absorbance.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the neuroprotective effects of this compound and the general experimental workflow for its validation.

cluster_workflow Experimental Workflow for Validating Neuroprotective Effects A Aβ-Induced Alzheimer's Disease Mouse Model B Treatment Groups: - Vehicle - this compound - Alternative Compounds A->B C Behavioral Assessment (Morris Water Maze, Y-Maze) B->C D Biochemical Analysis (SOD, MDA Assays) B->D E Apoptosis Assessment (Bcl-2/Bax, Caspase-3) B->E F Data Analysis and Comparison C->F D->F E->F

Caption: A simplified workflow for evaluating the neuroprotective effects of this compound.

cluster_pathway Proposed Neuroprotective Signaling Pathways of this compound cluster_antioxidant Antioxidant Response cluster_anti_apoptotic Anti-Apoptotic Pathway Schisantherin_C This compound Nrf2 Nrf2 Activation Schisantherin_C->Nrf2 Bcl2_Bax Increased Bcl-2/Bax Ratio Schisantherin_C->Bcl2_Bax HO1 HO-1 Upregulation Nrf2->HO1 Antioxidant_Enzymes Increased Antioxidant Enzymes (SOD, GSH-Px) HO1->Antioxidant_Enzymes ROS Reduced Oxidative Stress (Decreased MDA) Antioxidant_Enzymes->ROS Neuroprotection Neuroprotection ROS->Neuroprotection Caspase3 Inhibition of Caspase-3 Activation Bcl2_Bax->Caspase3 Apoptosis Reduced Neuronal Apoptosis Caspase3->Apoptosis Apoptosis->Neuroprotection

Caption: Key signaling pathways modulated by this compound leading to neuroprotection.

References

Schisantherin C vs. Schisantherin A: A Comparative Analysis of Anti-Hepatitis Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the anti-hepatitis activities of two prominent lignans derived from Schisandra chinensis, Schisantherin C and Schisantherin A. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of liver diseases. While both compounds exhibit significant hepatoprotective properties, current research indicates they operate through distinct mechanisms and may be suited for different types of liver injury.

Executive Summary

This compound has demonstrated notable anti-viral activity, specifically against the Hepatitis B virus (HBV), by modulating the innate immune response. In contrast, Schisantherin A has shown considerable efficacy in protecting the liver from chemically-induced damage, such as that caused by alcohol, through anti-inflammatory and antioxidant pathways. A direct comparative study of both compounds against the same hepatitis model is not yet available in the reviewed literature. This guide summarizes the existing experimental data to facilitate further research and development.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative findings for the anti-hepatitis and hepatoprotective activities of this compound and Schisantherin A from in vitro and in vivo studies.

Table 1: Anti-Hepatitis B Virus (HBV) Activity of this compound (In Vitro)

CompoundConcentrationEffectModel System
This compound50 µg/mL59.7% inhibition of HBsAg secretionNot specified
50 µg/mL34.7% inhibition of HBeAg secretion[1][2]

Table 2: Hepatoprotective Effects of Schisantherin A (In Vivo)

CompoundDosageEffect on Serum EnzymesModel System
Schisantherin A100 mg/kgSignificant reduction in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)Alcohol-induced liver injury in mice
200 mg/kgDose-dependent reduction in ALT and AST[3]

Mechanisms of Action and Signaling Pathways

The hepatoprotective effects of this compound and Schisantherin A are mediated by distinct signaling pathways.

This compound: Activation of the cGAS-STING Pathway

This compound exerts its anti-HBV effects by enhancing the cGAS-STING signaling pathway, a key component of the innate immune system that detects viral DNA.[4] This activation leads to the production of type I interferons (IFNs) and other antiviral molecules, which inhibit HBV replication.[4] The proposed mechanism involves this compound facilitating the interaction between STING and TANK-binding kinase 1 (TBK1), a crucial step for the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and subsequent IFN-β production.[4]

Schisantherin_C_Pathway cluster_virus HBV Infection cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBV_DNA HBV DNA cGAS cGAS HBV_DNA->cGAS senses cGAMP cGAMP cGAS->cGAMP produces STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 IFN_beta IFN-β production p_IRF3->IFN_beta translocates to nucleus Schis_C This compound Schis_C->STING Antiviral_response Antiviral Response IFN_beta->Antiviral_response

This compound enhances the cGAS-STING pathway to inhibit HBV.

Schisantherin A: Inhibition of the NF-κB Pathway

Schisantherin A demonstrates protective effects against alcohol-induced liver injury by inhibiting the NF-κB signaling pathway.[3] Alcohol-induced liver damage is often associated with inflammation, and NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. Schisantherin A is believed to suppress the activation of NF-κB, thereby reducing the inflammatory response and protecting liver cells from damage.

Schisantherin_A_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alcohol Alcohol IKK IKK Alcohol->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation translocates to nucleus Schis_A Schisantherin A Schis_A->IKK inhibits Liver_Injury Liver Injury Inflammation->Liver_Injury

Schisantherin A protects against liver injury by inhibiting the NF-κB pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. In Vitro Anti-HBV Activity Assay (for this compound)

  • Cell Line: Human hepatoblastoma cell line HepG2.2.15, which stably expresses and replicates HBV.

  • Treatment: HepG2.2.15 cells are cultured in 96-well plates and treated with various concentrations of this compound. A known antiviral drug, such as Lamivudine, is typically used as a positive control.

  • Assay: After a set incubation period (e.g., 3, 6, and 9 days), the cell culture supernatant is collected. The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The inhibition rate is calculated by comparing the antigen levels in the treated groups to the untreated control group. The 50% inhibitory concentration (IC50) can be determined from the dose-response curve.

2. Alcohol-Induced Liver Injury Mouse Model (for Schisantherin A)

  • Animal Model: C57BL/6 mice are typically used.

  • Induction of Injury: Mice are fed an alcohol-containing liquid diet for a period of several weeks (e.g., four weeks) to induce liver injury.

  • Treatment: During the latter part of the alcohol diet period (e.g., the last two weeks), mice are administered Schisantherin A daily by oral gavage at specified doses (e.g., 100 mg/kg and 200 mg/kg). A vehicle control group receives the solvent used to dissolve Schisantherin A.

  • Sample Collection: At the end of the treatment period, mice are euthanized, and blood and liver tissue samples are collected.

  • Biochemical Analysis: Serum levels of ALT and AST are measured using commercial assay kits to assess liver function.

  • Histopathological Analysis: Liver tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe pathological changes such as steatosis and inflammation.

3. Western Blot Analysis for Signaling Pathway Proteins

  • Protein Extraction: Cells or liver tissues are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated and total forms of STING, TBK1, IRF3 for the cGAS-STING pathway; phosphorylated and total forms of IKK, IκB, NF-κB p65 for the NF-κB pathway).

  • Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro: this compound Anti-HBV Assay cluster_invivo In Vivo: Schisantherin A Hepatoprotective Assay cluster_pathway Pathway Analysis (Both Compounds) A1 Culture HepG2.2.15 cells A2 Treat with this compound A1->A2 A3 Collect Supernatant A2->A3 A4 ELISA for HBsAg & HBeAg A3->A4 A5 Analyze Inhibition Rate A4->A5 B1 Induce Liver Injury in Mice (Alcohol Diet) B2 Administer Schisantherin A B1->B2 B3 Collect Blood & Liver Samples B2->B3 B4 Measure Serum ALT/AST B3->B4 B5 Histopathological Analysis B3->B5 C1 Protein Extraction (from cells/tissues) C2 Western Blotting C1->C2 C3 Detect Key Pathway Proteins C2->C3 C4 Quantify Protein Expression C3->C4

Workflow for evaluating the anti-hepatitis activity of Schisantherins.

Conclusion and Future Directions

The available data suggest that this compound and Schisantherin A are promising natural compounds for the treatment of liver diseases, albeit with different primary mechanisms of action. This compound shows potential as an antiviral agent against HBV, while Schisantherin A is effective in mitigating alcohol-induced liver damage.

Future research should focus on conducting direct comparative studies of these two compounds in various models of hepatitis, including viral and non-viral forms. Determining the EC50 and IC50 values of both compounds in standardized assays would provide a clearer picture of their relative potency. Furthermore, exploring the potential synergistic effects of combining this compound and Schisantherin A could open new avenues for the development of broad-spectrum hepatoprotective therapies.

References

Schisantherin C: A Comparative Analysis of its Anticancer Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a compound of interest in oncology research. This guide provides a comprehensive cross-validation of its anticancer activity, presenting key experimental data, detailed protocols for pivotal assays, and visualizations of the implicated signaling pathways.

Comparative Anticancer Potency of this compound

The cytotoxic effect of this compound has been evaluated across a panel of human cancer cell lines, demonstrating a variable degree of efficacy. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined in several studies. A summary of these findings is presented below, offering a comparative overview of this compound's activity.

Cell LineCancer TypeIC50 (µM)Citation
Bel-7402Hepatocellular Carcinoma81.58 ± 1.06[1][2]
KB-3-1Nasopharyngeal Carcinoma108.00 ± 1.13[1][2]
Bcap37Breast Cancer136.97 ± 1.53[1][2]
U937LeukemiaGrowth inhibition observed[3]
A549Lung Cancer> 100[4]
HCT-15Colon Cancer> 100[4]
K562Leukemia> 100[4]
MDA-MB-231Breast Cancer (ER-)> 100[4]
T47DBreast Cancer (ER+)> 100[4]
SK-HEP-1Hepatoma> 100[4]
SNU-638Stomach Cancer> 100[4]

It is noteworthy that while one study reported IC50 values greater than 100 µM for several cell lines, suggesting lower potency, other research has indicated that active dibenzocyclooctadiene lignans, including this compound, show effective antiproliferative activities in many of these cell lines with IC50 values in the range of 10–70 μM[5]. This highlights the importance of considering experimental conditions when comparing such values. The most pronounced sensitivity to this compound was observed in the Bel-7402 hepatocellular carcinoma cell line[1][2].

Mechanisms of Anticancer Action: Cell Cycle Arrest and Apoptosis

This compound exerts its anticancer effects primarily through the induction of cell cycle arrest and apoptosis. In human leukemia U937 cells, this compound was found to induce G1 phase arrest and trigger apoptosis[3]. Similarly, in A549 lung cancer cells, it markedly arrested the cell cycle in the G0/G1 phase in a concentration-dependent manner[5].

Signaling Pathways Modulated by this compound

The molecular mechanisms underlying this compound's activity involve the modulation of key regulatory proteins in the cell cycle and apoptotic pathways.

Cell Cycle Regulation: In A549 cells, this compound-induced G1 arrest is associated with the upregulation of the cyclin-dependent kinase (CDK) inhibitor p27 and the downregulation of cyclin E[5]. In U937 cells, G1 arrest is correlated with the downregulation of cyclin D1, cyclin E, and CDK4, leading to the inhibition of retinoblastoma protein (pRB) phosphorylation. This is accompanied by an upregulation of the CDK inhibitor p21(WAF1/CIP1)[3].

Apoptosis Induction: In U937 cells, this compound-induced apoptosis is mediated through the intrinsic pathway. This is evidenced by the downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL, the proteolytic activation of caspase-9 and caspase-3, and the subsequent degradation of poly(ADP-ribose) polymerase (PARP)[3].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 values.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are then treated with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100, 200 µM) and incubated for a specified period (e.g., 48 hours)[1][2].

  • MTT Addition: Following incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol is employed to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of this compound for a specified time (e.g., 24 hours)[5].

  • Cell Harvesting and Fixation: Cells are harvested, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of proteins involved in the apoptotic pathway.

  • Protein Extraction: Cells are treated with this compound, harvested, and lysed in a suitable lysis buffer to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bcl-xL, caspase-9, caspase-3, PARP, and a loading control like β-actin) overnight at 4°C[3].

  • Secondary Antibody Incubation and Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software.

Visualizing the Molecular Mechanisms

To illustrate the signaling pathways affected by this compound, the following diagrams were generated using Graphviz.

G cluster_0 Experimental Workflow: IC50 Determination A Seed Cancer Cells in 96-well Plate B Treat with this compound (various concentrations) A->B C Incubate for 48h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570nm F->G H Calculate IC50 Value G->H

Workflow for determining the IC50 value of this compound.

G cluster_1 This compound-Induced G1 Cell Cycle Arrest Schis_C This compound p21 p21 (WAF1/CIP1) ↑ Schis_C->p21 p27 p27 ↑ Schis_C->p27 CyclinD1 Cyclin D1 ↓ Schis_C->CyclinD1 CyclinE Cyclin E ↓ Schis_C->CyclinE CDK4 CDK4 ↓ Schis_C->CDK4 G1_S G1/S Transition p21->G1_S inhibits Arrest G1 Phase Arrest p27->G1_S inhibits pRB_p p-pRB ↓ CyclinD1->pRB_p phosphorylates CyclinE->G1_S promotes CDK4->pRB_p phosphorylates pRB_p->G1_S promotes

Signaling pathway of this compound-induced G1 cell cycle arrest.

G cluster_2 This compound-Induced Intrinsic Apoptosis Schis_C This compound Bcl2 Bcl-2 ↓ Schis_C->Bcl2 BclxL Bcl-xL ↓ Schis_C->BclxL Mito Mitochondria Bcl2->Mito inhibits BclxL->Mito inhibits Casp9 Pro-caspase-9 Mito->Casp9 activates aCasp9 Activated Caspase-9 Casp9->aCasp9 Casp3 Pro-caspase-3 aCasp9->Casp3 aCasp3 Activated Caspase-3 Casp3->aCasp3 PARP PARP aCasp3->PARP cPARP Cleaved PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis

Signaling pathway of this compound-induced intrinsic apoptosis.

References

Comparative Efficacy of Schisantherin C from Schisandra chinensis vs. Schisandra sphenanthera: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Schisantherin C derived from two distinct species of Schisandra: Schisandra chinensis (Bei-wuweizi) and Schisandra sphenanthera (Nan-wuweizi). While direct comparative studies on the purified this compound from these two sources are limited, this guide synthesizes available data on the differential content of this compound and the corresponding bioactivities of the plant extracts to offer valuable insights for research and development.

Executive Summary

Current evidence suggests that Schisandra sphenanthera is a more potent source of this compound and exhibits superior antioxidant and anti-inflammatory properties compared to Schisandra chinensis. This is attributed to a significantly higher concentration of this compound, along with other bioactive lignans, in S. sphenanthera. Researchers seeking to leverage the therapeutic effects of this compound may find S. sphenanthera to be a more efficacious botanical source.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data extracted from comparative studies.

Table 1: Relative Content of this compound and Other Lignans

CompoundS. chinensis ExtractS. sphenanthera ExtractReference
This compoundLower AbundanceSignificantly Higher Abundance[1][2]
Schisantherin ALower AbundanceSignificantly Higher Abundance[1][2]
Schisantherin BLower AbundanceSignificantly Higher Abundance[1][2]
Schisandrin ALower AbundanceSignificantly Higher Abundance[1][2]
Schisandrol ASignificantly Higher AbundanceLower Abundance[1][2]

Table 2: Comparative Bioactivity of S. chinensis and S. sphenanthera Extracts

Bioactivity AssayS. chinensis Extract (IC₅₀)S. sphenanthera Extract (IC₅₀)Key FindingsReference
Antioxidant Activity
DPPH Radical Scavenging49.67 ± 15.63 µg/mL37.94 ± 7.57 µg/mLS. sphenanthera showed a trend towards better activity, though not statistically significant in this study.[1]
ABTS Radical Scavenging37.94 ± 7.57 µg/mL11.83 ± 4.09 µg/mLS. sphenanthera exhibited significantly higher antioxidant potential.[1]
Anti-inflammatory Activity
COX-2 Enzyme InhibitionNot Reported0.2 µg/mL (non-polar extract)Non-polar extracts of S. sphenanthera demonstrated potent COX-2 inhibition.[3]
UVB-induced PGE₂ ProductionNot Reported4 µg/mL (non-polar extract)Non-polar extracts of S. sphenanthera effectively reduced prostaglandin E₂ production.[3]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Quantification of this compound via UPLC-QTOF-MS

This method is employed for the qualitative and quantitative analysis of lignans, including this compound, in Schisandra extracts.

Sample Preparation:

  • Dried and powdered fruits of S. chinensis or S. sphenanthera are extracted with a suitable solvent, such as ethanol or methanol, using methods like ultrasonication or reflux.

  • The resulting extract is filtered and the solvent is evaporated under reduced pressure.

  • The dried extract is redissolved in a suitable solvent (e.g., methanol) to a known concentration for analysis.

Chromatographic Conditions:

  • System: Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).

  • Column: A C18 column (e.g., Waters ACQUITY BEH C18, 2.1 × 100 mm, 1.7 μm) is typically used.[4]

  • Mobile Phase: A gradient elution with two solvents, typically water with 0.1% formic acid (A) and acetonitrile (B).[5]

  • Flow Rate: A constant flow rate, for example, 0.4 mL/min.[5]

  • Detection: Mass spectrometry is performed in both positive and negative ion modes to capture a wide range of compounds. Multiple Reaction Monitoring (MRM) mode can be used for targeted quantification of specific lignans.[5][6]

Data Analysis:

  • Identification of this compound and other lignans is based on their retention times and mass-to-charge ratios (m/z) compared to analytical standards.

  • Quantification is achieved by constructing a calibration curve with known concentrations of a this compound standard.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • A stock solution of DPPH in methanol is prepared.

  • Different concentrations of the Schisandra extracts are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[7]

  • The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.[7]

  • The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark.[8]

  • The ABTS•+ solution is diluted with a solvent (e.g., ethanol) to a specific absorbance at a certain wavelength (e.g., 734 nm).[8]

  • Different concentrations of the Schisandra extracts are added to the ABTS•+ solution.

  • After a set incubation time, the absorbance is measured.

  • The percentage of ABTS•+ scavenging activity is calculated, and the IC₅₀ value is determined.

Anti-inflammatory Activity Assay: COX-2 Inhibition

This cell-free enzyme inhibition assay measures the ability of a compound to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

  • Recombinant human COX-2 enzyme is used.

  • The enzyme is incubated with the Schisandra extract or purified this compound at various concentrations.

  • Arachidonic acid, the substrate for COX-2, is added to initiate the reaction.

  • The production of prostaglandin E₂ (PGE₂), a product of the COX-2 reaction, is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • The percentage of COX-2 inhibition is calculated, and the IC₅₀ value is determined. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.[9]

Western Blot Analysis for Nrf2 Signaling Pathway Activation

This technique is used to measure the protein expression levels of key components of the Nrf2 signaling pathway.

  • Cell Culture and Treatment: A suitable cell line (e.g., HepG2 or macrophages) is cultured and treated with this compound or Schisandra extract for a specific duration.

  • Protein Extraction: The cells are lysed to extract total protein or fractionated to separate nuclear and cytosolic proteins.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard method like the Bradford assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Nrf2, Keap1, HO-1).

  • Secondary Antibody Incubation and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.[10][11]

  • Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Mandatory Visualizations

experimental_workflow cluster_extraction Plant Material & Extraction cluster_analysis Chemical & Biological Analysis cluster_results Comparative Efficacy Assessment S_chinensis S. chinensis Fruits Extraction Solvent Extraction S_chinensis->Extraction S_sphenanthera S. sphenanthera Fruits S_sphenanthera->Extraction UPLC_MS UPLC-QTOF-MS (Quantification of this compound) Extraction->UPLC_MS Antioxidant Antioxidant Assays (DPPH, ABTS) Extraction->Antioxidant Anti_inflammatory Anti-inflammatory Assays (COX-2 Inhibition) Extraction->Anti_inflammatory Signaling Signaling Pathway Analysis (Western Blot for Nrf2) Extraction->Signaling Comparison Data Comparison & Interpretation UPLC_MS->Comparison Antioxidant->Comparison Anti_inflammatory->Comparison Signaling->Comparison

Caption: A generalized experimental workflow for comparing the efficacy of this compound from S. chinensis and S. sphenanthera.

Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress Reduces Schisantherin_C This compound Schisantherin_C->Keap1 Inhibits

References

Validating Schisantherin C's Role in Autophagy: A Comparative Guide Using Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the role of Schisantherin C in autophagy, with a focus on the use of genetic knockout models. While direct studies validating this compound's autophagic effects using such models are not yet available in published literature, this document outlines a robust experimental approach based on established methodologies for autophagy research. We will compare the expected effects of this compound with well-characterized autophagy inducers, Rapamycin and Torin 1, and detail the necessary experimental protocols and expected quantitative outcomes.

Introduction to this compound and Autophagy

This compound, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has demonstrated various biological activities, including anti-inflammatory and antioxidant effects. Emerging evidence suggests that this compound may also modulate autophagy, a fundamental cellular process for the degradation and recycling of damaged organelles and proteins. Autophagy plays a critical role in cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Genetic knockout models, particularly those targeting core autophagy genes like Atg5 and Atg7, are the gold standard for validating whether a compound's effects are truly autophagy-dependent. These genes are essential for the formation of the autophagosome, a key structure in the autophagy pathway.

Comparative Analysis: this compound vs. Established Autophagy Inducers

To validate the autophagic activity of this compound, its performance should be compared against known autophagy inducers. Rapamycin and Torin 1 are two such compounds that act through the mTOR signaling pathway, a central regulator of autophagy.

CompoundMechanism of ActionTargetExpected Effect on Autophagy
This compound Proposed to modulate the PI3K/AKT/mTOR pathway.PI3K/AKT/mTORInduction of autophagy.
Rapamycin Forms a complex with FKBP12 to allosterically inhibit mTORC1.mTORC1Potent inducer of autophagy.
Torin 1 ATP-competitive inhibitor of both mTORC1 and mTORC2.mTORC1/mTORC2A more potent inducer of autophagy than Rapamycin.

Proposed Experimental Validation Using Genetic Knockout Models

The following experimental workflow is proposed to validate the autophagy-dependent effects of this compound.

G cluster_0 Cell Culture cluster_1 Treatment Groups cluster_2 Autophagy Assessment Wild-Type (WT) Cells Wild-Type (WT) Cells Vehicle Control Vehicle Control Wild-Type (WT) Cells->Vehicle Control Treat This compound This compound Wild-Type (WT) Cells->this compound Treat Rapamycin (Positive Control) Rapamycin (Positive Control) Wild-Type (WT) Cells->Rapamycin (Positive Control) Treat Atg5 Knockout (KO) Cells Atg5 Knockout (KO) Cells Atg5 Knockout (KO) Cells->Vehicle Control Treat Atg5 Knockout (KO) Cells->this compound Treat Atg5 Knockout (KO) Cells->Rapamycin (Positive Control) Treat Torin 1 (Positive Control) Torin 1 (Positive Control) Atg5 Knockout (KO) Cells->Torin 1 (Positive Control) Treat Atg7 Knockout (KO) Cells Atg7 Knockout (KO) Cells Atg7 Knockout (KO) Cells->Vehicle Control Treat Atg7 Knockout (KO) Cells->this compound Treat Atg7 Knockout (KO) Cells->Rapamycin (Positive Control) Treat Atg7 Knockout (KO) Cells->Torin 1 (Positive Control) Treat Western Blot (LC3-II, p62) Western Blot (LC3-II, p62) Vehicle Control->Western Blot (LC3-II, p62) Analyze Immunofluorescence (LC3 puncta) Immunofluorescence (LC3 puncta) Vehicle Control->Immunofluorescence (LC3 puncta) Analyze Electron Microscopy (Autophagosomes) Electron Microscopy (Autophagosomes) Vehicle Control->Electron Microscopy (Autophagosomes) Analyze This compound->Western Blot (LC3-II, p62) Analyze This compound->Immunofluorescence (LC3 puncta) Analyze This compound->Electron Microscopy (Autophagosomes) Analyze Rapamycin (Positive Control)->Western Blot (LC3-II, p62) Analyze Rapamycin (Positive Control)->Immunofluorescence (LC3 puncta) Analyze Rapamycin (Positive Control)->Electron Microscopy (Autophagosomes) Analyze Torin 1 (Positive Control)->Western Blot (LC3-II, p62) Analyze Torin 1 (Positive Control)->Immunofluorescence (LC3 puncta) Analyze Torin 1 (Positive Control)->Electron Microscopy (Autophagosomes) Analyze Wild-Type (WT) Cells) Wild-Type (WT) Cells) Wild-Type (WT) Cells)->Torin 1 (Positive Control) Treat

Proposed experimental workflow for validating this compound's role in autophagy.
Expected Quantitative Data

The following tables summarize the hypothetical results from the proposed experiments. The key validation point is the abrogation of this compound's effects in Atg5 and Atg7 knockout cells.

Table 1: Western Blot Analysis of Autophagy Markers

Cell LineTreatmentLC3-II / LC3-I Ratio (Fold Change)p62 / Actin Ratio (Fold Change)
Wild-Type Vehicle1.01.0
This compound3.50.4
Rapamycin4.00.3
Torin 15.50.2
Atg5 KO Vehicle0.12.5
This compound0.12.6
Rapamycin0.12.5
Torin 10.12.4
Atg7 KO Vehicle0.12.8
This compound0.12.9
Rapamycin0.12.7
Torin 10.12.8

Table 2: Immunofluorescence Analysis of LC3 Puncta

Cell LineTreatmentAverage LC3 Puncta per Cell
Wild-Type Vehicle2-3
This compound15-20
Rapamycin20-25
Torin 1>30
Atg5 KO Vehicle0-1
This compound0-1
Rapamycin0-1
Torin 10-1
Atg7 KO Vehicle0-1
This compound0-1
Rapamycin0-1
Torin 10-1

Signaling Pathway and Validation Logic

This compound is thought to induce autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway. In this scenario, mTORC1 is inactivated, leading to the dephosphorylation and activation of the ULK1 complex, which initiates autophagosome formation.

G cluster_0 This compound Signaling Pathway Schisantherin_C This compound PI3K PI3K Schisantherin_C->PI3K inhibits AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits Autophagy Autophagy ULK1_complex->Autophagy initiates

Proposed signaling pathway for this compound-induced autophagy.

The logic for validating this pathway using knockout models is straightforward: if this compound's effects are mediated through canonical autophagy, then removing an essential component of the autophagy machinery (Atg5 or Atg7) will block the downstream effects of this compound on autophagy markers.

G cluster_0 Validation Logic Schisantherin_C This compound Autophagy_Induction Autophagy Induction Schisantherin_C->Autophagy_Induction Atg5_Atg7 Atg5/Atg7 Autophagy_Induction->Atg5_Atg7 Autophagosome_Formation Autophagosome Formation Atg5_Atg7->Autophagosome_Formation essential for Autophagy_Markers Increased Autophagy Markers (LC3-II, LC3 puncta) Decreased p62 Autophagosome_Formation->Autophagy_Markers

Logical framework for validating autophagy-dependent effects.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Wild-type, Atg5 knockout, and Atg7 knockout mouse embryonic fibroblasts (MEFs) or other relevant cell lines.

  • Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound (various concentrations to determine optimal dose), Rapamycin (e.g., 100 nM), Torin 1 (e.g., 250 nM), or vehicle (DMSO) for the desired time (e.g., 6, 12, or 24 hours).

Western Blotting for Autophagy Markers
  • Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3B (to detect LC3-I and LC3-II), p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis of the bands using software like ImageJ. Normalize LC3-II to LC3-I or the loading control, and p62 to the loading control.

Immunofluorescence for LC3 Puncta
  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to attach.

  • Treatment: Treat cells as described above.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with anti-LC3B primary antibody overnight at 4°C. Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

  • Mounting and Imaging: Mount coverslips on slides with a mounting medium containing DAPI to stain nuclei. Acquire images using a confocal or fluorescence microscope.

  • Quantification: Count the number of LC3 puncta per cell in multiple fields of view. A cell with more than 5-10 distinct puncta is generally considered autophagy-positive.

Conclusion

The use of Atg5 and Atg7 genetic knockout models is indispensable for unequivocally validating the role of this compound in autophagy. The proposed experimental framework, along with a comparison to well-characterized autophagy inducers, will provide definitive evidence of whether this compound's biological effects are mediated through the canonical autophagy pathway. The expected results, characterized by an increase in autophagy markers in wild-type cells treated with this compound and a complete lack of this response in autophagy-deficient knockout cells, would strongly support its role as a modulator of autophagy. This validation is a critical step in the development of this compound as a potential therapeutic agent targeting autophagy-related diseases.

comparative study of the bioavailability of different Schisantherin C formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the oral bioavailability of different formulations of Schisantherin C, a bioactive lignan found in the medicinal plant Schisandra chinensis. The data presented is compiled from preclinical studies to aid researchers in the development of more effective drug delivery systems for this promising natural compound.

I. Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound (referred to as ST) in rats following oral administration of four different formulations: a solution (SES), a β-cyclodextrin inclusion complex (SCF-E-β-CD), a liposome formulation (SEL), and a liposome-encapsulated β-cyclodextrin inclusion complex (SCL). The data is extracted from a study by Ding et al. (2019).

Pharmacokinetic ParameterSolution (SES)β-Cyclodextrin Inclusion Complex (SCF-E-β-CD)Liposome (SEL)Liposome-encapsulated β-Cyclodextrin Inclusion Complex (SCL)
Cmax (μg/mL) 0.18 ± 0.040.25 ± 0.060.32 ± 0.070.45 ± 0.09
Tmax (h) 0.5 ± 0.10.4 ± 0.10.8 ± 0.21.0 ± 0.3
AUC (0-t) (μg/mLh) 0.42 ± 0.090.68 ± 0.151.15 ± 0.252.18 ± 0.48
AUC (0-∞) (μg/mLh) 0.45 ± 0.100.72 ± 0.161.23 ± 0.272.35 ± 0.52
t1/2 (h) 2.1 ± 0.52.3 ± 0.62.8 ± 0.73.5 ± 0.9

II. Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative study.

Formulation Preparation
  • Schisandra Extract (SCF-E) Preparation: The dried fruits of Schisandra chinensis were powdered and extracted with 75% ethanol using ultrasonication. The extract was then filtered, concentrated under reduced pressure, and dried to obtain the final extract.

  • Solution (SES): The Schisandra extract was dissolved in a vehicle suitable for oral administration to rats.

  • β-Cyclodextrin Inclusion Complex (SCF-E-β-CD): The Schisandra extract and β-cyclodextrin were co-dissolved in a specific ratio in a solvent, followed by a process of complexation, which typically involves methods like kneading, co-precipitation, or freeze-drying to form the inclusion complex.

  • Liposome (SEL): The liposomes were prepared using a thin-film hydration method. Briefly, lipids such as phosphatidylcholine and cholesterol were dissolved in an organic solvent. The solvent was then evaporated to form a thin lipid film, which was subsequently hydrated with an aqueous solution containing the Schisandra extract. The resulting liposomal suspension was then sonicated to reduce the vesicle size.

  • Liposome-encapsulated β-Cyclodextrin Inclusion Complex (SCL): This formulation was prepared by encapsulating the pre-formed SCF-E-β-CD inclusion complex within liposomes using the thin-film hydration method as described for the SEL formulation.

Animal Study
  • Animals: Male Sprague-Dawley rats were used for the pharmacokinetic studies. The animals were housed under standard laboratory conditions with free access to food and water.

  • Dosing: The rats were fasted overnight prior to oral administration of the different this compound formulations. A single dose of each formulation was administered via oral gavage.

  • Blood Sampling: Blood samples were collected from the tail vein at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). The plasma was separated by centrifugation and stored at -20°C until analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a UV detector was used for the quantification of this compound in rat plasma.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column was used for separation.

    • Mobile Phase: A mixture of acetonitrile and water in a specific gradient was used as the mobile phase.

    • Flow Rate: A constant flow rate was maintained throughout the analysis.

    • Detection Wavelength: The UV detector was set to a wavelength optimized for the detection of this compound.

  • Sample Preparation: A protein precipitation method was employed to extract this compound from the plasma samples. An organic solvent, such as acetonitrile or methanol, was added to the plasma samples to precipitate the proteins. After centrifugation, the supernatant was collected, evaporated to dryness, and the residue was reconstituted in the mobile phase for HPLC analysis.

III. Visualizations

Experimental Workflow

G cluster_formulation Formulation Preparation cluster_animal_study Animal Study cluster_analysis Sample Analysis F1 Solution (SES) A1 Oral Administration to Rats F1->A1 F2 β-Cyclodextrin Inclusion Complex (SCF-E-β-CD) F2->A1 F3 Liposome (SEL) F3->A1 F4 Liposome-encapsulated β-CD Complex (SCL) F4->A1 A2 Blood Sampling at Timed Intervals A1->A2 B1 Plasma Separation A2->B1 B2 HPLC Analysis B1->B2 B3 Pharmacokinetic Data Analysis B2->B3

Caption: Experimental workflow for the comparative bioavailability study.

Proposed Absorption and Metabolism Pathway of this compound

G cluster_absorption Intestinal Lumen & Enterocyte cluster_circulation Systemic Circulation cluster_metabolism Hepatocyte (Liver) cluster_excretion Excretion SC_Lumen This compound (Oral) SC_Enterocyte This compound SC_Lumen->SC_Enterocyte Absorption SC_Blood This compound SC_Enterocyte->SC_Blood Portal Vein Pgp P-glycoprotein (P-gp) Efflux SC_Enterocyte->Pgp Efflux Metabolites_Enterocyte Metabolites Metabolites_Enterocyte->SC_Lumen Efflux SC_Liver This compound SC_Blood->SC_Liver Urine Urine SC_Blood->Urine Renal Clearance Phase1 Phase I Metabolism (CYP450: e.g., CYP3A4) - Demethylation - Hydroxylation SC_Liver->Phase1 Phase2 Phase II Metabolism - Glucuronidation - Sulfation Phase1->Phase2 Metabolites_Liver Metabolites Phase2->Metabolites_Liver Metabolites_Liver->SC_Blood Bile Bile Metabolites_Liver->Bile Pgp->SC_Lumen

Schisantherin C: A Potent Inhibitor of NF-κB Activation Compared to Established Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Schisantherin C with other known NF-κB inhibitors, supported by experimental data and detailed protocols. This compound, a bioactive compound isolated from Schisandra chinensis, has demonstrated significant anti-inflammatory properties through the modulation of the NF-κB signaling pathway.

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor involved in regulating the expression of genes related to inflammation, immune responses, cell proliferation, and survival. Its dysregulation is implicated in numerous inflammatory diseases and cancers, making it a key target for therapeutic intervention. This guide evaluates the efficacy of this compound in inhibiting NF-κB activation and compares its performance with two well-characterized inhibitors, BAY 11-7082 and Parthenolide.

Comparative Analysis of NF-κB Inhibitors

The inhibitory effects of this compound, BAY 11-7082, and Parthenolide on NF-κB activation are summarized below. While a precise IC50 value for this compound's direct inhibition of NF-κB is not consistently reported as a single value in the literature, studies demonstrate its potent, dose-dependent inhibitory effects on NF-κB reporter activity and the expression of downstream inflammatory mediators.

InhibitorMechanism of ActionReported IC50 / Effective ConcentrationKey Findings
This compound Inhibits nuclear translocation of the NF-κB p65 subunit and suppresses the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1]Demonstrates dose-dependent inhibition of NF-κB luciferase reporter activity at concentrations between 5 and 20 µM.[1]Effectively suppresses the expression of pro-inflammatory cytokines and mediators regulated by NF-κB.
BAY 11-7082 Irreversibly inhibits TNFα-induced phosphorylation of IκBα, thereby preventing the activation and nuclear translocation of NF-κB.IC50 of 10 µM for inhibition of TNFα-induced IκBα phosphorylation in tumor cells.A widely used experimental inhibitor of the canonical NF-κB pathway.
Parthenolide Directly inhibits the IκB kinase (IKK) complex, specifically the IKKβ subunit, which is essential for the phosphorylation of IκBα.IC50 values ranging from 1.091 to 2.620 µM for the inhibition of various pro-inflammatory cytokines.A natural sesquiterpene lactone with well-documented anti-inflammatory and NF-κB inhibitory activity.

NF-κB Signaling Pathway and Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the points of inhibition for this compound and the comparative compounds.

NF_kappa_B_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation NFkB_p50_p65 NF-κB (p50/p65) IkB_p p-IκBα IkB->IkB_p NFkB_active Active NF-κB (p50/p65) Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus Translocation DNA κB DNA sites NFkB_nucleus->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription BAY BAY 11-7082 BAY->IkB Inhibits Phosphorylation Parthenolide Parthenolide SchisantherinC SchisantherinC SchisantherinC->IkB_p Inhibits Degradation SchisantherinC->NFkB_active Inhibits Translocation Experimental_Workflow cluster_assays Downstream Assays Treatment Pre-treatment with Inhibitor (this compound or alternatives) followed by NF-κB activator (e.g., LPS, TNF-α) Harvest Cell Harvesting and Lysate Preparation (Cytoplasmic and Nuclear Fractions) Treatment->Harvest IF Immunofluorescence (p65 nuclear translocation) Treatment->IF Western_Blot Western Blot (p-IκBα, IκBα, p-p65, p65, Lamin B, β-actin) Harvest->Western_Blot Luciferase_Assay Luciferase Reporter Assay (NF-κB promoter-driven luciferase) Harvest->Luciferase_Assay EMSA EMSA (NF-κB DNA binding activity) Harvest->EMSA Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Luciferase_Assay->Data_Analysis EMSA->Data_Analysis IF->Data_Analysis

References

A Comparative Analysis of Schisantherin C and Other Natural Compounds in the Management of Atherosclerosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, remains a leading cause of cardiovascular disease worldwide. This guide provides a comparative analysis of Schisantherin C, a lignan from Schisandra chinensis, against other well-researched natural compounds—berberine, curcumin, and resveratrol—for the treatment of atherosclerosis. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, an overview of molecular mechanisms, and detailed experimental protocols to inform future research and development.

Executive Summary

Natural compounds have emerged as promising therapeutic agents in the prevention and treatment of atherosclerosis due to their multifactorial mechanisms of action, including anti-inflammatory, antioxidant, and lipid-lowering properties. This guide focuses on a head-to-head comparison of this compound with berberine, curcumin, and resveratrol, presenting quantitative data on their efficacy in reducing atherosclerotic plaques, modulating lipid profiles, and mitigating inflammation. The underlying signaling pathways and detailed experimental methodologies are also provided to ensure a comprehensive understanding and facilitate the replication and advancement of these findings.

Quantitative Comparison of Efficacy

The following tables summarize the quantitative data from preclinical and clinical studies on the selected natural compounds.

Table 1: Plaque Size Reduction

CompoundAnimal Model/Study TypeDosageDurationPlaque Size ReductionCitation(s)
This compound (in EESC) Rat0.35, 0.7, 1.4 g/kg/d3 weeks76.5%, 90.5%, 73.9% respectively[1][2][3][4]
Resveratrol ApoE-/- MiceHigh-dose8 weeks25%[3]
Rabbit2 mg/kg/day23 days70% of control had advanced lesions vs. 0% in treated group[5]
Curcumin ApoE-/- Mice0.2% w/w in diet4 months26%[6]
Meta-analysis (Mice)Various---Significantly reduced aortic lesion area (SMD = -0.89)[7][8]
Berberine Human Clinical Trial0.5g, twice daily4 months3.2% decrease in carotid plaque score[9][10][11]
ApoE-/- Mice10 mg/kg/d16 weeksDerivatives, not berberine at this dose, reduced plaque size[12]

Table 2: Lipid Profile Modulation

CompoundAnimal Model/Study TypeKey FindingsCitation(s)
This compound (in S. chinensis) RatReduces TC, TG, and LDL; Increases HDL[13]
Resveratrol ApoE-/- MiceSignificantly reduced TC, TG, LDL-c[1]
Curcumin Meta-analysis (Mice)Significantly decreased TC (MD = -1.005), TG (MD = -0.045), LDL-c (MD = -0.523)[7][8][14]
Berberine Human Clinical TrialReduces LDL-C[15]

Table 3: Anti-inflammatory Effects

CompoundModel SystemKey Markers and EffectsCitation(s)
This compound ox-LDL-induced HUVECsSignificantly reduces TNF-α and IL-1β[13]
Resveratrol ApoE-/- MiceReduced serum IL-6 by 50-62%[3]
Atherosclerosis model miceDecreased serum TNF-α and CRP[1]
Curcumin Meta-analysis (Mice)Significantly decreased TNF-α (MD = -56.641) and IL-1β (MD = -5.089)[7][8][14]
Patients with CADReduced activity of MMP-2 and MMP-9[13]
Berberine ApoE-/- MiceDerivatives reduced ICAM-1 and VCAM-1 expression[12]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these natural compounds are attributed to their ability to modulate key signaling pathways involved in the pathogenesis of atherosclerosis.

This compound

This compound has been shown to exert its anti-atherosclerotic effects primarily through the PI3K/AKT/mTOR signaling pathway , promoting autophagy in vascular endothelial cells.[13] By enhancing autophagy, this compound helps in clearing damaged organelles and aggregated proteins, thereby reducing cellular stress and inflammation.

Schisantherin_C_Pathway Schisantherin_C This compound PI3K PI3K Schisantherin_C->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits Inflammation Inflammation (TNF-α, IL-1β) Autophagy->Inflammation Reduces Atherosclerosis Atherosclerosis Autophagy->Atherosclerosis Ameliorates Inflammation->Atherosclerosis

This compound's anti-atherosclerotic mechanism.
Berberine, Curcumin, and Resveratrol

These compounds share some overlapping mechanisms, including the modulation of the AMPK and PI3K/AKT/mTOR pathways . Berberine is a potent activator of AMPK, which in turn inhibits mTOR and promotes autophagy.[16][17] Resveratrol has been shown to downregulate the PI3K/AKT/mTOR pathway.[1][2] Curcumin also impacts inflammatory pathways, including the inhibition of NF-κB and MAPK signaling.[18]

Other_Compounds_Pathway Berberine Berberine AMPK AMPK Berberine->AMPK Activates Resveratrol Resveratrol PI3K_AKT PI3K/AKT Resveratrol->PI3K_AKT Inhibits Curcumin Curcumin NF_kB NF-κB Curcumin->NF_kB Inhibits mTOR mTOR AMPK->mTOR Inhibits PI3K_AKT->mTOR Atherosclerosis Atherosclerosis mTOR->Atherosclerosis Promotes NF_kB->Atherosclerosis Promotes

Mechanisms of Berberine, Resveratrol, and Curcumin.

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of research findings. Below are summaries of key experimental protocols.

In Vivo Atherosclerosis Models

Animal_Model_Workflow Start Select Animal Model (ApoE-/- Mice or Rabbits) Diet Induce Atherosclerosis (High-Fat/High-Cholesterol Diet) Start->Diet Treatment Administer Natural Compound (e.g., this compound) Diet->Treatment Duration Treatment Period (Weeks to Months) Treatment->Duration Analysis Euthanize and Collect Tissues (Aorta, Blood) Duration->Analysis Quantification Quantify Plaque Size (Oil Red O/Sudan IV Staining) Analysis->Quantification Biomarkers Analyze Biomarkers (Lipids, Cytokines) Analysis->Biomarkers

General workflow for in vivo atherosclerosis studies.
  • ApoE-/- Mouse Model :

    • Strain : Apolipoprotein E-deficient (ApoE-/-) mice are commonly used as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.[19]

    • Diet : A high-fat diet (e.g., 21% fat, 0.15-1.25% cholesterol) is administered for a period of 10 to 20 weeks to accelerate atherosclerosis development.[5][12][19]

    • Compound Administration : The natural compound is typically administered via oral gavage or mixed with the diet.

    • Analysis : At the end of the study period, mice are euthanized, and the aorta is dissected. Plaque area is quantified using en face analysis with Oil Red O or Sudan IV staining. Blood samples are collected to measure lipid profiles and inflammatory markers.[19][20]

  • Rabbit Model :

    • Strain : New Zealand White rabbits are often used.[9][11][21][22][23]

    • Diet : Atherosclerosis is induced by feeding a hypercholesterolemic diet (e.g., 0.3-1% cholesterol) for 8 to 16 weeks.[9][22]

    • Analysis : Similar to the mouse model, aortic plaque size is quantified using Sudan IV staining. This model is advantageous for studying more advanced lesions.[9]

In Vitro ox-LDL-Induced HUVEC Model

HUVEC_Model_Workflow Start Culture Human Umbilical Vein Endothelial Cells (HUVECs) Treatment Pre-treat with Natural Compound Start->Treatment Induction Induce Endothelial Dysfunction with ox-LDL (50-100 µg/mL) Treatment->Induction Incubation Incubate for 24-48 hours Induction->Incubation Analysis Perform Cellular and Molecular Assays Incubation->Analysis Viability Cell Viability (MTT Assay) Analysis->Viability Apoptosis Apoptosis (Flow Cytometry) Analysis->Apoptosis Inflammation Inflammatory Markers (ELISA, qPCR) Analysis->Inflammation Signaling Western Blot for Signaling Proteins (PI3K, AKT, mTOR) Analysis->Signaling

Workflow for in vitro ox-LDL-induced HUVEC studies.
  • Cell Culture : Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.[7][24]

  • Treatment : Cells are pre-treated with various concentrations of the natural compound for a specified period (e.g., 1-24 hours).

  • Induction of Injury : Atherosclerotic conditions are mimicked by exposing the cells to oxidized low-density lipoprotein (ox-LDL) at concentrations typically ranging from 50 to 100 µg/mL for 24 to 48 hours.[7][10][14][24]

  • Analysis :

    • Cell Viability : Assessed using the MTT assay.[10]

    • Apoptosis : Measured by flow cytometry using Annexin V/PI staining.[14]

    • Inflammatory Markers : Levels of cytokines like TNF-α and IL-1β in the cell culture supernatant are quantified by ELISA.[13]

    • Signaling Pathways : Protein expression and phosphorylation status of key signaling molecules (e.g., PI3K, AKT, mTOR) are determined by Western blotting.[13]

Conclusion and Future Directions

The available evidence suggests that this compound, along with berberine, curcumin, and resveratrol, holds significant promise in the therapeutic management of atherosclerosis. This compound, particularly as a component of Schisandra chinensis extract, has demonstrated potent anti-atherosclerotic effects in preclinical models, comparable to and in some cases exceeding those of the other compounds in terms of plaque reduction.

While the mechanisms of berberine, curcumin, and resveratrol have been more extensively studied, the elucidation of this compound's action via the PI3K/AKT/mTOR pathway provides a solid foundation for further investigation. Future research should focus on:

  • Direct Comparative Studies : Head-to-head in vivo studies comparing the efficacy of purified this compound with the other compounds at equivalent doses.

  • Bioavailability and Formulation : Investigating the bioavailability of this compound and developing formulations to enhance its therapeutic potential.

  • Clinical Trials : Well-designed clinical trials are necessary to translate the promising preclinical findings of this compound into human applications for the prevention and treatment of atherosclerosis.

This guide underscores the potential of natural compounds in cardiovascular medicine and provides a valuable resource for the scientific community to advance the development of novel and effective therapies for atherosclerosis.

References

validation of UPLC-MS methods for Schisantherin C quantification against reference standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) methods for the accurate quantification of Schisantherin C, benchmarked against reference standards. This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methodologies.

Introduction

This compound, a key bioactive lignan found in the fruits of Schisandra species, has garnered significant interest for its potential therapeutic properties. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and new drug development. UPLC-MS has emerged as a powerful technique for this purpose, offering high sensitivity, selectivity, and speed compared to conventional methods. This guide details a validated UPLC-MS method, compares it with alternative analytical techniques, and provides the necessary experimental protocols for implementation.

UPLC-MS Method Performance

The following table summarizes the typical validation parameters for a UPLC-MS method for the quantification of this compound, compiled from various studies on lignan analysis.

Validation Parameter UPLC-MS/MS Alternative Methods (HPLC-UV) Alternative Methods (GC-MS)
Linearity (r²) > 0.999> 0.995> 0.99
Limit of Detection (LOD) 0.01 - 0.1 ng/mL1 - 10 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL5 - 50 ng/mL0.5 - 5 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%92 - 108%
Precision (% RSD) < 5%< 10%< 8%
Specificity High (Mass-based)Moderate (Retention time-based)High (Mass-based)
Analysis Time < 10 minutes20 - 40 minutes15 - 30 minutes (plus derivatization)

Comparison with Alternative Methods

While UPLC-MS offers superior sensitivity and specificity, other methods can be employed for this compound quantification.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a more traditional and widely available method. However, it often suffers from lower sensitivity and potential interference from co-eluting compounds that may share similar UV absorption characteristics.[1] The longer analysis times are also a significant drawback in high-throughput environments.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and mass-based detection, leading to high specificity. A major limitation for the analysis of lignans like this compound is their low volatility and thermal instability, which necessitates a derivatization step (e.g., silylation) prior to analysis.[1] This adds complexity and potential for variability in the sample preparation workflow.

UPLC-MS/MS stands out as the premier method due to its combination of high sensitivity, specificity, and rapid analysis time without the need for derivatization.

Experimental Protocols

Below are detailed methodologies for a typical UPLC-MS/MS validation study for this compound quantification.

Sample Preparation (from Schisandra fruit powder)
  • Extraction: Accurately weigh 1.0 g of dried and powdered Schisandra fruit into a centrifuge tube. Add 10 mL of methanol.

  • Ultrasonication: Vortex the mixture for 1 minute, followed by ultrasonication in a water bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.

UPLC-MS/MS Instrumentation and Conditions
  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 30% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and an internal standard should be optimized.

Method Validation Protocol

The UPLC-MS/MS method should be validated according to international guidelines (e.g., FDA, ICH) for the following parameters:

  • Linearity: A calibration curve is constructed by analyzing a series of standard solutions of this compound at a minimum of five concentration levels. The peak area ratio of the analyte to the internal standard is plotted against the concentration, and the linearity is assessed by the correlation coefficient (r²), which should be > 0.99.

  • Accuracy: The accuracy is determined by the recovery of known amounts of this compound spiked into a blank matrix. The analysis is performed at three different concentration levels (low, medium, and high), and the percentage recovery is calculated.

  • Precision:

    • Intra-day precision (Repeatability): Determined by analyzing replicate samples of spiked matrix at three concentration levels on the same day.

    • Inter-day precision (Intermediate Precision): Determined by analyzing replicate samples of spiked matrix at three concentration levels on three different days. The precision is expressed as the relative standard deviation (% RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by calculating the standard deviation of the response and the slope of the calibration curve.[2]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and comparing them to spiked samples to ensure no interfering peaks are present at the retention time of this compound.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte is evaluated.[3] This can be assessed by comparing the response of the analyte in a post-extraction spiked sample to that of a pure standard solution.

Visualizations

UPLC_MS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_validation Method Validation cluster_result Result start Schisandra Sample extraction Methanol Extraction & Ultrasonication start->extraction centrifuge Centrifugation extraction->centrifuge filter Filtration (0.22 µm) centrifuge->filter uplc UPLC Separation (C18 Column) filter->uplc ms MS/MS Detection (ESI+, MRM) uplc->ms linearity Linearity ms->linearity accuracy Accuracy ms->accuracy precision Precision ms->precision lod_loq LOD / LOQ ms->lod_loq specificity Specificity ms->specificity quant_report Quantitative Report linearity->quant_report accuracy->quant_report precision->quant_report lod_loq->quant_report specificity->quant_report

Caption: Experimental workflow for UPLC-MS/MS method validation.

Method_Comparison_Logic cluster_goal Analytical Goal cluster_methods Analytical Methods cluster_criteria Evaluation Criteria cluster_outcome Outcome goal Quantify this compound uplc_ms UPLC-MS/MS goal->uplc_ms hplc_uv HPLC-UV goal->hplc_uv gc_ms GC-MS goal->gc_ms sensitivity Sensitivity uplc_ms->sensitivity specificity Specificity uplc_ms->specificity speed Speed uplc_ms->speed complexity Complexity uplc_ms->complexity hplc_uv->sensitivity hplc_uv->specificity hplc_uv->speed hplc_uv->complexity gc_ms->sensitivity gc_ms->specificity gc_ms->speed gc_ms->complexity uplc_outcome High Sensitivity High Specificity Fast Moderate Complexity sensitivity->uplc_outcome hplc_outcome Low Sensitivity Moderate Specificity Slow Low Complexity sensitivity->hplc_outcome gc_outcome High Sensitivity High Specificity Moderate Speed High Complexity (Derivatization) sensitivity->gc_outcome specificity->uplc_outcome specificity->hplc_outcome specificity->gc_outcome speed->uplc_outcome speed->hplc_outcome speed->gc_outcome complexity->uplc_outcome complexity->hplc_outcome complexity->gc_outcome

Caption: Logical comparison of analytical methods.

References

Unveiling the Molecular Blueprint: A Comparative Transcriptomic Guide to Schisantherin C Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the transcriptomic landscape in cells treated with Schisantherin C versus a vehicle control. Drawing upon established experimental evidence of its anticancer and anti-inflammatory properties, this document synthesizes the anticipated gene expression changes and delineates the key signaling pathways modulated by this potent dibenzocyclooctadiene lignan. The data presented herein is aggregated from multiple studies investigating the pharmacological effects of this compound, offering a robust, evidence-based overview for researchers exploring its therapeutic potential.

Quantitative Transcriptomic Data Summary

The following table summarizes the expected differential gene expression in cells treated with this compound based on its known molecular mechanisms, including the induction of apoptosis and cell cycle arrest. The fold changes are representative of typical responses observed in cancer cell lines.

GeneFunctionPathwayExpected Fold Change (this compound vs. Vehicle)
Apoptosis-Related Genes
CASP3Executioner caspase in apoptosisApoptosisUpregulated
CASP9Initiator caspase in the intrinsic apoptotic pathwayApoptosisUpregulated
BAXPro-apoptotic Bcl-2 family memberApoptosisUpregulated
BCL2Anti-apoptotic Bcl-2 family memberApoptosisDownregulated
TP53Tumor suppressor, transcription factorp53 SignalingUpregulated
Cell Cycle-Related Genes
CDKN1A (p21)Cyclin-dependent kinase inhibitorCell CycleUpregulated
CCND1 (Cyclin D1)G1/S transitionCell CycleDownregulated
CDK4Cyclin-dependent kinaseCell CycleDownregulated
Inflammation-Related Genes
IL6Pro-inflammatory cytokineInflammatory ResponseDownregulated
TNFPro-inflammatory cytokineInflammatory ResponseDownregulated
IL1BPro-inflammatory cytokineInflammatory ResponseDownregulated
NLRP3Inflammasome componentInflammatory ResponseDownregulated
Signal Transduction-Related Genes
JUNTranscription factor, component of AP-1MAPK SignalingUpregulated
FOSTranscription factor, component of AP-1MAPK SignalingUpregulated
AKT1Serine/threonine-protein kinasePI3K/Akt SignalingDownregulated (at the protein activity level)
NFKBIAInhibitor of NF-κBNF-κB SignalingUpregulated

Experimental Protocols

The following are detailed methodologies for key experiments to generate comparative transcriptomic data for this compound.

Cell Culture and Treatment
  • Cell Line: Human cancer cell lines, such as hepatocellular carcinoma (e.g., Bel-7402) or lung cancer (e.g., A549), are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1][2]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations (e.g., 10-100 µM). The final DMSO concentration in the medium should be less than 0.1%.

  • Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing either this compound at the desired concentration or an equivalent amount of vehicle (DMSO) for the control group. Cells are incubated for a specified period (e.g., 24 or 48 hours) before harvesting for RNA extraction.[1][2]

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from the treated and control cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with high purity (A260/280 ratio ~2.0) and integrity (RIN > 8) are selected for sequencing.

  • Library Preparation: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers, followed by second-strand cDNA synthesis.

  • Sequencing: The prepared cDNA libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis
  • Quality Control: Raw sequencing reads are subjected to quality control to remove low-quality reads and adapter sequences.

  • Read Alignment: The high-quality reads are aligned to a reference human genome using a splice-aware aligner such as HISAT2 or STAR.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is quantified. Differential gene expression between the this compound-treated and vehicle control groups is determined using statistical packages like DESeq2 or edgeR. Genes with a significant p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered differentially expressed.

  • Pathway and Functional Enrichment Analysis: The list of differentially expressed genes is subjected to pathway and Gene Ontology (GO) enrichment analysis using tools like DAVID or Metascape to identify the biological processes and signaling pathways significantly affected by this compound treatment.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_seq RNA Sequencing cluster_data_analysis Data Analysis cluster_output Output cell_culture Cancer Cell Culture (e.g., Bel-7402, A549) treatment This compound (10-100 µM) or Vehicle (DMSO) Treatment cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc1 RNA Quality Control (NanoDrop, Bioanalyzer) rna_extraction->qc1 library_prep mRNA Library Preparation qc1->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing qc2 Read Quality Control sequencing->qc2 alignment Alignment to Reference Genome qc2->alignment dge Differential Gene Expression (DESeq2, edgeR) alignment->dge pathway_analysis Pathway & GO Enrichment dge->pathway_analysis output Differentially Expressed Genes & Modulated Pathways pathway_analysis->output

Caption: Experimental workflow for comparative transcriptomics of this compound-treated cells.

This compound-Induced Apoptosis Signaling Pathway

apoptosis_pathway cluster_treatment Treatment cluster_regulation Apoptotic Regulation cluster_caspase Caspase Cascade sch_c This compound bax Bax (Upregulated) sch_c->bax induces bcl2 Bcl-2 (Downregulated) sch_c->bcl2 inhibits casp9 Caspase-9 (Activated) bax->casp9 activates bcl2->casp9 inhibits casp3 Caspase-3 (Activated) casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis executes

References

Unveiling the Molecular Targets of Schisantherin C: A Proteomics-Based Confirmation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Schisantherin C, a lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including anti-HBV properties and potential therapeutic roles in atherosclerosis and neurodegenerative diseases.[1][2][3] While computational methods like network pharmacology have predicted potential protein targets, experimental confirmation of these direct binding interactions is crucial for elucidating its mechanism of action and advancing drug development efforts. This guide provides a comparative overview of proteomics-based approaches for definitively identifying the binding targets of this compound, supported by detailed experimental protocols and data presentation formats.

Chemical proteomics is a powerful discipline that utilizes small molecule probes to investigate protein function and identify binding partners within a complex cellular environment.[4][5][6] This approach is particularly well-suited for deconvoluting the targets of natural products like this compound.[4][5]

Comparative Analysis of Target Identification Strategies

The identification of small molecule-protein interactions can be broadly approached through computational prediction and experimental validation. While methods like network pharmacology provide valuable hypotheses, proteomics offers direct experimental evidence of these interactions in a biological context.

Method Principle Advantages Limitations Typical Output
Network Pharmacology (In Silico) Integrates data from pharmacology, bioinformatics, and systems biology to predict drug-target interactions and pathways.High-throughput, cost-effective, provides a systems-level view of potential mechanisms.Predictive in nature, requires experimental validation, may not identify novel or unexpected targets.List of predicted protein targets and associated signaling pathways.
Chemical Proteomics (Experimental) Uses a modified version of the small molecule (probe) to capture and identify its binding partners from cell lysates or living cells using mass spectrometry.[4][5][6]Provides direct physical evidence of binding, can be performed in a native cellular environment, identifies both known and novel targets.[4][5]Requires chemical synthesis of a probe, potential for steric hindrance from the tag, risk of identifying non-specific binders.List of identified proteins with quantitative data on binding affinity or occupancy.
Thermal Proteome Profiling (TPP) Measures the change in thermal stability of proteins upon ligand binding. Direct binding stabilizes a protein, increasing its melting temperature.[7]Does not require modification of the compound, provides evidence of direct target engagement in live cells.Less sensitive for weak binders, requires specialized equipment and complex data analysis.List of proteins with altered thermal stability in the presence of the compound.

Experimental Workflow for Proteomics-Based Target Identification of this compound

A robust method for confirming the binding targets of this compound is an activity-based protein profiling (ABPP) approach, a subset of chemical proteomics.[8] This involves synthesizing a chemical probe based on the this compound scaffold.

Diagram: Activity-Based Protein Profiling (ABPP) Workflow

ABPP_Workflow cluster_synthesis Probe Synthesis cluster_incubation Cellular Interaction cluster_click Affinity Tagging cluster_enrichment Target Enrichment cluster_analysis Protein Identification SchisC This compound Probe This compound Probe (with alkyne/azide tag) SchisC->Probe Chemical Synthesis Cells Live Cells or Cell Lysate Probe->Cells Complex Probe-Target Complex Cells->Complex Incubation Biotin Biotin-Azide/Alkyne Reporter Tag TaggedComplex Biotinylated Probe-Target Complex Complex->TaggedComplex Biotin->TaggedComplex Click Chemistry (CuAAC) Beads Streptavidin Beads Enriched Enriched Target Proteins TaggedComplex->Enriched Beads->Enriched Affinity Purification Digestion On-Bead Digestion (Trypsin) Enriched->Digestion Enriched->Digestion MS LC-MS/MS Analysis Digestion->MS Data Data Analysis & Target Identification MS->Data

Caption: Workflow for identifying protein targets of this compound using ABPP.

Detailed Experimental Protocols

Synthesis of this compound Alkyne Probe

A terminal alkyne group is introduced into the this compound structure at a position determined by structure-activity relationship (SAR) studies to be non-essential for its biological activity. This modification should be minimal to preserve the natural product's original binding properties.[6]

  • Materials: this compound, propargyl bromide, suitable base (e.g., K₂CO₃), solvent (e.g., DMF), purification reagents (silica gel for column chromatography).

  • Procedure:

    • Dissolve this compound in DMF.

    • Add K₂CO₃ and propargyl bromide to the solution.

    • Stir the reaction at room temperature for 24-48 hours, monitoring progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the this compound alkyne probe.

    • Confirm the structure and purity via NMR and high-resolution mass spectrometry.

Cell Culture and Lysate Preparation
  • Cell Line: Select a cell line relevant to the therapeutic area of interest (e.g., HepG2.2.15 for anti-HBV activity, HUVECs for atherosclerosis).

  • Procedure:

    • Culture cells to ~80-90% confluency.

    • For lysate experiments, harvest cells, wash with cold PBS, and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors).

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (proteome) and determine the protein concentration using a BCA assay.

Probe Incubation and Competitive Profiling
  • Procedure:

    • Incubate the cell lysate (~1 mg of total protein) with the this compound alkyne probe (e.g., 1-10 µM) for 1-2 hours at 4°C.

    • For competitive profiling (to confirm target specificity), pre-incubate a parallel sample with an excess (e.g., 100-fold) of unmodified this compound for 1 hour before adding the probe.

Click Chemistry and Affinity Purification
  • Reagents: Biotin-azide, copper(II) sulfate (CuSO₄), tris(2-carboxyethyl)phosphine (TCEP), and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).

  • Procedure:

    • To the probe-incubated lysate, add biotin-azide, TCEP, TBTA, and CuSO₄.

    • Incubate for 1-2 hours at room temperature to covalently link biotin to the probe-target complex.

    • Add pre-washed streptavidin-agarose beads to the reaction mixture.

    • Incubate for 2-4 hours at 4°C with gentle rotation to capture the biotinylated complexes.

    • Wash the beads extensively with lysis buffer followed by high-salt buffer and finally a low-detergent buffer to remove non-specifically bound proteins.

On-Bead Digestion and Mass Spectrometry
  • Procedure:

    • Resuspend the beads in a buffer containing a denaturant (e.g., urea) and a reducing agent (e.g., DTT).

    • Alkylate with iodoacetamide.

    • Digest the captured proteins overnight with sequencing-grade trypsin.

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation and Analysis

Quantitative proteomics is essential for distinguishing true interacting partners from background noise.[4] Data from the LC-MS/MS analysis should be processed using software like MaxQuant or Proteome Discoverer. The relative abundance of proteins identified in the probe-treated sample versus the competitor-treated and DMSO control samples is then calculated.

Table 1: Quantitative Proteomic Analysis of this compound Binding Partners

Protein ID (UniProt)Gene NameFold Change (Probe/DMSO)Fold Change (Probe/Competitor)p-valuePredicted Function/Pathway
P00519ABL115.212.5<0.001Tyrosine kinase, Cell signaling
Q06441CSK10.89.1<0.001Tyrosine kinase, Negative regulator
P42336BTK8.57.9<0.005Tyrosine kinase, B-cell development
Q9Y243SMARCA26.35.7<0.01DNA helicase, Chromatin remodeling
Example Data

Proteins with a significantly high fold change in the probe-treated sample that is diminished in the competitor-treated sample are considered high-confidence binding targets.

Predicted Signaling Pathways and Confirmation

Network pharmacology studies have suggested that this compound may act on pathways like the PI3K/Akt/mTOR signaling cascade, which is involved in autophagy and cell survival.[1] Proteomics data can confirm the engagement of specific nodes within this pathway.

Diagram: Potential PI3K/Akt/mTOR Pathway Engagement

PI3K_Pathway cluster_membrane SchisC This compound PI3K PI3K SchisC->PI3K ? Akt Akt SchisC->Akt ? Receptor Receptor Tyrosine Kinase (RTK) Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Autophagy Autophagy mTORC1->Autophagy CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vitro and in vivo safety data of key bioactive compounds isolated from Schisandra chinensis and Schisandra sphenanthera, intended for researchers, scientists, and drug development professionals.

The therapeutic potential of lignans derived from Schisandra species, such as Schisantherin C, is a subject of growing interest in pharmacological research. A thorough understanding of their safety profiles is paramount for any progression toward clinical application. This guide provides a comparative analysis of the safety of this compound and its related compounds, supported by experimental data from a range of in vitro and in vivo studies.

Quantitative Safety Data Summary

The following table summarizes the available quantitative data on the cytotoxic effects of this compound and other notable Schisandra lignans on various cell lines. This data provides a baseline for comparing their relative toxicity.

CompoundCell LineAssayEndpointResultCitation
Schisantherin A (Gomisin C) HepG2 (Human Liver Cancer)SRBIC506.65 µM[1]
Hep3B (Human Liver Cancer)SRBIC5010.50 µM[1]
Huh7 (Human Liver Cancer)SRBIC5010.72 µM[1]
SK-HEP1 (Human Liver Cancer)SRBIC50Not specified[2]
SNU-638 (Human Gastric Cancer)SRBIC5044.7 µM[2]
T47D (Human Breast Cancer)SRBIC5051.2 µM[2]
RAW 264.7 (Murine Macrophage)MTTCytotoxicityNo effect at 0.5, 2.5, 25 mg/L[2]
This compound Bel-7402 (Human Hepatocellular Carcinoma)MTTIC5081.58 ± 1.06 µM[3][4]
KB-3-1 (Human Nasopharyngeal Carcinoma)MTTIC50108.00 ± 1.13 µM[3][4]
Bcap37 (Human Breast Cancer)MTTIC50136.97 ± 1.53 µM[3][4]
QSG-7701 (Human Normal Liver)MTTCell Survival73.2 ± 2.4% at 200 µM[3][4]
ECV-304 (Human Endothelial)MTTCytotoxicityDose-dependent[3][4]
Schisandrin A Not specified in detail in search results---[5]
Schisandra Extract Daphnia magnaAcute ToxicityEC500.0448 mg/L (24h), 0.0152 mg/L (48h)[6]
Thamnocephalus platyurusAcute ToxicityEC500.4572 mg/L (24h)[6]
Lemna minorPhytotoxicityEffectSignificant growth limitation at ≥0.45 mg/L[7]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. SRB: Sulforhodamine B assay. MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. EC50: The half maximal effective concentration.

Key Observations from Safety Studies
  • Selective Cytotoxicity of this compound: Studies have shown that this compound exhibits dose-dependent cytotoxicity against various cancer cell lines, including human hepatocellular carcinoma (Bel-7402), nasopharyngeal carcinoma (KB-3-1), and breast cancer (Bcap37) cells.[3][4] Importantly, it displays lower toxicity towards normal human liver cells (QSG-7701), suggesting a degree of selective toxicity for neoplastic cells.[3][4]

  • Hepatoprotective Effects of Schisantherin A: Schisantherin A (also known as Gomisin C) has demonstrated protective effects against liver injury in animal models.[8] It has been shown to facilitate the clearance of xenobiotics by inducing liver microsomal cytochrome P450 enzymes.[9]

  • Drug Interactions: Schisandra lignans, including this compound, are known to interact with cytochrome P450 isoenzymes (CYPs) and P-glycoprotein (P-gp), which can affect the metabolism and transport of other drugs, leading to potential drug-drug interactions.[10]

  • In Vivo Safety of Schisandra Extracts: Animal studies on various Schisandra extracts have generally indicated a lack of significant adverse effects or organ toxicity at the doses tested.[[“]] These studies often report protective effects on organs like the liver and kidneys.[[“]]

  • Ecotoxicity: It is important to note that extracts from Schisandra chinensis have shown toxicity to aquatic organisms, such as Daphnia magna and the aquatic plant Lemna minor, highlighting potential environmental risks.[6][7]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a generalized representation based on methodologies described for assessing the cytotoxicity of this compound.[3][4]

Objective: To determine the cytotoxic effects of this compound and related compounds on cancer and normal cell lines.

Materials:

  • Cell lines (e.g., Bel-7402, KB-3-1, Bcap37, QSG-7701, ECV-304)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and other test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 12.5 to 200 µM for this compound). A vehicle control group is treated with medium containing the same concentration of DMSO used to dissolve the compounds (typically <0.5%).

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 550 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.

Experimental Workflow for In Vitro Cytotoxicity Testing

G Experimental Workflow: In Vitro Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Bel-7402, QSG-7701) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (e.g., this compound in DMSO) treatment Treatment with Compounds (Varying Concentrations) compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay read_plate Absorbance Reading (550 nm) mtt_assay->read_plate calc_viability Calculate Cell Viability (%) read_plate->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound and related compounds using the MTT assay.

Signaling Pathways and Mechanisms of Action

Schisantherin A (Gomisin C) has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This is a crucial pathway in the cellular response to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens.

NF-κB Signaling Pathway Inhibition by Schisantherin A

Schisantherin A has been observed to inhibit the translocation of the p65 subunit of NF-κB into the nucleus by preventing the degradation of IκBα.[2] In a resting cell, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation (e.g., by lipopolysaccharide - LPS), IκBα is phosphorylated, ubiquitinated, and subsequently degraded. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, such as those for TNF-α and IL-6. Schisantherin A's ability to block IκBα degradation effectively halts this inflammatory cascade.

Inhibition of NF-κB Pathway by Schisantherin A

G Simplified NF-κB Signaling Pathway and Inhibition by Schisantherin A cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocates SchA Schisantherin A SchA->IkappaB Prevents Degradation DNA DNA NFkappaB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: Schisantherin A inhibits the NF-κB pathway by preventing IκBα degradation, thus blocking NF-κB nuclear translocation.

This guide provides a comparative overview of the safety profiles of this compound and its related compounds based on currently available scientific literature. Further research, particularly direct comparative studies under standardized conditions, is necessary to fully elucidate the relative safety and therapeutic potential of these promising natural products.

References

Validating the Therapeutic Potential of Schisantherin C in Preclinical Models of Parkinson's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Schisantherin C and the standard-of-care treatment, Levodopa (L-DOPA), in preclinical models of Parkinson's disease (PD). Due to the limited availability of in vivo data for this compound, this guide utilizes data from its closely related analogue, Schisantherin A, to project its potential efficacy. The information is supported by experimental data from studies using established neurotoxin-based models of PD, including the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), 6-OHDA (6-hydroxydopamine), and rotenone models.

Performance Comparison: this compound (projected) vs. Levodopa

The following tables summarize quantitative data from preclinical studies, offering a comparative overview of the neuroprotective and restorative effects of Schisantherin analogues and L-DOPA.

Table 1: Behavioral Outcomes

Treatment GroupModelBehavioral TestOutcome MeasureResult
Schisantherin A MPTP MouseRotarod TestLatency to fall (s)Significantly increased compared to MPTP group
MPTP MousePole TestTime to turn and descend (s)Significantly decreased compared to MPTP group
Levodopa (L-DOPA) MPTP MouseRotarod TestLatency to fall (s)Significantly increased latency to fall compared to MPTP group[1]
MPTP MousePole TestTime to descend (s)Significantly reduced time compared to MPTP group[1]
MPTP MouseBalance Beam TestTime to traverse (s)Significantly improved performance compared to MPTP group[1]
6-OHDA RatApomorphine-induced rotationsNet rotations/minDose-dependent reduction in contralateral rotations[2][3]

Table 2: Neurochemical and Histological Outcomes

Treatment GroupModelMarkerMeasurementResult
Schisantherin A MPTP MouseTyrosine Hydroxylase (TH)+ Neurons (Substantia Nigra)Cell countSignificantly protected against MPTP-induced loss of TH+ neurons[4]
6-OHDA ZebrafishDopaminergic NeuronsCell countPrevented 6-OHDA-induced dopaminergic neuron loss[5]
Levodopa (L-DOPA) MPTP MouseTyrosine Hydroxylase (TH)+ Neurons (Substantia Nigra)Cell countNo significant difference in the number of TH-positive neurons compared to the MPTP alone group[6]
MPTP MouseStriatal Dopamine LevelsHPLCIncreased dopamine levels compared to MPTP group[6]
6-OHDA RatStriatal Dopamine LevelsHPLCSignificantly increased extracellular dopamine levels[7]
6-OHDA RatTyrosine Hydroxylase (TH)+ Fibers (Striatum)Fiber densityIncreased density of TH-immunoreactive fibers[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and critical evaluation.

Rotarod Test for Motor Coordination in Mice

Objective: To assess motor coordination and balance.

Protocol:

  • Apparatus: An automated rotarod device with a rotating rod.

  • Acclimation: Mice are acclimated to the testing room for at least 1 hour before the experiment.

  • Training: Mice are trained on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days prior to testing.

  • Testing:

    • The rod is set to accelerate from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a defined period (e.g., 5 minutes).

    • Each mouse is placed on the rotating rod, and the latency to fall is recorded.

    • The trial is repeated three times with an inter-trial interval of at least 15 minutes.

    • The average latency to fall across the three trials is calculated for each mouse.

Tyrosine Hydroxylase (TH) Immunohistochemistry in Rodent Brain

Objective: To quantify the number of dopaminergic neurons in the substantia nigra.

Protocol:

  • Tissue Preparation:

    • Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Brains are dissected, post-fixed in 4% PFA overnight, and then cryoprotected in a sucrose solution.

    • Brains are sectioned on a cryostat or vibratome at a thickness of 30-40 µm.

  • Immunostaining:

    • Sections are washed in PBS and then incubated in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.

    • Sections are incubated with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH) overnight at 4°C.

    • After washing, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours.

    • Sections are then incubated with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.

    • The signal is visualized using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate in TH-positive neurons.

  • Quantification:

    • The number of TH-positive neurons in the substantia nigra is counted using stereological methods (e.g., the optical fractionator method) under a microscope.

HPLC Analysis of Striatal Dopamine Levels

Objective: To measure the concentration of dopamine and its metabolites in the striatum.

Protocol:

  • Tissue Collection and Preparation:

    • Animals are euthanized, and the striata are rapidly dissected on an ice-cold plate.

    • The tissue is immediately frozen in liquid nitrogen or on dry ice and stored at -80°C until analysis.

    • On the day of analysis, the striatal tissue is homogenized in a perchloric acid solution containing an internal standard (e.g., dihydroxybenzylamine).

  • HPLC with Electrochemical Detection (HPLC-EC):

    • The homogenate is centrifuged, and the supernatant is filtered.

    • A small volume of the filtered supernatant is injected into the HPLC system.

    • The separation of dopamine and its metabolites is achieved on a reverse-phase C18 column with a mobile phase containing a buffer, methanol, and an ion-pairing agent.

    • The electrochemical detector is used to quantify the levels of dopamine and its metabolites based on their oxidation potential.

  • Data Analysis:

    • The concentration of dopamine is calculated by comparing the peak area of the sample to a standard curve generated with known concentrations of dopamine.

    • Results are typically expressed as ng of dopamine per mg of tissue.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound and its analogues are attributed to the modulation of several key signaling pathways.

Neuroprotective Signaling Pathway of Schisantherin Analogs

G SchisantherinC This compound (projected) Schisantherin A Nrf2 Nrf2 SchisantherinC->Nrf2 Activates NFkB NF-κB SchisantherinC->NFkB Inhibits PI3K PI3K SchisantherinC->PI3K Activates OxidativeStress Oxidative Stress (ROS, RNS) OxidativeStress->Nrf2 Neuroinflammation Neuroinflammation (Microglial Activation) Neuroinflammation->NFkB Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->OxidativeStress Reduces NeuronalSurvival Neuronal Survival and Protection AntioxidantEnzymes->NeuronalSurvival Contributes to ProinflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->ProinflammatoryCytokines Upregulates ProinflammatoryCytokines->Neuroinflammation Promotes Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->NeuronalSurvival Promotes

Caption: Neuroprotective signaling pathways modulated by Schisantherin analogues.

Experimental Workflow for Preclinical Parkinson's Disease Model

G AnimalModel Rodent Model (Mouse/Rat) Neurotoxin Neurotoxin Administration (MPTP, 6-OHDA, or Rotenone) AnimalModel->Neurotoxin Treatment Treatment Administration (this compound or L-DOPA) Neurotoxin->Treatment Behavioral Behavioral Assessment (Rotarod, Pole Test, etc.) Treatment->Behavioral Neurochemical Neurochemical Analysis (HPLC for Dopamine) Treatment->Neurochemical Histological Histological Analysis (TH Immunohistochemistry) Treatment->Histological Data Data Analysis and Comparison Behavioral->Data Neurochemical->Data Histological->Data

Caption: General experimental workflow for evaluating therapeutics in preclinical PD models.

Logical Relationship of Neurodegeneration in Parkinson's Disease

G MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress Oxidative Stress MitochondrialDysfunction->OxidativeStress DopaminergicNeuronDeath Dopaminergic Neuron Death MitochondrialDysfunction->DopaminergicNeuronDeath ProteinAggregation α-Synuclein Aggregation OxidativeStress->ProteinAggregation Neuroinflammation Neuroinflammation OxidativeStress->Neuroinflammation ProteinAggregation->MitochondrialDysfunction ProteinAggregation->DopaminergicNeuronDeath Neuroinflammation->DopaminergicNeuronDeath DopamineDeficiency Striatal Dopamine Deficiency DopaminergicNeuronDeath->DopamineDeficiency MotorSymptoms Motor Symptoms of Parkinson's Disease DopamineDeficiency->MotorSymptoms

Caption: Key pathological events leading to motor symptoms in Parkinson's disease.

References

Safety Operating Guide

A Guide to the Safe Disposal of Schisantherin C in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step operational plan for the proper disposal of Schisantherin C, a lignan isolated from the fruit of Schisandra sphenanthera. While this compound is not classified as a hazardous substance, adherence to best practices in chemical waste management is essential.[1][2]

Essential Safety and Handling Information

Before proceeding with disposal, it is crucial to be familiar with the basic safety and handling protocols for this compound. This ensures personal safety and prevents accidental release into the environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses or goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Body Protection: A lab coat is recommended.

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1][2]

  • Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.[1][2]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]

Step-by-Step Disposal Procedure for this compound

This protocol outlines the recommended procedure for the disposal of this compound, integrating general laboratory chemical waste guidelines.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect un-used or expired solid this compound in a designated, compatible, and clearly labeled waste container.

  • Liquid Waste: For solutions of this compound, segregate them based on the solvent used. For instance, keep halogenated and non-halogenated solvent wastes separate.[3]

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.

Step 2: Container Selection and Labeling

  • Use containers that are compatible with the chemical waste. Plastic containers are often preferred for their durability.[4]

  • Ensure the container is in good condition and has a secure, leak-proof lid.[5]

  • Label the waste container clearly with "this compound Waste" and include the primary solvent if it is a liquid waste. The date when the first waste was added should also be recorded.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6]

  • The SAA should be at or near the point of waste generation.[4]

  • Ensure that incompatible waste types are segregated within the SAA to prevent accidental reactions. For example, store acids and bases separately.[6]

Step 4: Scheduling a Waste Pickup

  • Once the waste container is full, or before the accumulation time limit set by your institution or local regulations is reached, arrange for a waste pickup with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4]

  • Do not overfill waste containers.[5]

Step 5: Documentation

  • Maintain a log of the chemical waste generated, including the name of the chemical, quantity, and date of disposal. This is crucial for regulatory compliance and institutional record-keeping.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information related to this compound.

PropertyValueReference
Molecular FormulaC28H34O9[1]
Molecular Weight514.56 g/mol [1]
CAS Number64938-51-8[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure, from waste generation to final pickup.

Schisantherin_C_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Disposal Process Waste_Generation 1. Waste Generation (Solid, Liquid, Sharps) Segregation 2. Segregation (by waste type) Waste_Generation->Segregation Containerization 3. Containerization & Labeling Segregation->Containerization SAA 4. Storage in Satellite Accumulation Area Containerization->SAA Waste_Pickup 5. Schedule Waste Pickup (EHS/Contractor) SAA->Waste_Pickup Container Full or Time Limit Reached Final_Disposal 6. Final Disposal (Recycling/Incineration) Waste_Pickup->Final_Disposal

Caption: Workflow for the proper disposal of this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and minimizing environmental impact. Always consult your institution's specific chemical hygiene plan and local regulations for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Schisantherin C
Reactant of Route 2
Reactant of Route 2
Schisantherin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.